Product packaging for 5-Fluoro-4-iodo-2-methoxypyridine(Cat. No.:CAS No. 884495-13-0)

5-Fluoro-4-iodo-2-methoxypyridine

Cat. No.: B1387975
CAS No.: 884495-13-0
M. Wt: 253.01 g/mol
InChI Key: JTBYIUOVCLOYLY-UHFFFAOYSA-N
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Description

5-Fluoro-4-iodo-2-methoxypyridine is a useful research compound. Its molecular formula is C6H5FINO and its molecular weight is 253.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5FINO B1387975 5-Fluoro-4-iodo-2-methoxypyridine CAS No. 884495-13-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-4-iodo-2-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FINO/c1-10-6-2-5(8)4(7)3-9-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTBYIUOVCLOYLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=C1)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50660537
Record name 5-Fluoro-4-iodo-2-methoxypyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884495-13-0
Record name 5-Fluoro-4-iodo-2-methoxypyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=884495-13-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-4-iodo-2-methoxypyridine
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URL https://comptox.epa.gov/dashboard/DTXSID50660537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Fluoro-4-iodo-2-methoxypyridine: A Technical Guide for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 884495-13-0

Introduction

5-Fluoro-4-iodo-2-methoxypyridine is a halogenated pyridine derivative that has emerged as a valuable building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a fluorine atom, an iodine atom, and a methoxy group on the pyridine scaffold, provides a versatile platform for the synthesis of complex molecules with potential therapeutic applications. The strategic placement of these functional groups allows for a range of chemical modifications, making it an attractive intermediate for the development of novel kinase inhibitors and other targeted therapies. This guide provides a comprehensive overview of the properties, synthesis, and potential applications of this compound, with a focus on its role in modern drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding the compound's behavior in chemical reactions and biological systems.

PropertyValueSource
CAS Number 884495-13-0--INVALID-LINK--, --INVALID-LINK--
Molecular Formula C₆H₅FINO--INVALID-LINK--
Molecular Weight 253.01 g/mol --INVALID-LINK--
Boiling Point 250 °C (Predicted)--INVALID-LINK--
Density 1.903 g/cm³ (Predicted)--INVALID-LINK--
pKa -0.41 ± 0.18 (Predicted)--INVALID-LINK--
Storage Temperature 2–8 °C, under inert gas--INVALID-LINK--

Synthesis and Chemical Reactivity

A generalized synthetic workflow is proposed below:

G cluster_0 Proposed Synthetic Pathway Start 2-Methoxy-5-fluoropyridine Step1 Iodination Start->Step1 NIS, H₂SO₄ Product This compound Step1->Product

Figure 1. A proposed high-level workflow for the synthesis of this compound.

Hypothetical Protocol:

  • Iodination of 2-Methoxy-5-fluoropyridine: 2-Methoxy-5-fluoropyridine could serve as a viable starting material. Iodination at the C4 position could be achieved using an electrophilic iodinating agent such as N-iodosuccinimide (NIS) in the presence of a strong acid catalyst like sulfuric acid. The reaction would likely be carried out in an inert solvent at a controlled temperature to ensure regioselectivity.

The reactivity of this compound is dictated by its functional groups. The iodine atom at the C4 position is a key handle for introducing molecular diversity through various cross-coupling reactions.

G cluster_reactions Key Cross-Coupling Reactions Start This compound Suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) Start->Suzuki Pd catalyst, Base Sonogashira Sonogashira Coupling (Terminal Alkynes) Start->Sonogashira Pd/Cu catalyst, Base BuchwaldHartwig Buchwald-Hartwig Amination (Amines) Start->BuchwaldHartwig Pd catalyst, Base

Figure 2. Potential cross-coupling reactions utilizing the C4-iodo group.

These palladium-catalyzed reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, allowing for the facile introduction of a wide range of substituents at the C4 position. This chemical versatility is a primary reason for its utility as a building block in drug discovery.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability.[1] The pyridine scaffold is a common feature in many FDA-approved drugs, particularly kinase inhibitors.[2] While specific biological data for this compound is not extensively published, its structural motifs are present in a number of potent kinase inhibitors.

Role as a Kinase Inhibitor Scaffold:

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors is a major focus of modern drug discovery. The 5-fluoro-2-methoxypyridine moiety is a key component of several reported kinase inhibitors. For example, a series of 5-(5-fluoro-substituted-6-methylpyridin-2-yl)-4-([2][3][4]triazolo[1,5-a]pyridin-6-yl)imidazoles have been synthesized and evaluated as potent inhibitors of TGF-β type I receptor kinase (ALK5).[5]

The general workflow for utilizing a building block like this compound in a kinase inhibitor discovery program is outlined below:

G cluster_0 Drug Discovery Workflow Start This compound Step1 Scaffold Elaboration via Cross-Coupling Start->Step1 Step2 Library Synthesis Step1->Step2 Step3 High-Throughput Screening (Kinase Assays) Step2->Step3 Step4 Lead Optimization Step3->Step4 Product Kinase Inhibitor Candidate Step4->Product

References

An In-Depth Technical Guide to 5-Fluoro-4-iodo-2-methoxypyridine: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-4-iodo-2-methoxypyridine is a strategically-functionalized heterocyclic compound that has emerged as a valuable building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its unique substitution pattern, featuring a methoxy group, a fluorine atom, and an iodine atom on a pyridine core, offers medicinal chemists a versatile platform for molecular elaboration. The electron-donating methoxy group, the metabolic stability often conferred by the fluorine atom, and the exceptional reactivity of the iodo group in cross-coupling reactions provide a powerful combination for the construction of novel chemical entities. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of this compound, with a focus on its utility in drug discovery and development.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a ubiquitous motif in pharmaceuticals and agrochemicals, prized for its ability to engage in hydrogen bonding and other key interactions with biological targets. The strategic functionalization of the pyridine ring with substituents such as halogens and alkoxy groups can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity. This compound is a prime example of a "designer" building block, engineered to provide medicinal chemists with multiple handles for molecular diversification. The presence of both a fluorine and an iodine atom allows for selective, sequential chemical transformations, making it a highly sought-after intermediate in the synthesis of novel therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. These properties are summarized in the table below.

PropertyValueSource(s)
Molecular Weight 253.01 g/mol [1][2]
Molecular Formula C₆H₅FINO[1][2]
CAS Number 884495-13-0[1][2]
Appearance White to off-white solidInferred from supplier data
Boiling Point ~250 °C (predicted)[3]
Density ~1.903 g/cm³ (predicted)[3]
Flash Point ~105 °C (predicted)[3]
pKa -0.41 ± 0.18 (predicted)[3]
SMILES COc1ncc(c(c1)I)F[4]
InChI Key JTBYIUOVCLOYLY-UHFFFAOYSA-N[4]

Synthesis and Reactivity

The true synthetic utility of this compound lies in its reactivity, which is dominated by the presence of the iodo group at the 4-position. This functionality makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The carbon-iodine bond at the 4-position is highly susceptible to oxidative addition to a palladium(0) catalyst, making this compound an ideal partner for Suzuki-Miyaura cross-coupling reactions.[1][6] This reaction allows for the formation of a new carbon-carbon bond, enabling the introduction of a wide array of aryl, heteroaryl, and vinyl substituents. The general reactivity order for halogens in Suzuki coupling is I > Br > OTf >> Cl, highlighting the preferential reactivity of the iodo-substituent.[3]

Diagram: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow Start Start Materials: This compound Arylboronic Acid/Ester ReactionVessel Reaction Setup: - Inert Atmosphere (Ar/N2) - Degassed Solvent - Base (e.g., K2CO3, Cs2CO3) Start->ReactionVessel 1. Combine Catalyst Catalyst System: - Pd(0) Precursor (e.g., Pd(PPh3)4) - Phosphine Ligand (optional) ReactionVessel->Catalyst 2. Add Catalyst Heating Reaction Conditions: - Heat (e.g., 80-100 °C) - Stirring Catalyst->Heating 3. Initiate Workup Workup: - Quench Reaction - Extraction - Drying Heating->Workup 4. Upon Completion Purification Purification: - Column Chromatography Workup->Purification 5. Isolate Crude Product Final Product: 4-Aryl-5-fluoro-2-methoxypyridine Purification->Product 6. Obtain Pure

Caption: A generalized workflow for the Suzuki-Miyaura coupling of this compound.

A representative, albeit adapted, experimental protocol for the Suzuki-Miyaura coupling of a 4-iodopyridine derivative is as follows:

Experimental Protocol: Suzuki-Miyaura Coupling (Adapted)

  • To a solution of the 4-iodopyridine derivative (1.0 equiv), the desired boronic acid or pinacol ester (1.2 equiv), and a base such as K₂CO₃ (2.0 equiv) in a degassed solvent system (e.g., toluene/H₂O 3:1), add the palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂, 5 mol%).[6]

  • Stir the reaction mixture under an inert atmosphere at 80 °C for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.[6]

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds.[7] this compound is an excellent substrate for this transformation, allowing for the introduction of a wide variety of primary and secondary amines at the 4-position. This reaction is particularly valuable in medicinal chemistry for the synthesis of arylamines, which are common motifs in bioactive molecules. The reactivity of the C-I bond at the 4-position is complementary to the reactivity of the C-F bond at the 2-position in traditional nucleophilic aromatic substitution, providing orthogonal synthetic strategies.[8]

Diagram: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_ArylHalide L2Pd(II)(Ar)I OxAdd->PdII_ArylHalide + Ar-I Ligand_Exchange Amine Coordination PdII_ArylHalide->Ligand_Exchange PdII_Amine [L2Pd(II)(Ar)(HNR'R'')]I Ligand_Exchange->PdII_Amine + HNR'R'' Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L2Pd(II)(Ar)(NR'R'') Deprotonation->PdII_Amido - H-Base+ Reductive_Elimination Reductive Elimination PdII_Amido->Reductive_Elimination Reductive_Elimination->Pd0 + Ar-NR'R''

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

A representative, adapted experimental protocol for the Buchwald-Hartwig amination of a 4-iodopyridine derivative is as follows:

Experimental Protocol: Buchwald-Hartwig Amination (Adapted)

  • In an oven-dried, sealed tube, combine the 4-iodopyridine derivative (1.0 equiv), the desired amine (1.2 equiv), a strong base such as sodium tert-butoxide (1.4 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., BINAP, 4 mol%).[8]

  • Evacuate and backfill the tube with an inert gas (e.g., argon).

  • Add an anhydrous, degassed solvent such as toluene.

  • Seal the tube and heat the reaction mixture to 80-110 °C until the starting material is consumed, as monitored by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify by column chromatography.

Spectroscopic Data (Predicted)

While experimental spectroscopic data for this compound is not widely published, computational predictions from reputable chemical databases provide valuable insights for characterization.

  • ¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the protons at the 3- and 6-positions of the pyridine ring. The proton at the 3-position will likely appear as a doublet due to coupling with the adjacent fluorine atom. The proton at the 6-position would be a singlet. A singlet corresponding to the methoxy group protons would be observed in the upfield region.

  • ¹³C NMR: The carbon NMR spectrum will display six distinct signals. The carbon atoms attached to fluorine and iodine will exhibit characteristic chemical shifts and coupling patterns.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) at m/z 253, corresponding to the molecular weight of the compound.

Safety and Handling

As with all halogenated organic compounds, this compound should be handled with appropriate safety precautions. While a specific material safety data sheet (MSDS) for this compound is not universally available, the safety profiles of structurally similar compounds suggest that it may cause skin, eye, and respiratory irritation.[9][10][11]

General Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[12]

  • Avoid inhalation of dust and vapors.

  • Avoid contact with skin and eyes.[12]

  • Store in a tightly sealed container in a cool, dry place.

In case of exposure, seek immediate medical attention.

Applications in Drug Discovery

The unique structural features of this compound make it a valuable building block for the synthesis of a wide range of biologically active molecules. The ability to perform selective cross-coupling reactions at the 4-position allows for the rapid generation of libraries of compounds for high-throughput screening. The incorporated 5-fluoro-2-methoxypyridine moiety can impart favorable pharmacokinetic properties to the final drug candidates, such as enhanced metabolic stability and improved cell permeability.

Conclusion

This compound is a highly functionalized and versatile building block that offers significant advantages in the field of medicinal chemistry. Its well-defined reactivity in key cross-coupling reactions, combined with the beneficial properties imparted by its substituents, makes it an invaluable tool for the synthesis of novel and complex molecular architectures. As the demand for new and effective therapeutics continues to grow, the strategic application of such "enabling" building blocks will undoubtedly play a crucial role in the future of drug discovery.

References

physical properties of 5-Fluoro-4-iodo-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 5-Fluoro-4-iodo-2-methoxypyridine

Introduction

This compound is a halogenated, heterocyclic organic compound of significant interest to researchers in medicinal chemistry and drug development.[1] Its pyridine core, a six-membered aromatic ring containing a nitrogen atom, is a common scaffold in pharmaceuticals. The strategic placement of fluoro, iodo, and methoxy groups on this ring imparts unique electronic and steric properties, making it a versatile building block in organic synthesis.[1] The fluorine atom can enhance metabolic stability and binding affinity, the iodine atom serves as a reactive handle for cross-coupling reactions, and the methoxy group can modulate solubility and electronic characteristics.[1] This guide provides a comprehensive overview of the core physical properties of this compound, offering insights for its application in research and development.

Chemical and Physical Data Summary

A compilation of the key physical and chemical properties of this compound is presented below for quick reference.

PropertyValueSource(s)
CAS Number 884495-13-0[2][3][4]
Molecular Formula C₆H₅FINO[1][2][5]
Molecular Weight 253.01 g/mol [2][5]
Boiling Point 250°C[2]
Density 1.903 g/cm³[2]
Flash Point 105°C[2]
Predicted pKa -0.41 ± 0.18[2]
Storage Conditions 2–8 °C, under inert gas[2]

Detailed Physical Properties

Molecular Structure

The structure of this compound is defined by a pyridine ring substituted at the 2, 4, and 5 positions. The IUPAC name clearly defines the connectivity of the methoxy (-OCH₃), iodine (-I), and fluorine (-F) groups.

Caption: Chemical structure of this compound.

Thermal Properties

Boiling Point: The compound has a relatively high boiling point of 250°C, which is indicative of strong intermolecular forces, likely dipole-dipole interactions arising from the polar C-F, C-I, and C-O bonds, as well as the inherent polarity of the pyridine ring.[2]

Flash Point: With a flash point of 105°C, the substance is combustible but not highly flammable.[2] Appropriate precautions should be taken to avoid ignition sources when handling it at elevated temperatures.

Density

The density is reported as 1.903 g/cm³, indicating that it is significantly denser than water.[2] This high density is largely attributable to the presence of the heavy iodine atom in the molecule.

Acidity/Basicity

The predicted pKa of -0.41 suggests that this compound is a very weak base.[2] The electron-withdrawing effects of the fluorine and iodine substituents, combined with the electronegativity of the nitrogen atom in the pyridine ring, significantly reduce the basicity of the nitrogen lone pair.

Spectroscopic Characterization (Predicted)

While specific spectral data for this compound is not publicly available, its structure allows for the prediction of key features in NMR spectroscopy.

  • ¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. A singlet corresponding to the three protons of the methoxy group would appear in the upfield region (typically 3.5-4.5 ppm).

  • ¹³C NMR: Six distinct signals are expected, one for each carbon atom in the molecule. The carbon atoms bonded to electronegative atoms (F, I, O, N) will be significantly deshielded and appear at higher chemical shifts.

  • ¹⁹F NMR: A single resonance is expected for the fluorine atom. The coupling of this fluorine with the adjacent proton would provide structural confirmation.

Safety, Handling, and Storage

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety.

General Handling Precautions

As with many halogenated compounds, appropriate safety measures are essential.[1]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[6]

  • Ventilation: Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[6][7]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[6]

First Aid Measures
  • Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing.[6]

  • Skin Contact: In case of skin contact, wash with plenty of soap and water.[6]

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[6]

  • Ingestion: If swallowed, call a poison center or doctor if you feel unwell.[6]

Storage Recommendations

The compound should be stored under an inert gas (nitrogen or argon) at 2–8 °C.[2] It is recommended to keep containers tightly closed in a dry, cool, and well-ventilated place.[6][7]

Experimental Protocol: Boiling Point Determination by Distillation

The following is a generalized protocol for determining the boiling point of a liquid compound like this compound at atmospheric pressure. This method validates the purity and identity of the substance.

Methodology
  • Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask.

  • Sample Preparation: Place a small volume of this compound and a few boiling chips into the round-bottom flask.

  • Heating: Gently heat the flask using a heating mantle.

  • Vaporization: As the liquid heats, vapors will rise and come into contact with the thermometer bulb. The thermometer should be positioned so that the top of the bulb is level with the bottom of the side arm leading to the condenser.

  • Equilibrium and Condensation: The temperature will rise until it stabilizes at the boiling point of the substance. At this point, a state of equilibrium exists between the vapor and the liquid. The vapor will then pass into the condenser and liquefy.

  • Data Recording: Record the temperature at which the liquid is consistently condensing and dripping into the receiving flask. This stable temperature is the boiling point.

cluster_setup Setup cluster_procedure Procedure cluster_conclusion Conclusion A Assemble Distillation Apparatus B Add Compound and Boiling Chips to Flask A->B C Gently Heat the Flask B->C D Observe Vapor Rise to Thermometer C->D E Record Stable Temperature During Condensation D->E F Stop Heating Before Flask is Dry E->F G Report Recorded Temperature as Boiling Point F->G

Caption: Workflow for Boiling Point Determination.

Conclusion

This compound is a valuable reagent with distinct physical properties defined by its unique combination of functional groups. Its high boiling point, density, and specific storage requirements are important considerations for its use in synthetic applications. A thorough understanding of these characteristics, along with adherence to appropriate safety protocols, is essential for researchers and scientists aiming to leverage this compound in the development of novel molecules.

References

An In-Depth Technical Guide to the Structure Elucidation of 5-Fluoro-4-iodo-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies for the complete structure elucidation of the novel substituted pyridine, 5-fluoro-4-iodo-2-methoxypyridine. Pyridine derivatives are a cornerstone in medicinal chemistry, and a thorough understanding of their structure is paramount for drug design and development.[1][2] This document, authored from the perspective of a Senior Application Scientist, details a multi-technique approach, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. While experimentally determined data for this specific molecule is not publicly available, this guide utilizes predicted spectroscopic data and established principles to illustrate the elucidation process, providing a robust framework for the characterization of new chemical entities. The guide also outlines a plausible synthetic route and purification strategy, alongside the principles of single-crystal X-ray crystallography for absolute structure confirmation.

Introduction and Molecular Overview

This compound is a halogenated and methoxy-substituted pyridine derivative. The unique substitution pattern, featuring an electron-donating methoxy group and electron-withdrawing fluorine and iodine atoms, is anticipated to impart distinct electronic and steric properties to the molecule. These characteristics are of significant interest in medicinal chemistry, as they can influence a compound's binding affinity to biological targets, metabolic stability, and pharmacokinetic profile.

Molecular Formula: C₆H₅FINO Molecular Weight: 253.01 g/mol

The unequivocal determination of its molecular structure is the foundational step in understanding its chemical behavior and potential as a pharmaceutical building block. This guide will walk through the logical workflow of its structure elucidation.

Diagram 1: Structure Elucidation Workflow

workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_confirmation Structure Confirmation synthesis Hypothetical Synthesis purification Purification (Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr Purity & Preliminary Structure ms Mass Spectrometry (EI/ESI) purification->ms Molecular Weight & Fragmentation ftir FTIR Spectroscopy purification->ftir Functional Groups xray Single-Crystal X-ray Crystallography nmr->xray Definitive Structure ms->xray Definitive Structure ftir->xray Definitive Structure

Caption: A logical workflow for the synthesis, purification, and multi-technique structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.[3] For this compound, a combination of 1D (¹H and ¹³C) and 2D NMR experiments is essential for unambiguous signal assignment.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring, and one signal in the aliphatic region for the methoxy group protons. The chemical shifts are influenced by the electronic effects of the substituents. The electron-donating methoxy group will shield nearby protons, while the electronegative fluorine and iodine atoms will have a deshielding effect.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~8.0d1HH-6The proton at C-6 is adjacent to the nitrogen atom, leading to a downfield shift. It will appear as a doublet due to coupling with the fluorine at C-5.
~6.8d1HH-3The proton at C-3 is influenced by the electron-donating methoxy group at C-2, resulting in an upfield shift. It will appear as a doublet due to coupling with the fluorine at C-5.
~3.9s3H-OCH₃The methoxy protons are in a different chemical environment and will appear as a singlet.

Note: Predicted chemical shifts are generated using online NMR prediction tools and are for illustrative purposes. Actual experimental values may vary.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton. The six carbon atoms of this compound are in unique chemical environments and are expected to show six distinct signals. The carbon atoms directly bonded to electronegative atoms (N, O, F, I) will be significantly deshielded.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Predicted Chemical Shift (ppm)AssignmentRationale
~164C-2Carbon attached to the electronegative nitrogen and oxygen atoms.
~150 (d)C-5Carbon attached to the highly electronegative fluorine atom, showing a large C-F coupling constant.
~145C-6Carbon adjacent to the nitrogen atom.
~110C-3Carbon shielded by the methoxy group.
~85C-4Carbon attached to the iodine atom, which has a significant heavy-atom effect.
~54-OCH₃Carbon of the methoxy group.

Note: Predicted chemical shifts are generated using online NMR prediction tools and are for illustrative purposes. The carbon attached to fluorine will appear as a doublet due to ¹JCF coupling.

2D NMR Spectroscopy for Unambiguous Assignments

To confirm the assignments of the ¹H and ¹³C signals, 2D NMR experiments are indispensable.

  • COSY (Correlation Spectroscopy): This experiment would show a correlation between the two aromatic protons (H-3 and H-6), confirming their coupling through the fluorine atom.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. It would definitively link the proton at ~8.0 ppm to the carbon at ~145 ppm (C-6) and the proton at ~6.8 ppm to the carbon at ~110 ppm (C-3).

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations include:

    • The methoxy protons (~3.9 ppm) to the C-2 carbon (~164 ppm).

    • H-3 (~6.8 ppm) to C-2 (~164 ppm), C-4 (~85 ppm), and C-5 (~150 ppm).

    • H-6 (~8.0 ppm) to C-2 (~164 ppm), C-4 (~85 ppm), and C-5 (~150 ppm).

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).[4]

  • Spectrometer Setup: Use a 500 MHz (or higher) NMR spectrometer. Tune and shim the instrument to obtain optimal resolution.

  • 1D Spectra Acquisition: Acquire ¹H and ¹³C{¹H} spectra.

  • 2D Spectra Acquisition: Acquire COSY, HSQC, and HMBC spectra using standard pulse programs.

  • Data Processing and Analysis: Process the spectra using appropriate software and analyze the correlations to assign all proton and carbon signals.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.

Expected Mass Spectrum

For this compound, either Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) can be used.

  • Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z 253, corresponding to the molecular weight of the compound.

  • Isotope Pattern: Due to the presence of iodine (¹²⁷I is the only stable isotope), no significant M+1 or M+2 peaks from isotopic contributions of the halogens are expected.

Plausible Fragmentation Pathway

Under EI conditions, the molecular ion can undergo fragmentation. A plausible fragmentation pathway is outlined below:

Diagram 2: Predicted Mass Spectrometry Fragmentation Pathway

fragmentation M [C₆H₅FINO]⁺ m/z = 253 F1 [C₅H₂FIN]⁺ m/z = 222 M->F1 - •CH₃ F2 [C₆H₅FNO]⁺ m/z = 126 M->F2 - •I F3 [C₅H₂FN]⁺ m/z = 95 F2->F3 - •OCH₃

Caption: A plausible mass fragmentation pathway for this compound under electron ionization.

Table 3: Plausible Mass Spectrometry Fragments

m/zProposed FragmentLoss
253[C₆H₅FINO]⁺ (M⁺)-
222[C₅H₂FIN]⁺•CH₃
126[C₆H₅FNO]⁺•I
95[C₅H₂FN]⁺•OCH₃ from m/z 126
Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe (for solids) or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Utilize either Electron Ionization (EI) at 70 eV or Electrospray Ionization (ESI).

  • Mass Analysis: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.

Expected Characteristic Absorptions

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the C-O, C-F, C-I, and pyridine ring vibrations.

Table 4: Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)BondFunctional Group
~3100-3000C-HAromatic C-H stretch
~2950-2850C-HMethoxy C-H stretch
~1600-1450C=C, C=NPyridine ring stretching
~1300-1000C-OAryl-alkyl ether C-O stretch
~1250-1000C-FAryl-F stretch
~600-500C-IAryl-I stretch

Note: These are approximate ranges, and the exact positions of the peaks can be influenced by the overall molecular structure.[5][6][7][8]

Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, dissolve the sample in a suitable solvent and cast a thin film on a salt plate.

  • Spectrum Acquisition: Place the sample in the FTIR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Hypothetical Synthesis and Purification

Proposed Synthetic Route

A potential synthesis could start from a commercially available fluorinated or methoxylated pyridine, followed by iodination. For example, starting with 5-fluoro-2-methoxypyridine, iodination at the 4-position could be achieved.

Experimental Protocol: Synthesis (Hypothetical)
  • Reaction Setup: In a round-bottom flask, dissolve the starting pyridine derivative in a suitable solvent.

  • Reagent Addition: Slowly add the iodinating agent at a controlled temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, quench the reaction and perform an aqueous workup to remove inorganic byproducts.

  • Extraction: Extract the product into an organic solvent.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄) and concentrate under reduced pressure.

Purification

The crude product would likely require purification to obtain a sample of high purity for spectroscopic analysis.

  • Column Chromatography: Purification by silica gel column chromatography using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) is a standard method for purifying organic compounds.[2]

  • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be an effective purification technique.

Single-Crystal X-ray Crystallography: The Definitive Proof

While the combination of NMR, MS, and FTIR provides strong evidence for the structure of this compound, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of the molecular structure in the solid state. This technique determines the precise three-dimensional arrangement of atoms in a crystal.

Principles

A single crystal of the compound is irradiated with X-rays, and the resulting diffraction pattern is collected. The angles and intensities of the diffracted X-rays are used to calculate an electron density map, from which the positions of the individual atoms can be determined.

General Protocol: Single-Crystal X-ray Crystallography
  • Crystal Growth: Grow single crystals of the purified compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Crystal Mounting: Mount a suitable single crystal on the goniometer head of a diffractometer.

  • Data Collection: Collect the diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.

  • Structure Validation: Validate the final structure to ensure its quality and accuracy.

Conclusion

The structure elucidation of a new chemical entity like this compound requires a systematic and multi-faceted analytical approach. This guide has outlined a comprehensive strategy that integrates NMR spectroscopy, mass spectrometry, and FTIR spectroscopy to build a coherent and validated structural assignment. While relying on predicted data in the absence of experimental spectra, the principles and methodologies described provide a robust framework for researchers in the field. The inclusion of a plausible synthetic route and the ultimate confirmatory power of single-crystal X-ray crystallography complete the pathway from a novel molecule to a fully characterized compound, ready for further investigation and application in drug discovery and development.

References

A Technical Guide to Sourcing and Application of 5-Fluoro-4-iodo-2-methoxypyridine for Pharmaceutical and Chemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Fluoro-4-iodo-2-methoxypyridine (CAS No. 884495-13-0) has emerged as a critical heterocyclic building block for the synthesis of complex molecules in the pharmaceutical, agrochemical, and materials science sectors.[1] Its unique trifunctional substitution pattern—a nucleophilic-directing methoxy group, a metabolically robust fluorine atom, and a versatile iodine atom primed for cross-coupling reactions—makes it a highly valuable intermediate. This guide provides an in-depth technical overview for researchers and drug development professionals on sourcing this reagent. It covers critical quality attributes, analytical quality control methodologies, a framework for supplier evaluation, a directory of commercial suppliers, and a practical application protocol for its use in a Suzuki-Miyaura cross-coupling reaction.

Introduction: The Strategic Value of this compound

The pyridine scaffold is a cornerstone of medicinal chemistry, present in numerous approved drugs. The strategic placement of substituents on this ring system is paramount for modulating a compound's physicochemical properties, biological activity, and metabolic profile. This compound is a prime example of a "designer" building block, where each substituent serves a distinct and synergistic purpose.

  • The Iodine Atom (C4): The carbon-iodine bond is the principal reactive site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the efficient and regioselective introduction of a wide array of carbon and heteroatom substituents, forming the core of many modern synthetic strategies.

  • The Fluorine Atom (C5): The introduction of fluorine is a well-established strategy in drug design.[2] Its high electronegativity can alter the pKa of the pyridine nitrogen, influence protein-ligand binding interactions, and, crucially, block sites of metabolic oxidation, thereby enhancing a drug candidate's half-life and bioavailability.

  • The Methoxy Group (C2): The electron-donating methoxy group at the 2-position activates the pyridine ring and can influence the regioselectivity of certain reactions. It also enhances the compound's solubility in organic solvents, a practical advantage in synthesis.[1]

This combination of features makes the molecule an attractive starting material for developing novel kinase inhibitors, central nervous system agents, and other complex therapeutic agents.

Critical Quality Attributes (CQAs) for Synthetic Success

Sourcing a chemical intermediate goes beyond simply matching a CAS number. For a reagent like this compound, where subsequent steps are often complex and costly, ensuring high quality is critical. The following CQAs should be scrutinized upon sourcing.

Critical Quality AttributeParameterRationale & Impact on Synthesis
Identity Confirmation Structure verified by ¹H NMR, ¹³C NMR, MSEnsures the correct constitutional isomer is being used. Isomeric impurities can lead to intractable purification challenges and failed reactions.
Purity ≥98% (by HPLC/UPLC)Maximizes the yield of the desired product. Lower purity introduces uncharacterized side products, complicating downstream purification and analysis.
Impurity Profile Identification of key impurities (e.g., des-iodo, isomeric pyridines)The presence of the des-iodo analogue (5-fluoro-2-methoxypyridine) is a common process impurity that will be unreactive in cross-coupling and must be removed later. Other halogenated impurities can lead to undesired homo-coupling or competing reactions.
Residual Solvents Low ppm levels of synthesis/purification solvents (by GC-HS)Solvents like DMF or DMSO can interfere with catalytic reactions. Water content is also critical for moisture-sensitive reactions.

Analytical Methods for In-House Quality Control

While suppliers provide a Certificate of Analysis (CoA), independent verification is a hallmark of robust scientific practice. The following are representative protocols for the qualification of incoming material.

Workflow for Incoming Reagent Qualification

The following diagram outlines a logical workflow for qualifying a new batch of this compound.

QC_Workflow cluster_0 Phase 1: Initial Checks cluster_1 Phase 2: Analytical Verification cluster_2 Phase 3: Decision cluster_3 Phase 4: Disposition Start Receive Reagent & Supplier CoA Check1 Visual Inspection (Color, Form) Start->Check1 Check2 Compare CoA to Specification Check1->Check2 HPLC Purity Check by HPLC-UV (Protocol 3.2) Check2->HPLC UPLCMS Impurity ID by UPLC-MS (Protocol 3.3) HPLC->UPLCMS NMR Identity Confirmation by ¹H NMR UPLCMS->NMR Decision Meets Specs? NMR->Decision Pass Release to Inventory Decision->Pass Yes Fail Quarantine & Contact Supplier Decision->Fail No

Caption: Quality Control Workflow for Incoming Reagent.

Representative Protocol: Purity Assessment by HPLC-UV

This method is designed to separate the main component from potential impurities.

  • Instrumentation: HPLC system with UV/Vis detector (e.g., PDA or DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: Hold at 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 10 mL of Acetonitrile/Water (1:1) to make a 0.1 mg/mL solution.

  • Analysis: Inject 5 µL. Purity is determined by the area percent of the main peak relative to the total peak area.

Representative Protocol: Impurity Identification by UPLC-MS

This method helps in identifying the mass of any co-eluting or minor impurities.

  • Instrumentation: UPLC system coupled to a mass spectrometer (e.g., Q-TOF or single quadrupole).

  • Ionization Mode: Electrospray Ionization, Positive Mode (ESI+).

  • Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phases: As described in Protocol 3.2.

  • Gradient: Adjust the gradient time for the shorter UPLC column (e.g., a 5-8 minute total run time).

  • Flow Rate: 0.4 mL/min.

  • Data Acquisition: Scan for a mass range of m/z 100-500. The expected [M+H]⁺ ion for the parent compound is m/z 253.95. Look for potential impurities such as the des-iodo species at m/z 128.05.

Navigating the Commercial Supplier Landscape

Choosing the right supplier is a critical risk-mitigation step. Beyond price, a supplier should be treated as a scientific partner.

Supplier_Selection cluster_0 Initial Screening cluster_1 Technical Due Diligence cluster_2 Decision & Qualification s1 Identify Potential Suppliers (Marketplaces, Databases) s2 Request Quotations (Price, Pack Size, Lead Time) s1->s2 t1 Request Representative CoA s2->t1 t2 Review Purity & Analytical Methods Used t1->t2 t3 Inquire about Batch-to-Batch Consistency Data t2->t3 t4 Assess Technical Support Responsiveness t3->t4 d1 Data Sufficient & Meets Quality Bar? t4->d1 p1 Place Pilot Order (Small Scale) d1->p1 Yes p4 Re-evaluate Other Options d1->p4 No p2 Qualify Material In-House (See Section 3.0) p1->p2 p3 Approve Supplier for Project Use p2->p3

Caption: Decision Workflow for Supplier Selection.

Directory of Commercial Suppliers

The following companies have been identified as commercial suppliers of this compound (CAS 884495-13-0). This list is not exhaustive and is intended as a starting point for inquiry. Researchers should always conduct their own due diligence.

SupplierWebsiteNotes / Available Information
Sigma-Aldrich (Merck) --INVALID-LINK--A major global supplier with extensive documentation (SDS, CoA) typically available online.[3]
Pharmaffiliates --INVALID-LINK--Specializes in pharmaceutical impurities and reference standards, suggesting a focus on high-purity materials.[4]
CymitQuimica --INVALID-LINK--A marketplace that aggregates products from various suppliers, offering a range of purities and pack sizes.[1]
Reagentia --INVALID-LINK--Offers various package sizes from milligrams to grams, suitable for research and development scales.[5]
Amerigo Scientific --INVALID-LINK--A distributor serving the life sciences market, listing the compound in their catalog.[6]
Chemdad --INVALID-LINK--Provides chemical properties and safety information, indicating availability for sourcing.[7]

Application Note: Suzuki-Miyaura Cross-Coupling

This protocol details a representative use of this compound as an electrophile in a Suzuki-Miyaura cross-coupling reaction to form a C-C bond.

Reaction Scheme

A diagram showing this compound reacting with a generic arylboronic acid in the presence of a palladium catalyst and base to yield the coupled biaryl product.

Palladium Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd 1 PdII_Complex Ar-Pd(II)-I(L)₂ OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal 2 PdII_Biaryl Ar-Pd(II)-Ar'(L)₂ Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim 3 RedElim->Pd0 Product Coupled Product (Ar-Ar') RedElim->Product ArylIodide 5-Fluoro-4-iodo- 2-methoxypyridine (Ar-I) ArylIodide->OxAdd BoronicAcid Aryl' Boronic Acid (Ar'-B(OR)₂) + Base BoronicAcid->Transmetal

Caption: The Suzuki-Miyaura Catalytic Cycle.

Step-by-Step Experimental Protocol
  • Reagent Preparation:

    • To a 25 mL oven-dried Schlenk flask, add this compound (253 mg, 1.0 mmol, 1.0 eq).

    • Add Phenylboronic acid (146 mg, 1.2 mmol, 1.2 eq).

    • Add Potassium Carbonate (K₂CO₃) (414 mg, 3.0 mmol, 3.0 eq).

    • Add the Palladium catalyst, Pd(dppf)Cl₂ (36.6 mg, 0.05 mmol, 5 mol%).

  • Reaction Setup:

    • Seal the flask with a rubber septum.

    • Evacuate and backfill the flask with Argon or Nitrogen gas three times to create an inert atmosphere.

    • Add 1,4-Dioxane (8 mL) and Water (2 mL) via syringe. The solvent choice is critical; the dioxane solubilizes the organic components while water is necessary for the transmetalation step.

  • Execution:

    • Stir the reaction mixture vigorously.

    • Heat the flask to 90 °C in a pre-heated oil bath.

    • Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours. Check for the disappearance of the starting iodide.

  • Work-up and Purification:

    • Cool the reaction to room temperature.

    • Dilute the mixture with Ethyl Acetate (20 mL) and water (20 mL).

    • Separate the organic layer. Wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of Ethyl Acetate in Hexanes) to yield the pure product, 5-fluoro-2-methoxy-4-phenylpyridine.

Handling and Storage Recommendations

  • Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Handle in a well-ventilated fume hood.

  • Storage: Store in a cool, dry, dark place under an inert atmosphere (Argon or Nitrogen) to prevent degradation. The recommended storage temperature is 2–8 °C.[7] Halogenated organic compounds can be light-sensitive.

Conclusion

This compound is a powerful and versatile building block for modern organic synthesis. Its successful application, however, is contingent on sourcing high-quality material. By establishing rigorous quality control procedures, implementing a strategic supplier qualification process, and utilizing optimized reaction protocols, researchers can effectively leverage this reagent to accelerate the discovery and development of novel chemical entities. This guide serves as a foundational resource to aid scientists in making informed decisions from procurement to reaction execution.

References

An In-Depth Technical Guide to the Synthesis of 5-Fluoro-4-iodo-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-4-iodo-2-methoxypyridine is a key heterocyclic building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a fluorine atom, an iodine atom, and a methoxy group on a pyridine ring, makes it a valuable intermediate for the synthesis of complex pharmaceutical agents.[1] The fluorine atom can enhance metabolic stability and binding affinity, the iodine atom provides a reactive handle for cross-coupling reactions, and the methoxy group influences the electronic properties of the ring. This guide provides a comprehensive overview of a robust and efficient pathway for the synthesis of this important compound, detailing the underlying chemical principles, a step-by-step experimental protocol, and a discussion of the critical parameters.

Synthesis Strategy: A Two-Step Approach

The most logical and efficient pathway to this compound commences with the commercially available starting material, 5-Fluoro-2-methoxypyridine. The synthesis proceeds via a regioselective electrophilic iodination reaction.

Synthesis_Pathway A 5-Fluoro-2-methoxypyridine B This compound A->B Electrophilic Iodination (e.g., I2, HIO3, H2SO4)

Figure 1: Proposed synthesis pathway for this compound.

Mechanistic Insights and Rationale

The key to this synthesis is controlling the regioselectivity of the iodination reaction. The pyridine ring is an electron-deficient heterocycle, which generally makes electrophilic aromatic substitution challenging.[2] However, the substituents on the ring play a crucial role in directing the incoming electrophile.

The 2-methoxy group is an electron-donating group that activates the pyridine ring towards electrophilic substitution, primarily at the ortho and para positions. The 5-fluoro group is an electron-withdrawing group, which deactivates the ring, but it is an ortho, para-director. In this specific substrate, the directing effects of both the methoxy and fluoro groups align to favor substitution at the C4 position. The C4 position is para to the activating methoxy group and ortho to the directing fluoro group, making it the most electron-rich and sterically accessible site for electrophilic attack.

Common electrophilic iodinating reagents include molecular iodine (I₂) in the presence of an oxidizing agent such as iodic acid (HIO₃) or nitric acid, or N-iodosuccinimide (NIS). The use of a strong acid catalyst, like sulfuric acid, is often necessary to protonate the pyridine nitrogen, further activating the ring towards electrophilic attack.

Experimental Protocol

This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.

Step 1: Electrophilic Iodination of 5-Fluoro-2-methoxypyridine

Reagent Molar Mass ( g/mol ) Amount Moles Equivalents
5-Fluoro-2-methoxypyridine127.1110.0 g0.07861.0
Iodine (I₂)253.8110.0 g0.03940.5
Iodic Acid (HIO₃)175.913.45 g0.01960.25
Sulfuric Acid (98%)98.0850 mL--
Dichloromethane (DCM)84.93200 mL--
Saturated Sodium Thiosulfate-100 mL--
Saturated Sodium Bicarbonate-100 mL--
Brine-50 mL--
Anhydrous Sodium Sulfate----

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-Fluoro-2-methoxypyridine (10.0 g, 0.0786 mol) and dichloromethane (200 mL). Stir until the starting material is fully dissolved.

  • Carefully add concentrated sulfuric acid (50 mL) to the solution while cooling the flask in an ice bath.

  • In a separate beaker, prepare a slurry of iodine (10.0 g, 0.0394 mol) and iodic acid (3.45 g, 0.0196 mol) in a minimal amount of water.

  • Add the iodine/iodic acid slurry to the reaction mixture in portions over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice (200 g).

  • Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Transfer the mixture to a separatory funnel and wash with saturated sodium thiosulfate solution (100 mL) to remove any unreacted iodine.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution (100 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity:

  • ¹H NMR: To confirm the proton environment of the pyridine ring.

  • ¹³C NMR: To confirm the carbon framework.

  • Mass Spectrometry: To determine the molecular weight.

  • Melting Point: To assess purity.

Safety Considerations

  • This reaction should be performed in a well-ventilated fume hood.

  • Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.

  • Iodine and iodic acid are oxidizing agents and should be handled appropriately.

  • Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

Conclusion

The synthesis of this compound can be achieved in a straightforward manner through the electrophilic iodination of 5-Fluoro-2-methoxypyridine. The regioselectivity of the reaction is controlled by the electronic effects of the existing substituents on the pyridine ring. This guide provides a solid foundation for researchers to successfully synthesize this valuable building block for application in pharmaceutical and materials science research.

References

A Technical Guide to the Reactivity and Synthetic Utility of 5-Fluoro-4-iodo-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Substituted pyridines are cornerstone scaffolds in modern drug discovery and materials science.[1] Among these, 5-Fluoro-4-iodo-2-methoxypyridine (CAS No: 884495-13-0) emerges as a highly versatile and strategically functionalized building block.[2][3][4] This guide provides an in-depth analysis of its reactivity, grounded in the electronic interplay of its substituents. We will explore its utility in cornerstone synthetic transformations, including palladium-catalyzed cross-coupling reactions at the C-4 iodo position and nucleophilic aromatic substitution. This document is intended for researchers, chemists, and drug development professionals, offering both mechanistic insights and field-proven experimental protocols to effectively leverage this compound in complex molecular synthesis.

Molecular Structure and Electronic Profile

The reactivity of this compound is a direct consequence of the electronic and steric effects exerted by its three key substituents on the inherently electron-deficient pyridine core.[5]

  • Pyridine Ring: The nitrogen atom makes the ring π-deficient, which deactivates it towards electrophilic attack but significantly activates it for nucleophilic substitution, particularly at the C-2 and C-4 positions.[5][6][7]

  • 2-Methoxy Group (-OCH₃): This group is electron-donating via resonance (+R effect) and electron-withdrawing via induction (-I effect). The resonance effect can increase electron density in the ring, yet the methoxy group can also serve as a directing group for ortho-metalation.[8][9] Its presence at the C-2 position influences the basicity of the pyridine nitrogen.[8]

  • 4-Iodo Group (-I): As a large, polarizable halogen, iodine is an exceptional leaving group in transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is the preferred site for oxidative addition by palladium(0) catalysts, making the C-4 position the primary hub for carbon-carbon and carbon-heteroatom bond formation.[10]

  • 5-Fluoro Group (-F): Fluorine possesses extreme electronegativity, exerting a powerful electron-withdrawing inductive effect (-I effect).[1] This effect further lowers the electron density of the pyridine ring, enhancing its susceptibility to nucleophilic attack.[11] Positioned meta to the nitrogen and ortho to the iodine, it significantly influences the reactivity of the C-4 position.

This unique electronic arrangement creates a molecule primed for selective functionalization, with the C-4 position being the most active site for a broad range of synthetic transformations.

G cluster_0 cluster_1 mol This compound C4_I C-I Bond: Primary site for cross-coupling reactions C5_F C-F Bond: Strong inductive -I effect (activates ring for SNAr) C2_OMe C-OMe Bond: +R, -I effects Modulates ring electronics N_atom Pyridine N: -I, -R effects Activates C2/C4 for SNAr G reactant 5-F-4-I-2-OMe-Pyridine + Nu⁻ meisenheimer Meisenheimer Complex (Negative charge delocalized onto ring Nitrogen) reactant->meisenheimer Addition (Rate-determining step) product 5-F-4-Nu-2-OMe-Pyridine + I⁻ meisenheimer->product Elimination (Fast) G start This compound suzuki Suzuki (C-C Bond) start->suzuki Pd cat., R-B(OH)₂ sonogashira Sonogashira (C-C Bond) start->sonogashira Pd/Cu cat., R-C≡CH buchwald Buchwald-Hartwig (C-N Bond) start->buchwald Pd cat., R₂NH snar SNAr (C-Nu Bond) start->snar Nu⁻

References

Spectroscopic Profile of 5-Fluoro-4-iodo-2-methoxypyridine: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Fluoro-4-iodo-2-methoxypyridine is a halogenated and methoxy-substituted pyridine derivative of significant interest in synthetic and medicinal chemistry. Its unique substitution pattern, featuring an electron-donating methoxy group and electron-withdrawing halogen atoms, creates a distinct electronic environment that influences its reactivity and potential as a building block in drug discovery. A thorough understanding of its spectroscopic characteristics is paramount for its identification, purity assessment, and the structural elucidation of its reaction products.

This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for this compound, covering Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). In the absence of publicly available experimental spectra, this guide leverages established principles of spectroscopy and comparative data from analogous structures to offer a robust predictive profile. Each section details the theoretical basis for the predicted data, provides standardized experimental protocols for data acquisition, and is supported by authoritative references.

Molecular Structure and Numbering

A clear understanding of the molecular structure is essential for interpreting spectroscopic data. The numbering convention for the pyridine ring is critical for assigning NMR signals.

Caption: Molecular structure and numbering of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. In this compound, we expect to see signals for the two aromatic protons (H-3 and H-6) and the methoxy group protons.

Predicted ¹H NMR Data

The chemical shifts are influenced by the electronic effects of the substituents. The methoxy group at C-2 is electron-donating, which would typically shield adjacent protons. Conversely, the nitrogen atom and the halogens are electron-withdrawing, causing deshielding.[1] The fluorine atom will also introduce spin-spin coupling with nearby protons.

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-68.0 - 8.2Doublet (d)³J(H-F) ≈ 2-4 Hz
H-37.0 - 7.2Doublet (d)⁴J(H-F) ≈ 1-3 Hz
-OCH₃3.9 - 4.1Singlet (s)N/A
Justification of Predictions
  • H-6: This proton is ortho to the electronegative nitrogen atom, leading to a significant downfield shift, similar to the α-protons in pyridine which resonate around 8.6 ppm.[2][3] The presence of the electron-donating methoxy group at the adjacent C-2 position will provide some shielding, shifting it slightly upfield from a typical pyridine α-proton. It will appear as a doublet due to coupling with the fluorine atom at C-5 (a four-bond coupling, ⁴J).

  • H-3: This proton is adjacent to the electron-donating methoxy group and the electron-withdrawing iodine atom. The net effect is a chemical shift that is expected to be further upfield compared to H-6. It will also exhibit coupling to the fluorine atom at C-5 (a three-bond coupling, ³J), resulting in a doublet.

  • -OCH₃: The methoxy group protons are not coupled to any other protons and will therefore appear as a sharp singlet. Their chemical shift is typical for a methoxy group attached to an aromatic ring.[4] For instance, the methoxy protons in 2-methoxypyridine appear around 3.9 ppm.[5]

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to approximately 12-15 ppm, centered around 6-7 ppm.

    • Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

  • Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum and calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the signals to determine the relative number of protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information on the carbon skeleton of the molecule. The chemical shifts are highly sensitive to the electronic environment, and the presence of fluorine will introduce characteristic C-F coupling.[6]

Predicted ¹³C NMR Data

The prediction of ¹³C chemical shifts can be made by considering the substituent effects on the parent pyridine ring.[7][8][9] The iodine atom will have a significant heavy-atom effect, shifting the carbon to which it is attached (C-4) to a very upfield position. The fluorine atom will cause a large downfield shift for C-5 and will also introduce significant one-bond and multi-bond C-F coupling constants.[10]

CarbonPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)Predicted Coupling Constant (J, Hz)
C-2162 - 165Doublet (d)³J(C-F) ≈ 3-5 Hz
C-3110 - 115Doublet (d)²J(C-F) ≈ 20-25 Hz
C-490 - 95Doublet (d)³J(C-F) ≈ 5-10 Hz
C-5145 - 150Doublet (d)¹J(C-F) ≈ 230-250 Hz
C-6148 - 152Singlet (or very small doublet)⁴J(C-F) ≈ 0-2 Hz
-OCH₃53 - 56Singlet (s)N/A
Justification of Predictions
  • C-2: Attached to both the electronegative nitrogen and oxygen, this carbon will be significantly deshielded. The ¹³C chemical shift for C-2 in 2-methoxypyridine is around 164 ppm.[11][12]

  • C-3: Shielded by the adjacent methoxy group, but deshielded by the nearby iodine. It will show a significant two-bond coupling to fluorine.

  • C-4: The most notable feature is the strong shielding effect of the directly attached iodine atom (heavy-atom effect), shifting it significantly upfield. For comparison, the C-4 in 4-iodopyridine is at approximately 95 ppm.[13]

  • C-5: Directly bonded to the highly electronegative fluorine atom, this carbon will be the most deshielded of the protonated carbons and will exhibit a very large one-bond C-F coupling constant.[10]

  • C-6: Being ortho to the ring nitrogen, this carbon is deshielded. Its chemical shift will be similar to the α-carbon in pyridine (approx. 150 ppm).[2]

  • -OCH₃: The methoxy carbon will appear in the typical region for sp³ carbons bonded to oxygen.

G cluster_ring Pyridine Ring Carbons cluster_substituent Substituent Carbon C2 C2 ~163 ppm C3 C3 ~112 ppm C4 C4 ~92 ppm C5 C5 ~147 ppm C5->C2 ³J(C-F) ~4 Hz C5->C3 ²J(C-F) ~22 Hz C5->C4 ³J(C-F) ~7 Hz C6 C6 ~150 ppm OCH3 OCH3 ~54 ppm

Caption: Predicted ¹³C NMR chemical shifts and key C-F coupling relationships.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial for obtaining a good signal-to-noise ratio in a shorter time.

  • Instrument Setup: Tune the probe for ¹³C observation.

  • Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to approximately 200-220 ppm.

    • Use a standard pulse program (e.g., zgpg30).

    • A sufficient number of scans (several hundred to thousands) will be required due to the low natural abundance of ¹³C.

  • Processing:

    • Apply a Fourier transform with an exponential line broadening of 1-2 Hz.

    • Phase correct the spectrum and reference it to the solvent signal (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups in a molecule. The spectrum arises from the vibrations of molecular bonds.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeIntensity
3100 - 3000C-H (aromatic) stretchMedium-Weak
2950 - 2850C-H (methoxy) stretchMedium
1600 - 1550C=N ring stretchStrong
1500 - 1400C=C ring stretchStrong-Medium
1250 - 1200C-O (asymmetric) stretchStrong
1100 - 1000C-F stretchStrong
850 - 750C-H out-of-plane bendStrong
600 - 500C-I stretchMedium-Weak
Justification of Predictions
  • Aromatic C-H and Ring Vibrations: The peaks between 3100-3000 cm⁻¹ and 1600-1400 cm⁻¹ are characteristic of the pyridine ring.[14]

  • Methoxy Group: The C-H stretches of the methyl group will appear below 3000 cm⁻¹. A strong C-O stretching band is expected around 1250-1200 cm⁻¹, characteristic of aryl ethers.

  • Halogen Stretches: The C-F stretch typically appears as a strong band in the 1100-1000 cm⁻¹ region. The C-I stretch is found at lower wavenumbers, often below 600 cm⁻¹, due to the large mass of the iodine atom.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation:

    • Solid (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Solid (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a transparent pellet.

  • Acquisition:

    • Record a background spectrum of the empty ATR crystal or a pure KBr pellet.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Processing: The spectrum is typically presented as percent transmittance (%T) versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which is used to determine the molecular weight and deduce structural features.

Predicted Mass Spectrum Data

The molecular formula is C₆H₅FINO, with a monoisotopic mass of 252.94 Da. The molecular ion peak ([M]⁺˙) is expected at m/z 253.

m/zPredicted Fragment IonFragmentation Pathway
253[C₆H₅FINO]⁺˙Molecular Ion (M⁺˙)
238[C₅H₂FINO]⁺˙Loss of •CH₃ (Alpha-cleavage)
126[C₆H₅FNO]⁺˙Loss of •I
111[C₅H₂FNO]⁺˙Loss of •I and •CH₃
79[C₅H₄N]⁺˙Pyridine radical cation (from extensive fragmentation)
Justification of Predictions
  • Molecular Ion: The molecular ion peak should be clearly visible.

  • Alpha-Cleavage: A common fragmentation pathway for ethers is the loss of an alkyl radical from the oxygen atom (alpha-cleavage).[15][16][17] In this case, the loss of a methyl radical (•CH₃, mass 15) would result in a fragment at m/z 238. This is often a prominent peak.

  • Loss of Iodine: The C-I bond is relatively weak and can cleave to lose an iodine radical (•I, mass 127), leading to a fragment at m/z 126.

  • Further Fragmentation: Subsequent loss of other groups from the primary fragments will lead to smaller ions, such as the one at m/z 111.

G M [M]⁺˙ m/z = 253 M_minus_CH3 [M - •CH₃]⁺ m/z = 238 M->M_minus_CH3 - •CH₃ (α-cleavage) M_minus_I [M - •I]⁺ m/z = 126 M->M_minus_I - •I

Caption: Predicted major fragmentation pathways in EI-Mass Spectrometry.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction:

    • GC-MS: If the compound is sufficiently volatile and thermally stable, dissolve a small amount in a suitable solvent (e.g., dichloromethane, ethyl acetate) and inject it into a Gas Chromatograph coupled to a Mass Spectrometer.

    • Direct Infusion: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) and infuse it directly into the ion source using a syringe pump (for ESI or APCI).

  • Ionization: Electron Ionization (EI) is a common technique for this type of molecule and will induce the fragmentation described. Electrospray Ionization (ESI) is a softer technique and would likely show a strong protonated molecular ion [M+H]⁺ at m/z 254.

  • Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their m/z ratio.

  • Detection: Detect the ions to generate the mass spectrum.

Conclusion

This guide presents a detailed, predictive spectroscopic analysis of this compound. By applying fundamental principles of NMR, IR, and MS, and drawing comparisons with structurally related compounds, we have constructed a comprehensive and scientifically grounded spectroscopic profile. The predicted data and detailed experimental protocols provided herein are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating the unambiguous identification and characterization of this important chemical entity.

References

Introduction to the Structural Elucidation Challenge

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H NMR Spectrum of 5-Fluoro-4-iodo-2-methoxypyridine

Abstract: This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a polysubstituted pyridine, its structure presents a unique combination of electronic and steric effects that are reflected in its ¹H NMR spectrum. This document offers a detailed theoretical prediction of the spectrum, a robust experimental protocol for data acquisition, and an in-depth guide to spectral interpretation. The methodologies described herein are designed to be self-validating, ensuring researchers, scientists, and drug development professionals can achieve accurate and reproducible results.

The Pivotal Role of Substituted Pyridines

The pyridine scaffold is a cornerstone in modern drug discovery, forming the core of numerous approved pharmaceuticals.[1] The strategic placement of substituents allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target binding affinity. The introduction of fluorine, in particular, can profoundly alter basicity and block sites of metabolism.[1] this compound (CAS 884495-13-0) serves as a valuable building block, combining an electron-donating methoxy group with two distinct halogens, offering multiple vectors for further chemical modification.[2][3]

Structural Anatomy of this compound

Understanding the interplay of the substituents is critical for predicting its NMR spectrum. The molecule possesses two aromatic protons, H-3 and H-6, whose magnetic environments are uniquely influenced by their neighbors.

  • 2-Methoxy Group (-OCH₃): An electron-donating group that increases electron density on the ring, particularly at the ortho (H-3) and para (H-6) positions, leading to an upfield (shielding) shift.

  • 4-Iodo Group (-I): An electronegative halogen that exerts a deshielding inductive effect. Its large atomic size can also introduce steric considerations.

  • 5-Fluoro Group (-F): A highly electronegative atom with a strong inductive electron-withdrawing effect, causing significant deshielding of nearby protons. Crucially, the ¹⁹F nucleus (spin I=½, 100% natural abundance) couples with protons, leading to characteristic splitting patterns.[4]

  • Pyridine Nitrogen: The nitrogen atom is highly electronegative and reduces the electron density of the entire ring, causing a general downfield shift for all ring protons compared to benzene.[5][6] The effect is most pronounced at the alpha positions (H-6).[7]

Theoretical Framework and Spectral Prediction

Before any experiment, a robust theoretical analysis provides a predictive framework, transforming data acquisition from a passive observation into a targeted, hypothesis-driven process.

Predicting Chemical Shifts (δ) and Multiplicity

The chemical shift of each proton is a weighted average of the shielding and deshielding effects from all substituents.

  • H-6 Proton: This proton is positioned alpha to the ring nitrogen, resulting in a strong deshielding effect.[5] It is also ortho to the 5-fluoro substituent, which further withdraws electron density and causes additional deshielding. The methoxy group at the para position provides a minor shielding effect. Therefore, H-6 is predicted to be the most downfield aromatic proton. Its signal will be split into a doublet by the adjacent fluorine atom, exhibiting a typical ortho H-F coupling constant (³JHF) of approximately 6-10 Hz.[8]

  • H-3 Proton: This proton is ortho to the electron-donating methoxy group, which causes a significant shielding (upfield) effect.[9] However, it is also ortho to the deshielding iodo group and meta to the electronegative fluorine. The net result is a chemical shift that is expected to be significantly upfield relative to H-6. The signal for H-3 will be split by the fluorine at position 5, appearing as a doublet with a smaller meta H-F coupling constant (⁴JHF) of approximately 2-4 Hz.[8]

  • Methoxy Protons (-OCH₃): These three protons are equivalent and are not coupled to any other protons. They will appear as a sharp singlet. Based on data for similar 2-methoxypyridine compounds, this peak is expected in the δ 3.9-4.1 ppm region.[9][10]

Visualizing the Spin System

The coupling relationships between the protons and the fluorine atom define the spin system of the molecule. This can be visualized to clarify the expected splitting patterns.

G cluster_mol This compound N N C2 C2 N->C2 C3 C3 C2->C3 OCH3 OCH₃ C2->OCH3 C4 C4 C3->C4 H3 H-3 C3->H3 C5 C5 C4->C5 I4 I C4->I4 C6 C6 C5->C6 F5 F C5->F5 C6->N H6 H-6 C6->H6 H3->F5 ⁴JHF (meta) H6->F5 ³JHF (ortho)

Caption: Spin-spin coupling pathways in this compound.

A Self-Validating Experimental Protocol

This protocol is designed to ensure high-quality, reproducible data. Each step includes a rationale grounded in best practices for NMR spectroscopy.

Rationale for Experimental Choices
  • Solvent: Deuterated chloroform (CDCl₃) is the solvent of choice due to its ability to dissolve a wide range of organic compounds and its well-characterized residual peak (δ ~7.26 ppm), which can serve as a secondary chemical shift reference.

  • Internal Standard: Tetramethylsilane (TMS) is added as the primary internal standard (δ 0.00 ppm). Its single, sharp resonance is inert and does not overlap with signals from the analyte, providing an unambiguous reference point.

  • Spectrometer Frequency: A high-field spectrometer (≥400 MHz for ¹H) is recommended to achieve better signal dispersion, which is crucial for resolving the closely spaced signals and accurately measuring coupling constants in substituted aromatic systems.

Step-by-Step Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry NMR tube. The precise mass is recorded for potential concentration-dependent studies.

  • Solvent Addition: Add approximately 0.6 mL of CDCl₃ containing 0.03% (v/v) TMS using a calibrated pipette.

  • Homogenization: Cap the NMR tube and gently vortex for 30 seconds or until the sample is completely dissolved. Visually inspect for any undissolved particulate matter.

  • Filtering (if necessary): If particulates are present, filter the solution through a small plug of glass wool into a fresh NMR tube to prevent magnetic field distortions.

Spectrometer Setup and Data Acquisition Workflow

The following workflow ensures optimal instrument performance and data integrity.

G cluster_prep Pre-Acquisition cluster_acq Acquisition cluster_proc Post-Processing Insert Insert Sample Lock Lock on CDCl₃ Signal Insert->Lock Shim Automated/Manual Shimming (Target FWHM < 0.5 Hz) Lock->Shim Tune Tune & Match Probe (¹H Channel) Shim->Tune Params Load Standard ¹H Parameters (e.g., zg30 pulse program) Tune->Params Gain Set Receiver Gain (rga) Params->Gain Acquire Acquire FID (16-32 scans) Gain->Acquire FT Fourier Transform (efp) Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction (abs) Phase->Baseline Reference Reference to TMS (0 ppm) Baseline->Reference Integrate Signal Integration Reference->Integrate

Caption: Standard Operating Procedure for ¹H NMR Data Acquisition and Processing.

Spectral Interpretation: From Raw Data to Structural Confirmation

This section details the analysis of a representative ¹H NMR spectrum, based on the theoretical predictions.

Analysis of Spectral Features

The acquired spectrum would exhibit three distinct signals, as predicted.

SignalPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
1~8.0 - 8.2Doublet (d)³JHF ≈ 7.51HH-6
2~6.8 - 7.0Doublet (d)⁴JHF ≈ 3.01HH-3
3~4.0Singlet (s)N/A3H-OCH₃
Detailed Peak Assignment and Rationale
  • Signal at δ ~8.1 ppm (H-6): This downfield signal is unambiguously assigned to H-6. Its chemical shift is consistent with the strong deshielding from the adjacent ring nitrogen and the ortho fluorine. The observed splitting into a doublet with a coupling constant of ~7.5 Hz confirms the through-bond coupling to the single neighboring fluorine atom (³JHF). The integration value of 1H validates the assignment to a single proton.

  • Signal at δ ~6.9 ppm (H-3): This upfield aromatic signal is assigned to H-3. Its shielded position relative to H-6 is a direct consequence of the powerful electron-donating effect of the ortho-methoxy group. The splitting pattern, a doublet with a smaller coupling of ~3.0 Hz, is characteristic of a four-bond meta coupling to the fluorine (⁴JHF). The integration of 1H is consistent with this assignment.

  • Signal at δ ~4.0 ppm (-OCH₃): This sharp singlet integrating to 3H is characteristic of a methoxy group. Its chemical shift is in the expected range for a methoxy group attached to an aromatic ring.[11]

Advanced NMR Techniques for Unambiguous Verification

While ¹H NMR provides a strong foundation for structural assignment, complex cases or the need for absolute certainty may require more advanced experiments.

  • ¹³C NMR: A proton-decoupled ¹³C spectrum would show six distinct carbon signals. The C-F and C-I signals would be readily identifiable by their chemical shifts and, in the case of C-F, large one-bond ¹JCF coupling constants (typically >200 Hz).

  • Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates directly bonded protons and carbons, allowing for the unambiguous assignment of the H-3/C-3 and H-6/C-6 pairs.

  • Heteronuclear Multiple Bond Correlation (HMBC): This 2D experiment reveals 2- and 3-bond correlations between protons and carbons. An HMBC spectrum would show a correlation from the methoxy protons (δ ~4.0) to the C-2 carbon, definitively confirming the position of the methoxy group.

Conclusion

The ¹H NMR spectrum of this compound is a clear illustration of how substituent effects govern chemical shifts and coupling patterns in heterocyclic systems. The spectrum is characterized by two distinct doublets in the aromatic region, corresponding to H-3 and H-6, and a singlet for the methoxy group. The splitting of the aromatic signals is due to coupling with the ¹⁹F nucleus, providing a textbook example of H-F coupling. By following the robust experimental and analytical framework detailed in this guide, researchers can confidently use ¹H NMR spectroscopy to verify the structure and purity of this important chemical intermediate.

References

A Comprehensive Technical Guide to the Stability and Storage of 5-Fluoro-4-iodo-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-4-iodo-2-methoxypyridine is a key heterocyclic building block in medicinal chemistry and drug discovery, valued for its unique electronic and steric properties that enable its use in a variety of coupling reactions. The presence of three distinct functional groups—a fluoro, an iodo, and a methoxy group—on the pyridine core provides multiple reaction handles for the synthesis of complex pharmaceutical intermediates. However, the inherent reactivity of the carbon-iodine bond, coupled with the electronic nature of the substituted pyridine ring, necessitates a thorough understanding of its stability and optimal storage conditions. This guide provides an in-depth analysis of the chemical and physical properties of this compound, outlines its stability profile, and offers field-proven protocols for its storage, handling, and quality assessment to ensure its integrity in research and development applications.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its appropriate handling and storage. These properties dictate its reactivity and susceptibility to degradation.

PropertyValueSource
CAS Number 884495-13-0[1][2][3]
Molecular Formula C₆H₅FINO[2][4]
Molecular Weight 253.01 g/mol [2][4]
Appearance Off-white to light yellow solid[4]
Boiling Point 250°C[2]
Density 1.903 g/cm³[2]
Flash Point 105°C[2]
pKa (Predicted) -0.41 ± 0.18[2]

Core Stability Profile and Potential Degradation Pathways

The stability of this compound is primarily influenced by its susceptibility to dehalogenation, photodegradation, and hydrolysis. The carbon-iodine bond is the most labile feature of the molecule.

Light Sensitivity and Photodegradation

Iodinated aromatic compounds are known to be susceptible to photodegradation.[5] The energy from ultraviolet (UV) light can induce the homolytic cleavage of the carbon-iodine bond, which is weaker than carbon-bromine or carbon-chlorine bonds. This process generates radical intermediates that can lead to a cascade of secondary reactions, resulting in the formation of impurities.

A certificate of analysis for this compound specifies storage protected from light, underscoring its light-sensitive nature.[4]

Photodegradation_Pathway cluster_0 Photodegradation of this compound Molecule This compound Radical_Intermediate Pyridyl Radical + Iodine Radical Molecule->Radical_Intermediate UV Light (hv) Degradation_Products De-iodinated and other byproducts Radical_Intermediate->Degradation_Products Secondary Reactions

Caption: Proposed photodegradation pathway of this compound.

Thermal Stability
Hydrolytic Stability

The methoxy group on the pyridine ring introduces the potential for hydrolysis, particularly under strong acidic or basic conditions, which could lead to the formation of the corresponding hydroxypyridine. While pyridines can catalyze the hydrolysis of other molecules, the stability of the methoxy group on the pyridine ring itself is generally high under neutral pH conditions.[7][8] However, for a related compound, 2-fluoro-4-iodo-6-methoxypyridine, avoiding moisture is recommended, indicating a potential for hydrolytic degradation.[5]

Incompatibilities

Based on safety data for a structurally similar compound, 2-fluoro-4-iodo-6-methoxypyridine, this class of compounds is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[5] Contact with these substances can lead to vigorous reactions and decomposition.

Recommended Storage and Handling Protocols

To ensure the long-term stability and purity of this compound, the following storage and handling protocols are recommended:

Optimal Storage Conditions
ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)To minimize thermal degradation and slow down potential decomposition reactions.[2]
Atmosphere Under an inert gas (e.g., Argon or Nitrogen)To prevent potential oxidation and reactions with atmospheric moisture.[2]
Light In an amber or opaque container, stored in the darkTo prevent photodegradation due to the light-sensitive nature of the C-I bond.[4]
Container Tightly sealed, appropriate for chemical storageTo prevent contamination and exposure to moisture and air.
Safe Handling Procedures

As a Senior Application Scientist, it is imperative to emphasize that proper handling is as critical as correct storage.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[9]

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. For related compounds, respiratory irritation is a noted hazard.[10][11]

  • Dispensing: When weighing and dispensing the solid, avoid generating dust. Use appropriate tools and techniques to minimize airborne particles.

  • Spill Management: In case of a spill, avoid creating dust. Use a dry clean-up method, such as gently sweeping or using a vacuum with a HEPA filter. The spill area should then be decontaminated.

  • Waste Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.

Handling_Workflow cluster_1 Safe Handling Workflow Start Start: Retrieve from Storage PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Hood Work in a Fume Hood PPE->Hood Weigh Weigh and Dispense Carefully Hood->Weigh Use Use in Experiment Weigh->Use Store Return to Proper Storage Use->Store Cleanup Clean Work Area and Dispose of Waste Store->Cleanup

Caption: Recommended workflow for the safe handling of this compound.

Quality Assessment and Signs of Degradation

Regularly assessing the quality of this compound is crucial, especially for long-term storage or before use in sensitive applications.

Visual Inspection

The compound should be an off-white to light yellow solid.[4] Any significant color change, such as darkening to brown or purple, may indicate degradation, potentially due to the formation of free iodine. The presence of a heterogeneous appearance or clumping could suggest moisture absorption.

Analytical Purity Assessment

For a definitive assessment of purity, the following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a standard and effective way to quantify the purity and detect non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to assess purity and identify volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR spectroscopy can confirm the structure of the compound and detect the presence of structurally related impurities. A certificate of analysis for this compound indicates that ¹H NMR is used to confirm its structure and a purity of ≥97.0% is determined by NMR.[4]

Experimental Protocol: Purity Assessment by HPLC

This protocol provides a general guideline for the purity assessment of this compound by HPLC. Method optimization may be required.

  • Preparation of Standard and Sample Solutions:

    • Prepare a stock solution of a reference standard of this compound in acetonitrile at a concentration of 1 mg/mL.

    • Prepare a sample solution of the material to be tested at the same concentration in acetonitrile.

    • Filter both solutions through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to that of the standard, or by area percentage if a standard is not available.

Conclusion

The stability and integrity of this compound are paramount for its successful application in research and drug development. By adhering to the recommended storage conditions of refrigeration (2-8°C), protection from light, and storage under an inert atmosphere, researchers can significantly mitigate the risks of degradation. Implementing the prescribed safe handling protocols will ensure the safety of laboratory personnel. Regular quality assessment through visual inspection and analytical methods such as HPLC and NMR will further guarantee the reliability of experimental outcomes. A comprehensive understanding of the stability profile of this valuable building block is a cornerstone of robust and reproducible scientific investigation.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 5-Fluoro-4-iodo-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-4-iodo-2-methoxypyridine is a key building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science.[1][2] Its unique substitution pattern, featuring a fluorine atom, an iodine atom, and a methoxy group on a pyridine ring, offers multiple avenues for synthetic diversification. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, and it is particularly well-suited for the functionalization of heteroaromatic compounds like this compound.[3][4][5]

This document provides a comprehensive guide to performing Suzuki coupling reactions with this compound. It includes a detailed discussion of the reaction mechanism, a summary of typical reaction conditions, step-by-step experimental protocols, and troubleshooting advice.

Reaction Principle and Mechanistic Overview

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organoboron compound (e.g., a boronic acid or its ester) and an organohalide.[6][7] The catalytic cycle generally proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide (in this case, the C-I bond of this compound) to form a Pd(II) intermediate.[6][8] The reactivity of the halide in this step follows the general trend I > Br > OTf >> Cl.[6][9] The carbon-iodine bond in this compound is the most labile site for oxidative addition.

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid.[7][10]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[6][7]

The choice of catalyst, ligand, base, and solvent is crucial for a successful Suzuki coupling reaction, especially with functionalized and potentially challenging substrates like this compound.[11]

Visualization of the Suzuki Coupling Catalytic Cycle

Suzuki_Coupling_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OH)2, Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination This compound (Ar-I) This compound (Ar-I) Boronic Acid (R-B(OH)2) Boronic Acid (R-B(OH)2) Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Weigh Reagents: - this compound - Boronic Acid - Catalyst & Ligand - Base C Combine Reagents in Reaction Vessel under Inert Atmosphere A->C B Prepare Degassed Solvent D Add Solvent B->D C->D E Heat and Stir (Conventional or Microwave) D->E F Monitor Reaction Progress (TLC, LC-MS, GC) E->F G Cool to Room Temperature F->G Reaction Complete H Dilute and Perform Aqueous Wash G->H I Dry Organic Layer and Concentrate H->I J Purify by Column Chromatography I->J K Characterize Product (NMR, MS, etc.) J->K

References

Application Note: Suzuki-Miyaura Coupling with 5-Fluoro-4-iodo-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Pyridines

The 5-fluoro-2-methoxy-4-substituted pyridine scaffold is a privileged structural motif in modern drug discovery and materials science. The strategic placement of the fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group modulates the electronic properties of the pyridine ring. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for creating carbon-carbon bonds, making it an indispensable tool for synthesizing these complex molecules.[1][2]

This guide provides a comprehensive overview of the key parameters, detailed experimental protocols, and troubleshooting strategies for the successful Suzuki-Miyaura coupling of 5-fluoro-4-iodo-2-methoxypyridine with a variety of organoboron reagents.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4] The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the this compound, forming a Pd(II) complex. This is often the rate-determining step of the reaction.[3][5]

  • Transmetalation: The organic group from the boronic acid or ester is transferred to the palladium center. This step requires activation by a base, which forms a boronate species, enhancing the nucleophilicity of the organic group.[6][7]

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[3][7]

Suzuki_Miyaura_Cycle cluster_main Pd(0)L2 Pd(0)L₂ (Active Catalyst) ArPd(II)L2X Ar-Pd(II)L₂-X Pd(0)L2->ArPd(II)L2X Ar-X Oxidative_Addition Oxidative Addition ArPd(II)L2R Ar-Pd(II)L₂-R' ArPd(II)L2X->ArPd(II)L2R R'-B(OR)₂ + Base Transmetalation Transmetalation ArPd(II)L2R->Pd(0)L2 Ar-R' Reductive_Elimination Reductive Elimination Product Ar-R' (Product) ArX Ar-X (Iodopyridine) Boronic_Acid R'-B(OR)₂ (Boronic Acid) Base Base (e.g., K₂CO₃) caption Suzuki-Miyaura Catalytic Cycle Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Workup cluster_purification Purification A 1. Add Solids to Oven-Dried Flask (Iodopyridine, Boronic Acid, Base) B 2. Add Catalyst (e.g., Pd(dppf)Cl₂) A->B C 3. Evacuate & Backfill with Inert Gas (3x) B->C D 4. Add Degassed Solvents C->D E 5. Heat with Stirring (80-100 °C) D->E F 6. Monitor by TLC / LC-MS E->F G 7. Cool & Dilute with EtOAc F->G H 8. Aqueous Wash (Water, Brine) G->H I 9. Dry Organic Layer (Na₂SO₄) H->I J 10. Filter & Concentrate I->J K 11. Column Chromatography J->K L Final Product K->L

References

using 5-Fluoro-4-iodo-2-methoxypyridine in Buchwald-Hartwig amination

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Buchwald-Hartwig Amination of 5-Fluoro-4-iodo-2-methoxypyridine

Introduction: The Strategic Importance of Fluorinated Pyridines

In the landscape of modern drug discovery, the incorporation of fluorine into heterocyclic scaffolds is a cornerstone strategy for enhancing pharmacological profiles.[1][2] The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and improved binding affinity, make fluorinated building blocks highly valuable.[1] Among these, this compound stands out as a versatile intermediate.[3] Its structure combines a desirable fluorinated pyridine core with a reactive iodide, making it an excellent substrate for carbon-nitrogen (C-N) bond formation—a critical transformation in the synthesis of countless pharmaceutical agents.[4][5]

The Buchwald-Hartwig amination reaction has emerged as the preeminent method for constructing these C-N bonds, offering a broad substrate scope and functional group tolerance that surpasses traditional methods like nucleophilic aromatic substitution or Ullmann condensation.[6][7][8] This guide provides a detailed exploration of the application of this compound in the Buchwald-Hartwig amination, offering mechanistic insights, detailed protocols, and troubleshooting advice for researchers, scientists, and drug development professionals.

Reaction Principle: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established palladium-catalyzed cycle.[6][9][10] The success of the reaction hinges on the careful orchestration of several key steps, each facilitated by the palladium catalyst and its associated ligand.

  • Oxidative Addition : The cycle begins with the oxidative addition of the aryl halide (this compound) to a low-valent Palladium(0) species. This step, often the rate-determining step, forms a Pd(II) complex.[11][12]

  • Amine Coordination & Deprotonation : The amine nucleophile coordinates to the Pd(II) complex. In the presence of a strong, non-nucleophilic base, the amine is deprotonated to form a palladium-amido complex.

  • Reductive Elimination : This final step involves the formation of the desired C-N bond as the product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to re-enter the cycle.[6][10]

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OA_Complex Ar-Pd(II)(L_n)-I Pd0->OA_Complex Oxidative Addition (Ar-I) Amine_Complex [Ar-Pd(II)(L_n)(R₂NH)]⁺I⁻ OA_Complex->Amine_Complex + R₂NH Amido_Complex Ar-Pd(II)(L_n)-NR₂ Amine_Complex->Amido_Complex + Base - Base-H⁺I⁻ Amido_Complex->Pd0 Reductive Elimination Product Ar-NR₂ Amido_Complex->Product Product Release

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Key Parameters for a Successful Coupling

The electron-deficient nature of the pyridine ring and its potential to coordinate with the palladium center present unique challenges that must be addressed through careful selection of reaction components.[13]

  • The Substrate: this compound The C-I bond is significantly weaker than C-Br or C-Cl bonds, making aryl iodides highly reactive towards oxidative addition. This reactivity allows for milder reaction conditions compared to other aryl halides. However, the iodide byproduct can sometimes inhibit the catalyst, an issue that can be mitigated by ligand and solvent choice.[10]

  • The Catalyst System: Palladium and Ligand Selection The choice of ligand is arguably the most critical factor for a successful amination of a heteroaryl halide.[7][13] The ligand must be sufficiently electron-rich and sterically bulky to:

    • Facilitate the oxidative addition step.

    • Promote the reductive elimination to form the product.

    • Prevent the formation of inactive catalyst dimers.

    • Minimize coordination of the pyridine nitrogen to the palladium center, which can act as a catalyst poison.[13]

    Several classes of ligands have proven effective for coupling amines with challenging heteroaryl halides.[14][15]

Ligand ClassRepresentative LigandsKey Features
Bulky Biarylphosphines BrettPhos, RuPhos, XPhosHighly active for a broad range of amines and aryl halides, including challenging heteroaryl chlorides.[7][9][16]
Chelating Bisphosphines Xantphos, DPEPhosThe defined bite angle can promote reductive elimination and stabilize the catalytic species.[10][13]
Ferrocene-Based Josiphos-type ligandsEffective for coupling primary amines and amides with heteroaryl chlorides.[7]
  • The Base A stoichiometric amount of a strong, non-nucleophilic base is required to deprotonate the amine once it has coordinated to the palladium center. Common choices include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), lithium hexamethyldisilazide (LiHMDS), and potassium phosphate (K₃PO₄).[17] For sensitive substrates, weaker bases like K₃PO₄ or cesium carbonate (Cs₂CO₃) may be employed, often requiring higher temperatures.[9][10]

  • The Solvent Anhydrous, aprotic solvents are standard. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are most commonly used.[9][18] It is crucial to degas the solvent thoroughly to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Detailed Experimental Protocol

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a generic secondary amine (e.g., morpholine).

Materials and Equipment:

  • This compound (1.0 equiv)

  • Amine (e.g., morpholine, 1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4-2.0 equiv)

  • Anhydrous, degassed toluene

  • Schlenk tube or oven-dried reaction vial with a magnetic stir bar

  • Inert atmosphere supply (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

Step-by-Step Procedure:

  • Reaction Setup (Inert Atmosphere): In a glovebox or under a steady stream of inert gas, add this compound, the palladium precatalyst, the phosphine ligand, and the base to the Schlenk tube.[19]

  • Reagent Addition: Seal the tube, remove it from the glovebox (if used), and add the anhydrous, degassed toluene via syringe. Follow with the addition of the amine coupling partner.

  • Reaction Execution: Place the sealed reaction vessel in a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C). Stir the mixture vigorously.

  • Monitoring: Track the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC or LC-MS until the starting material is consumed.

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent like ethyl acetate and quench carefully with water.

  • Extraction: Filter the mixture through a pad of Celite® to remove palladium residues. Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Concentrate the dried organic layer under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the pure N-arylated product.

Table of Typical Reaction Parameters

ParameterConditionRationale & Citation
Palladium Source Pd₂(dba)₃, Pd(OAc)₂, or G3/G4 PrecatalystsPrecatalysts offer convenience and air stability; Pd(OAc)₂ is a common, cost-effective choice.[17][19]
Ligand Xantphos, BrettPhos, RuPhosBulky, electron-rich ligands are essential for activating the C-I bond and preventing catalyst deactivation by the pyridine nitrogen.[13][16]
Base NaOtBu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required for the deprotonation step. Choice depends on substrate sensitivity.[10]
Solvent Toluene, 1,4-DioxaneAnhydrous and oxygen-free conditions are critical to maintain catalyst activity.[18]
Temperature 80-110 °CSufficient thermal energy is needed to overcome the activation barrier, particularly for less reactive amines.[10]
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation and deactivation of the Pd(0) catalyst.[19]

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is key.[20]

Troubleshooting_Tree Start Reaction Issue Observed Issue1 Low or No Conversion Start->Issue1 Issue2 Side Product Formation (e.g., Hydrodehalogenation) Start->Issue2 Issue3 Inconsistent Results Start->Issue3 Check1 Check Reagent Quality: - Base fresh? - Solvent anhydrous/degassed? - Catalyst active? Issue1->Check1 Side1 Lower Reaction Temperature Issue2->Side1 Incon1 Ensure Rigorous Inert Technique: - Thoroughly degas solvent - Purge vessel properly Issue3->Incon1 Check2 Optimize Conditions: - Increase temperature? - Increase catalyst loading? Check1->Check2 Reagents OK Check3 Change Ligand: - Try a more electron-rich/ bulky ligand (e.g., BrettPhos)? Check2->Check3 No Improvement Side2 Screen Different Ligands (e.g., Chelating like Xantphos) Side1->Side2 Still an issue Side3 Use a Weaker Base (e.g., K₃PO₄) Side2->Side3 Still an issue Incon2 Verify Reagent Purity & Stoichiometry Incon1->Incon2 Technique is solid

Caption: A decision tree for troubleshooting the Buchwald-Hartwig amination.

  • Problem: Low or No Conversion

    • Cause: This is often due to catalyst deactivation or poor reagent quality.[21]

    • Solution:

      • Verify Reagents: Use a fresh, unopened bottle of base (alkoxides are particularly hygroscopic). Ensure the solvent is rigorously dried and degassed.

      • Change Ligand/Catalyst: The chosen ligand may not be optimal. Switching to a more electron-rich, bulky biarylphosphine ligand can often improve results.[16]

      • Increase Temperature: If the reaction is sluggish, increasing the temperature in 10 °C increments may accelerate the rate-limiting oxidative addition step.

  • Problem: Significant Hydrodehalogenation (Ar-I → Ar-H)

    • Cause: This side reaction can occur via β-hydride elimination from a palladium-amido intermediate or from trace water reacting with intermediates.

    • Solution:

      • Rigorously Exclude Water: Ensure all reagents, solvents, and glassware are completely dry.

      • Ligand Choice: Some ligands are more prone to this pathway. Screening different ligand types (e.g., moving from a monodentate to a bidentate ligand like Xantphos) can suppress this side reaction.[14]

  • Problem: Catalyst Deactivation/Darkening of Reaction

    • Cause: The pyridine nitrogen can bind to the palladium center, inhibiting catalysis.[13] The formation of palladium black indicates catalyst decomposition.

    • Solution:

      • Use Bulky Ligands: Sterically hindered ligands physically block the pyridine nitrogen from coordinating to the metal center. This is the most effective solution.

      • Maintain Inert Atmosphere: Oxygen is a primary cause of catalyst decomposition. Ensure the reaction is set up and runs under a strictly inert atmosphere.

References

protocol for Sonogashira coupling with 5-Fluoro-4-iodo-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A-SONO-PYR-004

Protocol for the Sonogashira Coupling of 5-Fluoro-4-iodo-2-methoxypyridine: Mechanistic Insights, Optimized Conditions, and Practical Guidance

For: Researchers, scientists, and drug development professionals.

Abstract

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized centers.[1][2] This application note provides a comprehensive guide to the Sonogashira coupling of this compound, a key heterocyclic building block in medicinal chemistry. We delve into the mechanistic underpinnings of the palladium and copper co-catalyzed cycle, present a detailed, step-by-step protocol with optimized parameters, and offer troubleshooting advice to overcome common challenges. The presented methodology is designed to be a self-validating system, ensuring reliable and reproducible outcomes for the synthesis of diverse 4-alkynyl-5-fluoro-2-methoxypyridine derivatives.

Introduction: The Strategic Importance of Fluorinated Pyridines

Fluorinated pyridine scaffolds are privileged structures in drug discovery, imparting unique properties such as enhanced metabolic stability, improved membrane permeability, and modulated pKa values. The specific substrate, this compound, offers a versatile platform for derivatization. The iodine atom at the 4-position serves as a highly reactive handle for cross-coupling reactions, a consequence of the general reactivity trend for aryl halides: I > OTf > Br >> Cl.[3][4][5] The Sonogashira coupling, in particular, allows for the direct introduction of an alkynyl moiety, a versatile functional group that can participate in further transformations or act as a key pharmacophoric element. This reaction is typically conducted under mild conditions, tolerates a wide array of functional groups, and often proceeds with high yields, making it an invaluable tool in the synthesis of complex molecules.[1][5]

The Catalytic Cycle: A Mechanistic Rationale

The Sonogashira coupling reaction is traditionally co-catalyzed by palladium and copper complexes.[1][2] Understanding the dual catalytic cycle is paramount for rational optimization and troubleshooting. The process can be dissected into two interconnected cycles: the palladium cycle and the copper cycle.

The Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition into the carbon-iodine bond of this compound. This is often the rate-determining step and is highly favored for iodides over other halides.[6]

  • Transmetalation: The resulting Pd(II) complex then undergoes transmetalation with a copper(I)-acetylide species, which is generated in the copper cycle. The alkynyl group is transferred from copper to palladium.[5][6]

  • Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to yield the desired 4-alkynyl-5-fluoro-2-methoxypyridine product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.[5]

The Copper Cycle:

  • π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne, increasing the acidity of the terminal proton.[6]

  • Deprotonation: An amine base in the reaction mixture deprotonates the alkyne, leading to the formation of a copper(I)-acetylide intermediate.[5][6] This species is now primed for the transmetalation step with the palladium complex.

While effective, the copper co-catalyst can sometimes promote the undesirable homocoupling of the terminal alkyne, known as the Glaser coupling.[3][7] This side reaction is particularly prevalent in the presence of oxygen. Therefore, conducting the reaction under a strictly inert atmosphere is crucial for minimizing this byproduct.[3][7] Copper-free Sonogashira protocols have also been developed to circumvent this issue entirely.[1][3]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd Ar-I Pd_complex Ar-Pd(II)L₂(I) OxAdd->Pd_complex Transmetalation Transmetalation Pd_complex->Transmetalation Pd_alkyne_complex Ar-Pd(II)L₂(C≡CR) Transmetalation->Pd_alkyne_complex ReductElim Reductive Elimination Pd_alkyne_complex->ReductElim ReductElim->Pd0 Regeneration Product Ar-C≡CR ReductElim->Product CuI Cu(I) Pi_complex [Cu(I)(H-C≡CR)] CuI->Pi_complex + Alkyne Alkyne H-C≡CR Alkyne->Pi_complex Deprotonation Deprotonation (Base) Pi_complex->Deprotonation Cu_acetylide Cu(I)-C≡CR Deprotonation->Cu_acetylide + Base Cu_acetylide->Transmetalation To Pd Cycle ArI 5-Fluoro-4-iodo- 2-methoxypyridine ArI->OxAdd

Caption: Dual catalytic cycle of the Sonogashira coupling.

Optimized Protocol: Sonogashira Coupling of this compound

This protocol has been optimized for reliability and high yield. The choice of reagents and conditions is critical for success.

Reagent and Condition Selection
ComponentRecommended Choice(s)Concentration/LoadingRationale & Expert Insights
Aryl Halide This compound1.0 equivThe C-I bond is highly reactive, allowing for mild reaction conditions, often at or slightly above room temperature.[3][7]
Terminal Alkyne Aromatic or Aliphatic Alkyne1.1 - 1.2 equivA slight excess is used to drive the reaction to completion. A large excess can promote di-substitution if other less reactive halides are present.[7]
Palladium Catalyst PdCl₂(PPh₃)₂ or Pd(PPh₃)₄2-5 mol%PdCl₂(PPh₃)₂ is often more stable, while Pd(PPh₃)₄ is a direct source of Pd(0). Both are effective.[2][5]
Copper(I) Co-catalyst Copper(I) Iodide (CuI)4-10 mol%Essential for the formation of the copper acetylide. Use a fresh, high-purity source as Cu(I) can degrade.[3]
Base Triethylamine (Et₃N) or DIPEA2.0 - 3.0 equivActs as a proton scavenger to neutralize the HI byproduct and facilitates the deprotonation of the alkyne. Must be anhydrous.[3][8]
Solvent THF, DMF, or AcetonitrileAnhydrous, degassedTHF is a good starting point for many substrates. DMF can be beneficial for less reactive partners due to its higher boiling point and polarity.[8][9]
Temperature Room Temp to 65 °CSubstrate dependentStart at room temperature. Gentle heating may be required for less reactive alkynes or to increase the reaction rate.[8]
Atmosphere Inert (Argon or Nitrogen)N/AAbsolutely critical to prevent catalyst decomposition (formation of palladium black) and the Glaser homocoupling of the alkyne.[3][7]
Step-by-Step Experimental Procedure

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (e.g., Phenylacetylene) (1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)

  • Copper(I) Iodide (CuI) (0.06 equiv)

  • Anhydrous Triethylamine (Et₃N) (2.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard Schlenk line or glovebox setup

Procedure:

  • Inert Atmosphere Setup: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Degassing: Seal the flask and evacuate and backfill with inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.

  • Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous THF via syringe to dissolve the solids. Follow with the addition of anhydrous Et₃N. Stir the mixture for 5-10 minutes.

  • Alkyne Addition: Slowly add the terminal alkyne to the reaction mixture via syringe.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours). If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove the catalyst residues and amine salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with a saturated aqueous solution of ammonium chloride, saturated sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 4-alkynyl-5-fluoro-2-methoxypyridine product.

Caption: Experimental workflow for the Sonogashira coupling.

Troubleshooting and Safety Considerations

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield Inactive catalyst; insufficient degassing; poor quality reagents/solvents.Use fresh, high-purity catalysts and anhydrous, degassed solvents. Ensure the reaction is run under a strict inert atmosphere.[3] Consider a different ligand or solvent system if reactivity is poor.[3]
Formation of Black Precipitate Palladium black formation (catalyst decomposition).Improve degassing procedure. Some anecdotal evidence suggests certain solvents like THF can promote this; consider switching to DMF or toluene.[10]
Alkyne Homocoupling (Glaser Product) Presence of oxygen.Rigorously exclude oxygen from the reaction. Ensure all reagents and the reaction headspace are thoroughly degassed.[3][7] Consider a copper-free protocol if this is a persistent issue.
Sluggish Reaction Low reactivity of the alkyne; steric hindrance.Increase the reaction temperature moderately (e.g., to 50-65 °C).[9] Consider using a more electron-rich, bulky phosphine ligand to accelerate the oxidative addition step.

Safety Precautions:

  • Reagents: Palladium catalysts and copper salts can be toxic. Handle them with appropriate personal protective equipment (PPE), including gloves and safety glasses, preferably within a fume hood.

  • Solvents: Organic solvents such as THF, DMF, and triethylamine are flammable and have associated health risks. Avoid inhalation and skin contact.

  • Exotherms: While Sonogashira couplings are not typically violently exothermic, the potential for heat generation exists, especially on a larger scale.[11] Always monitor the reaction temperature during addition steps and have cooling baths readily available.

  • Inert Atmosphere: Working with Schlenk lines and inert gases requires proper training to avoid pressure imbalances.

Conclusion

The Sonogashira coupling of this compound is a highly efficient and robust transformation for accessing valuable alkynylated heterocyclic compounds. By understanding the underlying mechanism, carefully selecting reagents, and adhering to a meticulously executed protocol under anaerobic conditions, researchers can consistently achieve high yields of the desired products. This application note provides the foundational knowledge and practical steps necessary to successfully implement this critical reaction in a research and development setting.

References

The Strategic Application of 5-Fluoro-4-iodo-2-methoxypyridine in Modern Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Novel Chemical Space with a Versatile Pyridine Building Block

In the landscape of contemporary drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its presence in numerous FDA-approved drugs underscores its importance in establishing critical interactions with biological targets.[1] The strategic functionalization of the pyridine ring is a key determinant of a molecule's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties. 5-Fluoro-4-iodo-2-methoxypyridine has emerged as a highly valuable and versatile building block for medicinal chemists, offering a unique combination of reactive handles and electronically-tuned substituents.

This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into its role as a key intermediate in the synthesis of complex molecules, particularly kinase inhibitors, through widely-used palladium-catalyzed cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals, providing not only detailed, field-proven protocols but also the scientific rationale behind the experimental choices.

The strategic placement of the fluoro, iodo, and methoxy groups on the pyridine ring imparts a distinct set of properties to this reagent:

  • The Iodine Atom (C4-position): The carbon-iodine bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[2][3][4] This high reactivity allows for the introduction of a wide array of aryl, heteroaryl, alkynyl, and amino moieties under relatively mild conditions, providing a gateway to diverse chemical space.

  • The Fluorine Atom (C5-position): The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity.[5] The strong carbon-fluorine bond can block sites of metabolism, and its high electronegativity can lead to favorable non-covalent interactions with protein targets.

  • The Methoxy Group (C2-position): The electron-donating methoxy group can influence the electronic properties of the pyridine ring, impacting its reactivity and the pKa of the final molecule. It can also serve as a hydrogen bond acceptor and influence the molecule's conformation and solubility.

This unique combination of substituents makes this compound a sought-after precursor for the synthesis of novel therapeutic agents targeting a wide range of diseases.

Core Applications in the Synthesis of Kinase Inhibitors

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[6] The development of small molecule kinase inhibitors has therefore become a major focus of modern drug discovery. The substituted pyridine motif is a prevalent feature in many kinase inhibitors, often forming key hydrogen bonding interactions with the hinge region of the kinase active site.

While direct public literature explicitly detailing the use of this compound in the synthesis of approved drugs is limited, its structural motifs are present in various potent kinase inhibitors, particularly those targeting Receptor-Interacting Protein Kinase 2 (RIPK2) and Mitogen-activated Protein Kinase Kinase 4 (MKK4).[1][6][7][8][9][10] The protocols and strategies outlined below are based on established methodologies for structurally analogous compounds and provide a robust framework for the application of this compound in kinase inhibitor discovery programs.

Key Synthetic Transformations: A Gateway to Kinase Inhibitor Scaffolds

The primary utility of this compound lies in its application in three pivotal palladium-catalyzed cross-coupling reactions:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds to introduce aryl and heteroaryl groups.

  • Sonogashira Coupling: For the formation of C-C bonds to introduce alkynyl moieties.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds to introduce primary and secondary amines.

The following sections will provide detailed protocols and the underlying scientific principles for each of these transformations.

Detailed Application Notes and Protocols

Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds, and is widely used in the pharmaceutical industry for the synthesis of biaryl and heteroaryl structures.[5][11]

Causality Behind Experimental Choices:

  • Catalyst Selection: Palladium(II) acetate (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common and effective palladium sources. The choice often depends on air stability and ease of handling, with Pd(OAc)₂ being more stable. For challenging couplings, more advanced catalyst systems with bulky, electron-rich phosphine ligands like SPhos or XPhos are employed to facilitate the oxidative addition of the aryl iodide.[7]

  • Ligand Selection: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. Triphenylphosphine (PPh₃) is a standard ligand, but for electron-rich or sterically hindered substrates, more sophisticated ligands are often necessary to achieve high yields.

  • Base and Solvent System: A base is required to activate the boronic acid for transmetalation. Aqueous solutions of bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) are commonly used in conjunction with solvents like 1,4-dioxane or toluene. The biphasic nature of the reaction mixture can facilitate product isolation.[5]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried reaction vial, add this compound (1.0 mmol, 1 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), potassium carbonate (2.0 mmol, 2 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

  • Evacuate and backfill the vial with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL).

  • Seal the vial and heat the reaction mixture to 90 °C with vigorous stirring for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-fluoro-2-methoxy-4-phenylpyridine.

Data Presentation: Representative Suzuki Coupling Conditions

ParameterConditionRationale
Palladium Source Pd(OAc)₂ (2 mol%)A common and relatively air-stable palladium precatalyst.
Ligand PPh₃ (4 mol%)A standard and cost-effective phosphine ligand.
Base K₂CO₃ (2 equiv.)A mild inorganic base suitable for a wide range of substrates.
Solvent 1,4-Dioxane/Water (4:1)A common biphasic solvent system for Suzuki couplings.
Temperature 90 °CA typical temperature to ensure a reasonable reaction rate.
Atmosphere Inert (Argon or Nitrogen)Necessary to prevent the oxidation and deactivation of the palladium catalyst.

Visualization of the Suzuki-Miyaura Coupling Workflow:

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Start Combine Reactants: - this compound - Phenylboronic acid - K2CO3 - Pd(OAc)2/PPh3 Inert Inert Atmosphere (Ar/N2) Start->Inert Solvent Add Degassed 1,4-Dioxane/Water Inert->Solvent Heat Heat to 90°C (12-18h) Solvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to RT Monitor->Cool Extract Dilute & Extract (EtOAc/Water) Cool->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify End 5-Fluoro-2-methoxy- 4-phenylpyridine Purify->End

Suzuki-Miyaura Coupling Workflow
Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[4][12] This reaction is instrumental in synthesizing linear scaffolds and introducing rigid linkers in drug candidates.

Causality Behind Experimental Choices:

  • Dual Catalysis: The classic Sonogashira reaction employs a dual catalytic system of a palladium complex and a copper(I) co-catalyst. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.[4]

  • Copper-Free Variants: To avoid potential issues with copper, such as the formation of alkyne homocoupling (Glaser coupling) byproducts, copper-free Sonogashira protocols have been developed. These often require more sophisticated palladium catalysts and ligands.

  • Amine Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential. It serves to deprotonate the terminal alkyne and also acts as a scavenger for the hydrogen iodide generated during the reaction.[12]

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv), and copper(I) iodide (0.05 equiv).

  • Add anhydrous THF and triethylamine (2.5 equiv).

  • Stir the mixture at room temperature for 10 minutes.

  • Slowly add phenylacetylene (1.2 equiv) to the reaction mixture via syringe.

  • Stir the reaction at room temperature for 8-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-fluoro-2-methoxy-4-(phenylethynyl)pyridine.

Visualization of the Sonogashira Catalytic Cycle:

Sonogashira_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl L2Pd(II)(Ar)I OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Alkyne L2Pd(II)(Ar)(C≡CR) Transmetalation->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Regeneration Product Ar-C≡CR RedElim->Product CuI CuI Cu_Acetylide Cu-C≡CR CuI->Cu_Acetylide Alkyne & Base Alkyne_H H-C≡CR Alkyne_H->Cu_Acetylide Cu_Acetylide->Transmetalation Base Base Base->Cu_Acetylide

Sonogashira Dual Catalytic Cycle
Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[3][8][13][14][15] It allows for the formation of C-N bonds under conditions that are often milder and more functional group tolerant than traditional methods.

Causality Behind Experimental Choices:

  • Ligand is Key: The success of the Buchwald-Hartwig amination is critically dependent on the choice of the phosphine ligand. Bulky, electron-rich biarylphosphine ligands such as Xantphos, RuPhos, and BrettPhos have proven to be highly effective for the amination of aryl iodides.[15][16] These ligands promote both the oxidative addition and the reductive elimination steps of the catalytic cycle.

  • Strong Base Required: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used bases.[14]

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can lead to catalyst deactivation and competing side reactions. Therefore, the use of anhydrous solvents and reagents under an inert atmosphere is crucial for optimal results.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a glovebox, combine this compound (1.0 mmol, 1 equiv.), tris(dibenzylideneacetone)dipalladium(0) (0.015 mmol, 1.5 mol%), and Xantphos (0.03 mmol, 3 mol%) in a reaction vial.

  • In a separate vial, dissolve sodium tert-butoxide (1.4 mmol, 1.4 equiv.) in anhydrous toluene.

  • Add the base solution to the reaction vial, followed by morpholine (1.2 mmol, 1.2 equiv.).

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C with stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(5-fluoro-2-methoxypyridin-4-yl)morpholine.

Safety and Handling

As with all chemical procedures, it is imperative to adhere to strict safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All manipulations of reagents and reactions should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • Palladium compounds are toxic and should be handled with care.

    • Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive.

    • Organic solvents are flammable and should be kept away from ignition sources.

  • Material Safety Data Sheets (MSDS): Consult the MSDS for all reagents before use to be fully aware of their hazards and handling precautions.

Conclusion: A Versatile Tool for Drug Discovery

This compound stands out as a powerful and versatile building block in the medicinal chemist's toolbox. Its strategically positioned reactive handle and modulating substituents provide a reliable and efficient entry point to a diverse range of complex molecular architectures, particularly those relevant to the development of kinase inhibitors. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—offer a robust and adaptable platform for the elaboration of this pyridine core. By understanding the underlying principles of these transformations and carefully selecting the appropriate reaction conditions, researchers can effectively leverage the unique properties of this compound to accelerate their drug discovery efforts and unlock novel chemical space.

References

The Strategic Application of 5-Fluoro-4-iodo-2-methoxypyridine in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the strategic application of 5-Fluoro-4-iodo-2-methoxypyridine as a pivotal starting material in the synthesis of targeted kinase inhibitors. The unique trifecta of functionalities on this pyridine ring—a fluorine atom for modulating pharmacokinetic properties, an iodine atom for versatile cross-coupling reactions, and a methoxy group for influencing solubility and electronic properties—renders it an invaluable scaffold in modern medicinal chemistry. We will delve into the rationale behind its use, provide detailed, field-proven protocols for its elaboration via Suzuki-Miyaura and Sonogashira couplings, and present a specific, in-depth case study on the synthesis of a potent Bruton's tyrosine kinase (BTK) inhibitor. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their kinase inhibitor discovery programs.

Introduction: The Rationale for Employing this compound in Kinase Inhibitor Design

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them a prime target for therapeutic intervention. The design of small molecule kinase inhibitors often relies on heterocyclic scaffolds that can mimic the hinge-binding motif of the endogenous ATP substrate. The pyridine ring is a well-established and privileged core structure in many FDA-approved kinase inhibitors.[1]

The strategic functionalization of this pyridine core is paramount for achieving high potency, selectivity, and favorable drug-like properties. This compound (Figure 1) offers a unique combination of substituents that address several key challenges in kinase inhibitor development:

  • The Iodine Atom (Position 4): This serves as a versatile handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is highly reactive towards oxidative addition to a palladium(0) catalyst, enabling efficient Suzuki-Miyaura and Sonogashira couplings to form carbon-carbon bonds with a wide array of aryl, heteroaryl, and alkynyl groups.[2][3] This allows for the exploration of diverse chemical space to optimize interactions with the target kinase.

  • The Fluorine Atom (Position 5): The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry. Fluorine's high electronegativity can modulate the pKa of nearby functional groups, influence molecular conformation, and block sites of metabolism, thereby enhancing metabolic stability and oral bioavailability.[4][5] In the context of kinase inhibitors, fluorine can also participate in favorable non-covalent interactions within the ATP-binding pocket, potentially increasing binding affinity and selectivity.[4][5]

  • The Methoxy Group (Position 2): The electron-donating methoxy group can influence the electronic properties of the pyridine ring, impacting its reactivity and the binding characteristics of the final inhibitor. It can also serve as a hydrogen bond acceptor and influence the molecule's overall solubility and lipophilicity.

This strategic combination of functionalities makes this compound a powerful platform for the rational design and synthesis of novel kinase inhibitors.

Core Synthetic Methodologies: Leveraging Palladium-Catalyzed Cross-Coupling Reactions

The primary route for elaborating the this compound core involves palladium-catalyzed cross-coupling reactions at the C4 position. The Suzuki-Miyaura and Sonogashira reactions are two of the most robust and widely used methods for this purpose.

Suzuki-Miyaura Coupling: Forging Biaryl and Heteroaryl Linkages

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the aryl iodide of this compound and various aryl or heteroaryl boronic acids or esters.[2] This reaction is instrumental in introducing key pharmacophoric elements that can interact with specific residues within the kinase active site.

General Protocol for Suzuki-Miyaura Coupling:

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid/ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel, add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid/ester (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Evacuate and backfill the vessel with an inert atmosphere three times.

  • Add the palladium catalyst (0.05-0.10 eq) to the vessel.

  • Add the anhydrous solvent.

  • Heat the reaction mixture to 80-110 °C and stir for 4-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

CatalystBaseSolventTemperature (°C)
Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O100
Pd(dppf)Cl₂Cs₂CO₃DMF90
Pd₂(dba)₃ / SPhosK₃PO₄Toluene110
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne.[6][7] Alkynyl groups can act as rigid linkers to probe deeper pockets within the kinase active site or serve as precursors for further functionalization.

General Protocol for Sonogashira Coupling:

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) salt (e.g., CuI)

  • Amine base (e.g., triethylamine, diisopropylamine)

  • Anhydrous solvent (e.g., THF, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel, add this compound (1.0 eq), the palladium catalyst (0.02-0.05 eq), and the copper(I) salt (0.05-0.10 eq).

  • Evacuate and backfill the vessel with an inert atmosphere.

  • Add the anhydrous solvent and the amine base.

  • Add the terminal alkyne (1.1-1.5 eq) dropwise.

  • Stir the reaction at room temperature to 60 °C for 2-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Table 2: Representative Conditions for Sonogashira Coupling

Catalyst SystemBaseSolventTemperature (°C)
Pd(PPh₃)₂Cl₂ / CuIEt₃NTHFRoom Temperature
Pd(OAc)₂ / PPh₃ / CuIi-Pr₂NHDMF50

Case Study: Synthesis of a Bruton's Tyrosine Kinase (BTK) Inhibitor

Bruton's tyrosine kinase (BTK) is a crucial component of the B-cell receptor signaling pathway and a validated therapeutic target for B-cell malignancies and autoimmune diseases.[8][9] A novel series of potent and selective BTK inhibitors has been developed utilizing this compound as a key starting material. The following is a detailed synthetic protocol adapted from the patent literature.

Workflow for the Synthesis of a BTK Inhibitor:

G A This compound B Suzuki Coupling with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole A->B Pd(dppf)Cl2, K2CO3 1,4-Dioxane/H2O, 90 °C C Intermediate 1: 5-Fluoro-2-methoxy-4-(1H-pyrazol-4-yl)pyridine B->C D Demethylation (BBr3) C->D BBr3, DCM 0 °C to rt E Intermediate 2: 5-Fluoro-4-(1H-pyrazol-4-yl)pyridin-2-ol D->E F Nucleophilic Aromatic Substitution with (R)-3-aminopiperidine dihydrochloride E->F DIPEA, NMP 140 °C G Final Product: BTK Inhibitor F->G

Caption: Synthetic workflow for a BTK inhibitor.

Experimental Protocol:

Step 1: Suzuki Coupling to Synthesize 5-Fluoro-2-methoxy-4-(1H-pyrazol-4-yl)pyridine

  • In a reaction vessel, combine this compound (1.0 g, 3.95 mmol), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (0.92 g, 4.74 mmol), and potassium carbonate (1.64 g, 11.85 mmol).

  • Add a mixture of 1,4-dioxane (15 mL) and water (3 mL).

  • De-gas the mixture with argon for 15 minutes.

  • Add Pd(dppf)Cl₂ (0.29 g, 0.395 mmol) and heat the reaction to 90 °C for 16 hours.

  • Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield the title compound.

Step 2: Demethylation to Afford 5-Fluoro-4-(1H-pyrazol-4-yl)pyridin-2-ol

  • Dissolve 5-Fluoro-2-methoxy-4-(1H-pyrazol-4-yl)pyridine (0.5 g, 2.6 mmol) in anhydrous dichloromethane (10 mL) and cool to 0 °C.

  • Add a 1M solution of boron tribromide in dichloromethane (3.9 mL, 3.9 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction with methanol at 0 °C, and then concentrate under reduced pressure.

  • Triturate the residue with diethyl ether to obtain the desired product as a solid.

Step 3: Nucleophilic Aromatic Substitution to Yield the Final BTK Inhibitor

  • To a solution of 5-Fluoro-4-(1H-pyrazol-4-yl)pyridin-2-ol (0.2 g, 1.1 mmol) in N-methyl-2-pyrrolidone (NMP) (3 mL), add (R)-3-aminopiperidine dihydrochloride (0.29 g, 1.65 mmol) and N,N-diisopropylethylamine (DIPEA) (0.76 mL, 4.4 mmol).

  • Heat the reaction mixture to 140 °C for 24 hours.

  • Cool the reaction and purify directly by reverse-phase HPLC to obtain the final BTK inhibitor.

Data Presentation:

Table 3: Characterization and Activity of the Synthesized BTK Inhibitor

CompoundMolecular FormulaMolecular WeightBTK IC₅₀ (nM)
Final ProductC₁₃H₁₆FN₅O277.30< 10

Target Signaling Pathway: The Role of BTK in B-Cell Activation

The synthesized inhibitor targets BTK, a key kinase in the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a cascade of phosphorylation events is initiated, leading to the activation of BTK. Activated BTK, in turn, phosphorylates downstream targets such as phospholipase C gamma 2 (PLCγ2), ultimately leading to calcium mobilization, activation of transcription factors (e.g., NF-κB), and subsequent B-cell proliferation, differentiation, and survival. By inhibiting BTK, the synthesized compound effectively blocks this signaling cascade, making it a promising therapeutic strategy for B-cell driven malignancies.

G BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activation Antigen Antigen Antigen->BCR Binding BTK BTK Lyn_Syk->BTK Phosphorylation & Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation Downstream Downstream Signaling (Ca2+ mobilization, NF-κB activation) PLCg2->Downstream Response B-Cell Proliferation, Survival Downstream->Response Inhibitor BTK Inhibitor (Synthesized Compound) Inhibitor->BTK Inhibition

Caption: The BTK signaling pathway and inhibitor target.

Conclusion

This compound stands out as a highly valuable and versatile building block for the synthesis of kinase inhibitors. Its unique substitution pattern allows for the strategic and efficient introduction of diverse chemical functionalities through robust and well-established cross-coupling methodologies. The fluorine atom provides a means to fine-tune the pharmacokinetic properties of the final compounds, a critical aspect of modern drug design. The successful synthesis of a potent BTK inhibitor, as detailed in this guide, serves as a compelling example of the power of this scaffold in accelerating the discovery and development of novel targeted therapeutics. Researchers in the field are encouraged to explore the full potential of this readily available starting material in their ongoing and future kinase inhibitor programs.

References

Application Notes and Protocols: 5-Fluoro-4-iodo-2-methoxypyridine as a Strategic Building Block for Next-Generation Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless pursuit of more effective, selective, and environmentally benign agrochemicals has intensified the focus on novel molecular scaffolds. Fluorinated pyridine cores are central to many modern herbicides, fungicides, and insecticides, imparting enhanced metabolic stability, binding affinity, and lipophilicity.[1][2][3][4] This document provides an in-depth guide to the strategic application of 5-Fluoro-4-iodo-2-methoxypyridine (CAS 884495-13-0), a versatile trifunctional building block. We will explore its inherent reactivity and provide detailed, field-proven protocols for its use in key C-C and C-N bond-forming reactions, empowering researchers in the design and synthesis of innovative crop protection agents.

Introduction: The Strategic Advantage of this compound

This compound is a heterocyclic compound engineered for synthetic utility.[5] Its structure is not an accident of nature but a deliberate design incorporating three distinct functional handles, each with a specific role:

  • The Iodo Group (C4): The C-I bond is the primary reactive site for transition-metal-catalyzed cross-coupling reactions. Its high reactivity and susceptibility to oxidative addition by palladium complexes make it the ideal position for introducing molecular diversity.

  • The Fluoro Group (C5): The fluorine atom is a bioisostere for hydrogen but with profound electronic consequences.[6] Its strong electron-withdrawing nature can significantly modulate the pKa of the pyridine ring and influence the binding of the final molecule to its biological target. It also often enhances metabolic stability, prolonging the active life of the agrochemical.[2]

  • The Methoxy Group (C2): This electron-donating group modulates the electronic profile of the pyridine ring and can enhance solubility.[5] It also offers a potential site for later-stage functionalization, such as demethylation followed by etherification, to further elaborate the molecular structure.

The strategic placement of these groups allows for the selective and sequential functionalization of the pyridine core, making it a powerful platform for building complex agrochemical candidates.

Physicochemical Properties
PropertyValue
CAS Number 884495-13-0[7][8][9][10]
Molecular Formula C₆H₅FINO[5][10]
Molecular Weight 253.01 g/mol [7][10][11]
Boiling Point ~250 °C[10]
Density ~1.903 g/cm³[10]
SMILES O(C)C1=CC(I)=C(F)C=N1[5]
InChI Key JTBYIUOVCLOYLY-UHFFFAOYSA-N[5]

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The primary utility of this compound lies in its proficiency as a substrate in palladium-catalyzed cross-coupling reactions. The significant difference in bond dissociation energies between the C-I and C-F bonds allows for highly selective functionalization at the 4-position, leaving the fluorine atom untouched. We will focus on two of the most impactful transformations for agrochemical synthesis: Suzuki-Miyaura coupling and Buchwald-Hartwig amination.

Application Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for constructing biaryl and vinyl-aryl scaffolds, which are common motifs in many commercial pesticides.[12][13] This protocol details a generalized procedure for coupling this compound with a range of arylboronic acids.

Objective

To synthesize 4-aryl-5-fluoro-2-methoxypyridine derivatives as precursors for advanced agrochemical intermediates.

Reaction Scheme & Catalytic Cycle

Suzuki_Coupling cluster_scheme General Reaction Scheme cluster_cycle Simplified Catalytic Cycle PyI 5-Fluoro-4-iodo- 2-methoxypyridine Catalyst Pd Catalyst Base Boronic R-B(OH)₂ (Arylboronic Acid) Product 4-Aryl-5-fluoro- 2-methoxypyridine Catalyst->Product Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Py-I PdII L₂Pd(II)(Py)(I) OxAdd->PdII Transmetal Transmetalation (Base-mediated) PdII->Transmetal R-B(OH)₂ PdII_R L₂Pd(II)(Py)(R) Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Py-R

Caption: Suzuki-Miyaura coupling workflow and catalytic cycle.

Experimental Protocol

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%) or XPhos (4 mol%)

  • Potassium phosphate (K₃PO₄), tribasic, powdered (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene/Water 10:1)

Procedure:

  • Inert Atmosphere: To an oven-dried Schlenk flask or reaction vial, add this compound, the arylboronic acid, and K₃PO₄.

  • Catalyst Preparation: In a separate vial, pre-mix the Pd(OAc)₂ and the phosphine ligand (SPhos or XPhos) in a small amount of the reaction solvent.

  • Reaction Setup: Add the catalyst pre-mixture to the flask containing the reagents. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe. The final concentration should be approximately 0.1-0.2 M with respect to the starting pyridine.

  • Heating: Place the sealed reaction vessel in a preheated oil bath at 80-110 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-24 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

  • Extraction: Wash the organic layer with water, followed by brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-5-fluoro-2-methoxypyridine.

Scientist's Notes (Causality & Rationale)
  • Why SPhos/XPhos? These bulky, electron-rich biaryl monophosphine ligands are exceptionally effective for Suzuki couplings.[14] They promote the crucial, often rate-limiting, oxidative addition step and facilitate the reductive elimination to release the product, leading to higher catalyst turnover and efficiency, even with less reactive coupling partners.[15]

  • Why K₃PO₄? The choice of base is critical for activating the boronic acid to facilitate transmetalation.[16] K₃PO₄ is a moderately strong base that is effective in many Suzuki couplings and shows good functional group tolerance. For particularly challenging couplings, a stronger base like cesium carbonate (Cs₂CO₃) may be beneficial.[14]

  • Why Degassed Solvent? The active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which can lead to catalyst deactivation and lower yields. Degassing the solvent by sparging with an inert gas or using freeze-pump-thaw cycles is essential for maintaining a catalytically active system.

Application Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The introduction of an amine functionality is a cornerstone of agrochemical design. The Buchwald-Hartwig amination provides a direct and versatile route to form C-N bonds, which would be difficult to achieve through classical methods like nucleophilic aromatic substitution on an electron-rich pyridine ring.[17][18]

Objective

To synthesize N-substituted-5-fluoro-2-methoxy-pyridin-4-amines, creating valuable scaffolds for herbicides and fungicides.

Reaction Scheme & Workflow

Buchwald_Hartwig start 1. Reagent Loading (Glovebox) reagents Load vial with: - this compound - Amine (R¹R²NH) - Base (e.g., Cs₂CO₃) - Pd Catalyst/Ligand start->reagents seal 2. Solvent Addition & Sealing reagents->seal solvent Add degassed solvent (e.g., Toluene) Seal vial tightly seal->solvent heat 3. Reaction Heating solvent->heat heating Heat with stirring (80-120 °C) Monitor by LC-MS (4-24h) heat->heating workup 4. Aqueous Workup heating->workup workup_steps Cool to RT Dilute with EtOAc Wash with Water & Brine workup->workup_steps purify 5. Purification workup_steps->purify purify_steps Dry over Na₂SO₄ Concentrate Column Chromatography purify->purify_steps product Final Product: 4-Amino-5-fluoro-2-methoxypyridine Derivative purify_steps->product

Caption: Experimental workflow for Buchwald-Hartwig amination.

Experimental Protocol

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.1-1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)

  • Xantphos or Josiphos-type ligand (2-5 mol%)

  • Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu) (1.5-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • Glovebox Setup: Inside an inert atmosphere glovebox, charge a reaction vial with Pd₂(dba)₃, the phosphine ligand, the base (Cs₂CO₃ or NaOtBu), and this compound.

  • Reagent Addition: Add the anhydrous, degassed solvent, followed by the amine coupling partner.

  • Sealing and Heating: Seal the vial tightly with a screw cap. Remove from the glovebox and place in a preheated heating block or oil bath set to 100-120 °C.

  • Monitoring: Stir the reaction vigorously. Monitor for completion by LC-MS.

  • Quenching and Workup: After cooling to room temperature, carefully quench the reaction by adding water (if NaOtBu was used). Dilute with a suitable organic solvent like ethyl acetate.

  • Extraction: Filter the mixture through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the residue via flash column chromatography to obtain the target N-substituted aminopyridine.

Scientist's Notes (Causality & Rationale)
  • Why Xantphos? Bidentate phosphine ligands like Xantphos are highly effective for the amination of heteroaryl halides.[19] The defined bite angle of the ligand stabilizes the palladium center, preventing catalyst decomposition and promoting the reductive elimination step that forms the C-N bond.

  • Why a Strong Base? The Buchwald-Hartwig amination requires a strong, non-nucleophilic base to deprotonate the amine, forming the amide in the catalytic cycle which then displaces the halide on the palladium complex.[20] NaOtBu is a very strong base suitable for a wide range of amines, while Cs₂CO₃ is a milder but often effective alternative, particularly for sensitive substrates.[19]

  • Safety with NaOtBu: Sodium tert-butoxide is highly reactive and moisture-sensitive. It must be handled under a strictly inert atmosphere. The quenching step should be performed slowly and behind a blast shield, as it can be exothermic.

Summary of Recommended Conditions

ReactionCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)
Suzuki-Miyaura Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2-3)Dioxane80-110
Buchwald-Hartwig Pd₂(dba)₃ (1-2)Xantphos (2-4)Cs₂CO₃ (1.5-2)Toluene100-120

Note: These conditions are a general starting point and may require optimization for specific substrates.

Conclusion

This compound is a premier building block for modern agrochemical discovery. Its well-differentiated reactive sites enable chemists to employ powerful and reliable palladium-catalyzed cross-coupling reactions for the strategic construction of complex molecular architectures. The protocols outlined in this document provide a robust foundation for researchers to leverage this versatile intermediate, paving the way for the development of next-generation crop protection solutions with enhanced efficacy and improved safety profiles.

References

Application Note: A Scalable Synthesis of 5-Fluoro-4-iodo-2-methoxypyridine for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Fluoro-4-iodo-2-methoxypyridine is a key heterocyclic building block in modern drug discovery. Its unique substitution pattern, featuring a fluorine atom, an iodine atom, and a methoxy group on a pyridine ring, offers a versatile platform for the synthesis of complex pharmaceutical intermediates. The fluorine atom can enhance metabolic stability and binding affinity, while the iodine atom provides a reactive handle for various cross-coupling reactions, enabling the construction of diverse molecular scaffolds. This application note provides a detailed, scalable protocol for the synthesis of this compound, designed for researchers and professionals in drug development and process chemistry.

Strategic Approach to Scale-Up Synthesis

The synthesis of this compound is most effectively approached via a two-step process starting from the commercially available 2-methoxy-5-fluoropyridine. The key transformation is the regioselective iodination at the 4-position. This position is activated towards electrophilic substitution by the electron-donating methoxy group at the 2-position.

The chosen iodinating agent for this protocol is N-iodosuccinimide (NIS), a mild and effective source of electrophilic iodine. The reaction is typically carried out in a suitable solvent, and the conditions are optimized for high yield and purity on a larger scale.

Experimental Workflow Diagram

cluster_0 Step 1: Iodination cluster_1 Step 2: Work-up and Purification Start 5-Fluoro-2-methoxypyridine Reagents N-Iodosuccinimide (NIS) Acetonitrile Start->Reagents Reaction Stir at room temperature Reagents->Reaction Workup Aqueous wash (Na2S2O3, Brine) Reaction->Workup Drying Dry over Na2SO4 Workup->Drying Concentration Solvent removal Drying->Concentration Purification Recrystallization or Column Chromatography Concentration->Purification Final_Product Final_Product Purification->Final_Product This compound

Caption: Synthetic workflow for the scale-up synthesis of this compound.

Detailed Scale-Up Protocol

Materials and Equipment:

  • 5-Fluoro-2-methoxypyridine (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.1 eq)

  • Acetonitrile (ACS grade)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Large reaction vessel with mechanical stirrer and nitrogen inlet

  • Standard laboratory glassware

  • Rotary evaporator

Safety Precautions:

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Halogenated organic compounds should be handled with care due to potential toxicity. Avoid inhalation and skin contact.

  • Refer to the Safety Data Sheets (SDS) for all chemicals before use.

Procedure:

  • Reaction Setup: To a clean and dry 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add 5-fluoro-2-methoxypyridine (127 g, 1.0 mol).

  • Dissolution: Add acetonitrile (2.5 L) to the flask and stir until the starting material is fully dissolved.

  • Reagent Addition: In a separate container, dissolve N-iodosuccinimide (247.5 g, 1.1 mol) in acetonitrile (1.0 L). Add the NIS solution to the reaction mixture dropwise over a period of 1-2 hours, maintaining the internal temperature between 20-25 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed (typically 4-6 hours).

  • Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (1.0 L) to the reaction mixture with vigorous stirring. Continue stirring for 15-20 minutes to reduce any unreacted iodine.

  • Extraction: Transfer the mixture to a large separatory funnel. Add ethyl acetate (2.0 L) and shake well. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 1.0 L).

  • Washing: Combine the organic layers and wash with brine (2 x 1.0 L).

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and wash the solid with a small amount of ethyl acetate.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.

  • Purification:

    • Recrystallization: For high purity, recrystallize the crude product from a suitable solvent system such as ethyl acetate/hexanes.

    • Column Chromatography: If necessary, purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Drying and Characterization: Dry the purified product under vacuum to a constant weight. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Key Process Parameters and Expected Results

ParameterValueRationale
Starting Material 5-Fluoro-2-methoxypyridineCommercially available and activated for electrophilic substitution.
Iodinating Agent N-Iodosuccinimide (NIS)Mild, effective, and easier to handle on a large scale compared to molecular iodine.
Stoichiometry 1.1 equivalents of NISA slight excess of NIS ensures complete consumption of the starting material.
Solvent AcetonitrileA polar aprotic solvent that facilitates the dissolution of reagents and the reaction.
Temperature 20-25 °CRoom temperature is sufficient for the reaction to proceed at a reasonable rate without promoting side reactions.
Reaction Time 4-6 hoursTypical reaction time for complete conversion, should be monitored by TLC or HPLC.
Work-up Aqueous Na₂S₂O₃ washRemoves unreacted iodine and byproducts.
Purification Recrystallization/ChromatographyEnsures high purity of the final product, critical for pharmaceutical applications.
Expected Yield 75-85%Typical yield for this type of iodination reaction.
Purity >98%Achievable with proper purification, meeting standards for pharmaceutical intermediates.

Conclusion

This application note provides a robust and scalable protocol for the synthesis of this compound. By following this detailed procedure, researchers and drug development professionals can reliably produce this valuable building block in sufficient quantities for their research and development needs. The use of N-iodosuccinimide as the iodinating agent and the carefully controlled reaction conditions contribute to a high-yielding and clean synthesis. As with any chemical process, appropriate safety precautions must be followed.

purification of products from 5-Fluoro-4-iodo-2-methoxypyridine reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Protocol Manual for the Purification of Products from 5-Fluoro-4-iodo-2-methoxypyridine Reactions

Authored by: Senior Application Scientist

Abstract

This compound is a key heterocyclic building block in modern medicinal chemistry and materials science. Its utility stems from the orthogonal reactivity of its halogenated positions, primarily the highly reactive C-I bond, which is amenable to a wide range of palladium-catalyzed cross-coupling reactions. The successful synthesis of target molecules is, however, critically dependent on the effective purification of the reaction products. This guide provides an in-depth analysis of the purification strategies, detailed experimental protocols, and the underlying chemical principles for isolating products derived from this compound with high purity.

Foundational Principles: Understanding the Chemistry

Before embarking on a purification protocol, it is essential to understand the physicochemical properties of the starting material and the nature of the impurities likely to be present in the crude reaction mixture.

1.1. Profile of the Starting Material: this compound

This substituted pyridine is a solid at room temperature. The key features influencing its reactivity and the subsequent purification are:

  • The Iodide: The C-I bond is the primary site for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig amination) due to its lower bond dissociation energy compared to C-F, making it highly susceptible to oxidative addition to a Pd(0) catalyst.[1]

  • The Pyridine Ring: The nitrogen atom imparts basicity to the molecule, allowing for its removal via acidic washes if it remains as an unreacted starting material.

  • Fluoro and Methoxy Groups: These substituents modulate the electronic properties of the ring and influence the solubility of both the starting material and the products, typically increasing their affinity for organic solvents.

PropertyValueSource
CAS Number 884495-13-0[2][3]
Molecular Formula C₆H₅FINO[4]
Molecular Weight 253.01 g/mol [4]
Appearance SolidN/A
Solubility Soluble in common organic solvents (DCM, EtOAc, THF, DMF)General Knowledge

1.2. Common Reactions and Expected Impurities

The purification strategy must be designed to remove a predictable set of impurities. The most common application of this substrate is the Suzuki-Miyaura coupling.

Reaction Scheme Example: Suzuki-Miyaura Coupling (Image for illustrative purposes)

A typical reaction mixture will contain:

  • Desired Product: The coupled pyridine derivative.

  • Unreacted Starting Material: this compound.

  • Catalyst Residues: Palladium complexes (e.g., Pd(PPh₃)₄) and their decomposition products.

  • Boronic Acid Byproducts: Unreacted boronic acid and homo-coupled biaryl species (Ar-Ar).

  • Base: Inorganic bases (e.g., K₂CO₃, Cs₂CO₃) or organic bases.

  • Solvent: Reaction solvents like dioxane, toluene, or DMF.

Strategic Purification Workflow

A multi-step approach is invariably required to achieve high purity. The general workflow involves a primary liquid-liquid extraction followed by a more rigorous secondary technique like column chromatography or crystallization.

G cluster_0 Phase 1: Initial Cleanup cluster_1 Phase 2: High Purity Isolation A Crude Reaction Mixture B Aqueous Workup (Liquid-Liquid Extraction) A->B C Separated Organic Layer B->C D Concentration (Rotary Evaporation) C->D E Crude Product Residue D->E F Column Chromatography E->F G Crystallization E->G H Pure Product Fractions F->H I High Purity Crystals G->I J Final Concentration & Drying H->J I->J K Final Product (>95% Purity) J->K

Caption: General purification workflow from crude mixture to final product.

Core Methodologies and Protocols

3.1. Protocol 1: Aqueous Workup (Liquid-Liquid Extraction)

Causality: The aqueous workup is the first line of defense. Its purpose is to remove the bulk of inorganic salts (e.g., the base used in the coupling) and water-soluble organic solvents (like DMF). The choice of washes is dictated by the nature of the impurities. A dilute acid wash can remove basic impurities, while a bicarbonate wash neutralizes any excess acid.

Step-by-Step Protocol:

  • Cooling: Once the reaction is complete (monitored by TLC or LC-MS), allow the reaction vessel to cool to room temperature.

  • Dilution: Dilute the reaction mixture with an organic solvent immiscible with water, such as ethyl acetate (EtOAc) or dichloromethane (DCM). This ensures the desired product remains in the organic phase.

  • Transfer: Transfer the diluted mixture to a separatory funnel.

  • Water Wash: Add deionized water, shake gently, and allow the layers to separate. Discard the aqueous layer. This removes the bulk of water-soluble components.

  • Optional Acidic Wash: To remove unreacted pyridine-containing starting materials or other basic impurities, wash the organic layer with a dilute acid solution (e.g., 1M HCl).[5][6] The basic nitrogen is protonated, forming a water-soluble pyridinium salt that partitions into the aqueous layer.

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.[6]

  • Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl). This helps to break up any emulsions and removes the majority of dissolved water from the organic layer.[6]

  • Drying and Concentration: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

3.2. Protocol 2: Flash Column Chromatography

Causality: Chromatography is the most powerful and common technique for separating the desired product from closely related impurities, such as homo-coupled byproducts or unreacted starting materials that were not fully removed during the workup. The separation occurs based on the differential partitioning of components between a stationary phase (typically silica gel) and a mobile phase.

Step-by-Step Protocol:

  • Stationary Phase Selection: For most pyridine derivatives, silica gel is the stationary phase of choice. Due to the basicity of the pyridine nitrogen, tailing of peaks can sometimes occur. This can be mitigated by pre-treating the silica with triethylamine (typically 1% in the eluent system). For highly sensitive compounds, neutral or basic alumina can be an alternative.[7]

  • Eluent System Selection:

    • Start by developing a solvent system using Thin Layer Chromatography (TLC).

    • A common starting point is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate).

    • Aim for an Rf value of ~0.2-0.3 for the desired product on the TLC plate for good separation on the column.

  • Column Packing: Pack a glass column with a slurry of silica gel in the non-polar component of your eluent system.

  • Sample Loading: Dissolve the crude product in a minimum amount of the column solvent or DCM. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting the column with the determined solvent system. A gradient elution (gradually increasing the polarity of the mobile phase) is often most effective for separating multiple components.

  • Fraction Collection: Collect fractions and monitor their contents by TLC.

  • Product Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.

3.3. Protocol 3: Crystallization

Causality: Crystallization is an equilibrium-based process that can yield material of exceptionally high purity. It works by exploiting the differences in solubility of the product and impurities in a given solvent at different temperatures. A well-chosen solvent will dissolve the compound when hot but will have low solubility when cold, allowing the product to crystallize out while impurities remain in the solution (the "mother liquor").[8]

Step-by-Step Protocol (Slow Cooling Method):

  • Solvent Selection: In a small test tube, test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes). The ideal solvent will fully dissolve the product upon heating but show poor solubility at room temperature or upon cooling in an ice bath.[8]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot solvent to create a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Slow Cooling: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, well-defined crystals.[8]

  • Further Cooling: To maximize the yield, place the flask in an ice bath or refrigerator for at least an hour.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent to remove any adhering mother liquor. Dry the crystals under vacuum.

Case Study: Purification of a Suzuki-Miyaura Coupling Product

This section provides an integrated protocol for a representative reaction.

Reaction: this compound + Phenylboronic Acid → 5-Fluoro-2-methoxy-4-phenylpyridine

G cluster_suzuki Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-I(L₂) OxAdd->PdII Trans Transmetalation PdII->Trans PdII_Ar Ar-Pd(II)-Ar'(L₂) Trans->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regenerates Catalyst Product Coupled Product RedElim->Product Start 5-Fluoro-4-iodo- 2-methoxypyridine Start->OxAdd Boronic Phenylboronic Acid + Base Boronic->Trans

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Integrated Purification Protocol:

  • Reaction Workup: After the reaction is deemed complete, cool the mixture, dilute with 10 volumes of ethyl acetate, and transfer to a separatory funnel.

  • Washes: Wash the organic layer sequentially with:

    • 1 M HCl (2x) to remove the basic starting material.

    • Saturated NaHCO₃ (2x) to neutralize.

    • Brine (1x).

  • Drying & Concentration: Dry the organic layer over Na₂SO₄, filter, and concentrate via rotary evaporation.

  • Chromatography:

    • Prepare a silica gel column.

    • Dissolve the crude residue in a minimal amount of DCM.

    • Elute with a gradient of 0% to 20% ethyl acetate in hexanes.

    • Monitor fractions by TLC (staining with potassium permanganate can help visualize the spots).

  • Isolation: Combine the pure fractions (typically those with an Rf of ~0.3 in 15% EtOAc/Hexanes) and concentrate to dryness.

  • Purity Assessment: Assess the purity of the final product via ¹H NMR and LC-MS. The absence of signals corresponding to the starting material and a single peak in the LC trace indicate high purity.

Troubleshooting Common Purification Issues

ProblemPotential Cause(s)Recommended Solution(s)
Product is an inseparable oil after chromatography Product may be a low-melting solid or an oil at room temperature. Residual solvent.Ensure complete removal of solvent under high vacuum. If it's truly an oil, this is its natural state.
Significant product loss during aqueous workup Product may have some water solubility or is sensitive to the pH of the washes.Minimize the volume and number of washes. Ensure the pH is not too acidic or basic if the product has labile functional groups.
Streaking/Tailing on silica gel column The basic pyridine nitrogen is interacting strongly with the acidic silica gel.Add a small amount of triethylamine (~0.5-1%) to the eluent to suppress this interaction.[9]
No crystals form upon cooling The solution is not supersaturated; the compound is too soluble in the chosen solvent. Wrong solvent chosen.Reduce the volume of the solvent by gentle heating and evaporation. Cool again. If still unsuccessful, try adding an anti-solvent (a solvent in which the product is insoluble) dropwise.[8]
Final product is colored (yellow/grey) Residual palladium catalyst contamination.The bulk of palladium can often be removed by filtration through a pad of Celite® after the workup. Specialized scavengers can also be used if necessary.

References

Troubleshooting & Optimization

overcoming low reactivity of 5-Fluoro-4-iodo-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for 5-Fluoro-4-iodo-2-methoxypyridine. This guide is designed for researchers, chemists, and drug development professionals who are navigating the synthetic challenges associated with this versatile but sometimes recalcitrant building block. My goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.

Introduction: Understanding the Reactivity Profile

This compound is a valuable synthon in medicinal chemistry due to the strategic placement of its functional groups. The electron-withdrawing fluorine atom and the electron-donating methoxy group create a unique electronic environment on the pyridine ring, influencing the reactivity of the C-I bond. While the iodo group is a good leaving group for cross-coupling reactions, the overall electronic nature of the ring can sometimes lead to lower reactivity compared to simpler iodoarenes. This guide will address the common challenges and provide robust solutions.

Part 1: Troubleshooting Guide - Common Experimental Failures

This section addresses specific issues you might be encountering in the lab.

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling with this compound and a boronic acid, but I am observing very low conversion to the desired product even after extended reaction times. What are the likely causes and how can I fix this?

Answer: This is a common challenge. The reduced reactivity often stems from a combination of steric hindrance from the adjacent methoxy group and the electronic properties of the pyridine ring. Here’s a systematic approach to troubleshoot this issue:

1. Catalyst and Ligand System is Key: The choice of palladium catalyst and ligand is the most critical parameter. Standard catalysts like Pd(PPh₃)₄ may not be active enough.

  • Expert Recommendation: Switch to a more electron-rich and sterically bulky phosphine ligand. These ligands promote the oxidative addition step, which is often the rate-limiting step in challenging couplings. Buchwald's biarylphosphine ligands are industry standards for this reason.

    • Recommended Systems:

      • For general screening: XPhos or SPhos with Pd₂(dba)₃ or Pd(OAc)₂.

      • For particularly stubborn couplings: RuPhos or BrettPhos can offer enhanced reactivity.

2. Base Selection and Strength: The base not only facilitates the transmetalation step but also influences catalyst stability and side reactions.

  • Causality: A base that is too weak may not activate the boronic acid sufficiently. A base that is too strong or has poor solubility can lead to catalyst decomposition or hydrolysis of the boronic acid.

  • Protocol Adjustment:

    • If you are using a mild base like Na₂CO₃, consider switching to a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃.

    • Ensure the base is finely powdered and dry for optimal reactivity.

3. Solvent and Temperature Optimization:

  • Solvent Polarity: Aprotic polar solvents are generally preferred.

    • Primary Choice: 1,4-Dioxane or DME are excellent starting points.

    • Alternative: Toluene can sometimes be effective, especially at higher temperatures. The addition of a co-solvent like water (e.g., dioxane/water 4:1) can be crucial for dissolving the base and boronic acid.

  • Temperature: These couplings often require elevated temperatures to overcome the activation energy barrier.

    • Actionable Step: If you are running the reaction at 80 °C, try increasing the temperature to 100-110 °C. Monitor for any signs of decomposition.

Troubleshooting Workflow: Suzuki-Miyaura Coupling

G cluster_0 Problem: Low Conversion in Suzuki Coupling cluster_1 Solutions Start Low Conversion Observed Catalyst Evaluate Catalyst/Ligand (e.g., Pd(PPh3)4) Start->Catalyst NewCatalyst Switch to Buchwald Ligand (e.g., XPhos, SPhos) + Pd(OAc)2 Catalyst->NewCatalyst Base Assess Base Strength (e.g., Na2CO3) NewBase Use Stronger Base (e.g., K3PO4, Cs2CO3) Base->NewBase Ineffective? Conditions Check Temp/Solvent (e.g., 80°C, Toluene) NewConditions Increase Temperature (100-110°C) Use Dioxane/Water Conditions->NewConditions Ineffective? Success Reaction Successful NewCatalyst->Base NewBase->Conditions NewConditions->Success Re-run Reaction

Caption: Troubleshooting flowchart for Suzuki-Miyaura coupling.

Issue 2: Sonogashira Coupling Fails to Initiate

Question: My Sonogashira reaction between this compound and a terminal alkyne is not working. I'm using a standard Pd/Cu catalyst system, but I only recover starting material. What's going wrong?

Answer: The failure of a Sonogashira coupling with this substrate often points to catalyst inhibition or suboptimal reaction conditions. The pyridine nitrogen can coordinate to the metal centers, hindering catalytic activity.

1. The "Copper-Free" Sonogashira Advantage: The copper co-catalyst (typically CuI) is notoriously sensitive and can lead to oxidative homocoupling of the alkyne (Glaser coupling), especially if oxygen is present. For heteroaromatic substrates, copper-free conditions often provide more reliable results.

  • Expert Recommendation: Employ a copper-free protocol. A robust system is Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ with a hindered amine base like diisopropylethylamine (DIPEA) or triethylamine (TEA).

2. Rigorous Degassing is Non-Negotiable: Oxygen is a potent inhibitor of palladium(0) catalysts.

  • Self-Validating Protocol: Your reaction mixture should be thoroughly degassed. The "freeze-pump-thaw" method (3 cycles) is superior to simply bubbling argon or nitrogen through the solvent. If the reaction starts and then stalls, it's a strong indicator of oxygen contamination.

3. Solvent Choice:

  • Standard Practice: Anhydrous THF or DMF are common choices.

  • Pro-Tip: For sluggish reactions, the use of a polar aprotic solvent like NMP can sometimes accelerate the reaction, but it requires higher purity and more rigorous degassing.

Optimized Copper-Free Sonogashira Protocol:

ParameterRecommended ConditionRationale
Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)Robust, commercially available Pd(II) precatalyst.
Ligand PPh₃ (4-10 mol%)Additional ligand can help stabilize the active Pd(0) species.
Base Triethylamine (TEA) or DIPEA (2-3 equiv.)Acts as both the base and often as the solvent.
Solvent Anhydrous, degassed THF or DMFGood solubility for reactants and catalyst.
Temperature 50-70 °CHigher temperatures can lead to side reactions.
Atmosphere Strictly inert (Argon or Nitrogen)Prevents catalyst oxidation and Glaser coupling.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best way to store and handle this compound?

A1: The compound is generally stable. However, like many organoiodides, it can be sensitive to light over long periods. Store it in an amber vial or a container protected from light. It should be kept in a cool, dry place. No special handling under an inert atmosphere is required for storage, but always ensure it is dry before adding to a reaction.

Q2: Can I perform a lithium-halogen exchange on this compound?

A2: Yes, a lithium-halogen exchange is a viable strategy to form the corresponding pyridyllithium species. However, it requires careful temperature control.

  • Critical Parameter: The reaction must be performed at low temperatures (-78 °C is standard) to prevent side reactions, such as addition to the pyridine ring by the organolithium reagent.

  • Recommended Reagent: n-Butyllithium (n-BuLi) or s-Butyllithium (s-BuLi) are commonly used. The choice may depend on the subsequent electrophile.

  • Workflow:

    • Dissolve this compound in anhydrous THF or Et₂O.

    • Cool the solution to -78 °C under an inert atmosphere.

    • Add the organolithium reagent dropwise.

    • Stir for a short period (e.g., 15-30 minutes) before adding the electrophile.

Q3: Why is my Buchwald-Hartwig amination reaction giving me a complex mixture of byproducts?

A3: Buchwald-Hartwig aminations with this substrate can be tricky. The pyridine nitrogen can compete with the desired amine for coordination to the palladium center, and side reactions like hydrodehalogenation (replacement of iodine with hydrogen) can occur.

  • Ligand Choice is Crucial: Use a highly active biarylphosphine ligand that favors reductive elimination. Josiphos-type ligands or the Buchwald biarylphosphine ligands (e.g., G3 XPhos palladacycle) are excellent choices.

  • Base Selection: A strong, non-nucleophilic base is required. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or lithium tert-butoxide (LiOt-Bu) are often superior to carbonate or phosphate bases for this transformation. They are strong enough to deprotonate the amine without promoting other side reactions.

  • Temperature Control: Start at a moderate temperature (e.g., 80 °C) and slowly increase if the reaction is sluggish. Overheating can lead to decomposition and byproduct formation.

Reaction Logic: Buchwald-Hartwig Amination

G start Start Reaction ox_add Oxidative Addition Pd(0) inserts into C-I bond start->ox_add coordination Amine Coordination Amine coordinates to Pd(II) center ox_add->coordination side_reaction Side Reactions (e.g., Hydrodehalogenation) ox_add->side_reaction Poor Ligand/ High Temp deprotonation Deprotonation Base removes proton from coordinated amine coordination->deprotonation red_elim Reductive Elimination C-N bond forms, regenerating Pd(0) deprotonation->red_elim deprotonation->side_reaction Wrong Base product Desired Product red_elim->product

Caption: Key steps in the Buchwald-Hartwig catalytic cycle.

Technical Support Center: Catalyst Selection for 5-Fluoro-4-iodo-2-methoxypyridine Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for palladium-catalyzed cross-coupling reactions involving 5-Fluoro-4-iodo-2-methoxypyridine. This resource is designed for researchers, chemists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during the synthesis of complex molecules using this versatile building block.

Understanding Your Substrate: Key Reactivity Considerations

Before diving into specific reaction protocols, it's crucial to understand the electronic and steric properties of this compound, as these features dictate catalyst and condition selection.

  • The Pyridine Nitrogen : The lone pair on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1] However, the substrate possesses a 2-methoxy group which sterically hinders the nitrogen lone pair and reduces its basicity through inductive electron-withdrawing effects, mitigating this common issue.[2] The pKa of 2-methoxypyridinium is significantly lower than that of pyridinium (3.06 vs. 5.23), confirming this reduced basicity.[2]

  • The 4-Iodo Group : The Carbon-Iodine bond is the most reactive of the carbon-halogen bonds (I > Br > Cl) for the initial, often rate-determining, oxidative addition step in a catalytic cycle.[3][4] This makes the C4 position the primary site for cross-coupling.

  • The 5-Fluoro Group : As an electron-withdrawing group, the fluorine atom renders the pyridine ring more electron-deficient. This electronic property generally facilitates the oxidative addition step.[5]

  • The 2-Methoxy Group : This electron-donating group can slightly decrease the reactivity of the adjacent C-I bond towards oxidative addition.[6] Its primary role, as discussed, is modulating the effect of the pyridine nitrogen.[2]

General Troubleshooting & FAQs

This section addresses broad questions that apply to most coupling reactions with this substrate.

Question 1: My reaction is not working at all (no product, only starting material). What are the most common culprits?

Answer: A complete reaction failure typically points to a fundamental issue with one of the core components. A systematic check is the best approach.

  • Catalyst Inactivity : The active catalyst is the Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), the reaction conditions must be suitable for its reduction to Pd(0).[1] More importantly, the Pd(0) catalyst is highly sensitive to oxygen.[2] The presence of oxygen can oxidize the catalyst to an inactive state, often observed by the formation of a black precipitate (palladium black).[7]

    • Solution : Ensure all solvents are thoroughly degassed (e.g., via freeze-pump-thaw cycles or sparging with argon/nitrogen) and that the reaction is maintained under a strict inert atmosphere.[1][7] Use fresh, high-purity reagents and flame-dried glassware.[1]

  • Poor Reagent Quality : Water or other impurities in reagents can lead to unwanted side reactions. For instance, water can cause protodeboronation of the boronic acid partner in Suzuki couplings.[1] The base is also a critical component; it must be anhydrous and finely ground to ensure reactivity.[1]

  • Inappropriate Ligand Choice : For a substrate like an electron-deficient pyridine, standard ligands such as triphenylphosphine (PPh₃) may be ineffective.[1]

    • Solution : Switch to a more specialized ligand class. Bulky, electron-rich phosphine ligands (e.g., Buchwald's biaryl phosphines like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often required to facilitate both the oxidative addition and reductive elimination steps.[1][8]

General Troubleshooting Workflow

Below is a logical workflow to diagnose and solve common issues in palladium-catalyzed cross-coupling reactions.

G start Reaction Outcome? no_reaction No Reaction / Starting Material Only start->no_reaction Failure low_yield Low Yield / Incomplete Conversion start->low_yield Poor side_products Side Products Observed start->side_products Complex success Success start->success Good check_inert Verify Inert Atmosphere (Degas Solvents, N2/Ar) no_reaction->check_inert optimize_ligand Optimize Ligand (Switch to Bulky/Electron-Rich) low_yield->optimize_ligand mitigate_homo Minimize Homocoupling (Strict O2 Exclusion) side_products->mitigate_homo Boronic Homocoupling? mitigate_proto Prevent Protodeboronation (Anhydrous Conditions) side_products->mitigate_proto Protodeboronation? check_reagents Check Reagent Quality (Anhydrous Base, Pure Boronic Acid) check_inert->check_reagents If OK check_catalyst Assess Catalyst System (Active Pd(0)?, Appropriate Ligand?) check_reagents->check_catalyst If OK optimize_base Optimize Base/Solvent (Screen K3PO4, Cs2CO3, etc.) optimize_ligand->optimize_base If no improvement optimize_temp Adjust Temperature optimize_base->optimize_temp If still low

Caption: A logical workflow to diagnose and solve common issues.

Reaction-Specific Troubleshooting Guides

Section 1: Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. However, its success with heteroaromatic substrates is highly dependent on the catalyst system.

Question 2: I am starting a Suzuki coupling with this compound. What catalyst, base, and solvent should I try first?

Answer: For a reliable starting point, a more advanced catalyst system is recommended over traditional ones like Pd(PPh₃)₄. Bulky, electron-rich ligands are critical for promoting the challenging steps of the catalytic cycle with heteroaryl halides.[8]

ComponentRecommendationRationale
Pd Precatalyst Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%)Readily available and effective precursors for generating the active Pd(0) catalyst in situ.
Ligand SPhos or XPhos (4 mol%)These Buchwald biaryl phosphine ligands are electron-rich and bulky, which accelerates both oxidative addition and reductive elimination.[8]
Base K₃PO₄ (2-3 equivalents)A strong, non-nucleophilic base that is highly effective in Suzuki couplings, especially with challenging substrates.[8] Cs₂CO₃ is also an excellent but more expensive alternative.[8]
Solvent 1,4-Dioxane or Toluene (often with a small amount of water)Aprotic polar or ethereal solvents are standard.[8] They offer good solubility for the reagents and are suitable for the required reaction temperatures.
Temperature 80-110 °CHeating is typically required to drive the reaction to completion.[8]

Question 3: My Suzuki reaction is giving low yield, and I see a significant amount of my boronic acid being converted back to the corresponding arene. What is happening?

Answer: This side reaction is called protodeboronation, where the C-B bond of the boronic acid is cleaved by a proton source (like water) before it can transmetalate to the palladium center.[1]

  • Cause : The most common cause is the presence of excess water in the reaction mixture. While some water can be beneficial, too much promotes this unwanted pathway.[8] Certain bases can also exacerbate the issue.

  • Solution :

    • Use Anhydrous Conditions : Ensure your solvent is anhydrous and your base (e.g., K₃PO₄) is thoroughly dried before use.[1]

    • Optimize the Base : Strong bases like hydroxides can accelerate protodeboronation.[8] Stick with anhydrous K₃PO₄ or Cs₂CO₃.

    • Use Boronate Esters : Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester), which is less susceptible to protodeboronation.[1]

Generalized Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 L2Pd(0) (Active Catalyst) oa_complex L2Pd(II)(Ar)(I) (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition trans_complex L2Pd(II)(Ar)(Ar') (Transmetalation Complex) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Coupled Product Ar-Ar' trans_complex->product aryl_iodide This compound aryl_iodide->oa_complex boronic_acid R-B(OH)2 (Boronic Acid) boronic_acid->trans_complex base Base (e.g., K3PO4) base->trans_complex Activates Boronic Acid

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Section 2: Sonogashira Coupling (C-C Alkyne Formation)

The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl halides.[9][10]

Question 4: I am observing catalyst decomposition (black precipitate) in my Sonogashira reaction. How can I prevent this?

Answer: The formation of palladium black is a classic sign of catalyst decomposition and is almost always caused by the presence of oxygen.[7] The copper(I) co-catalyst is also sensitive to oxygen, which can promote the unwanted Glaser-Hay homocoupling of the alkyne.[7]

  • Solution :

    • Rigorous Inert Atmosphere : This is the most critical factor. Use Schlenk techniques or a glovebox. Ensure all solvents and the amine base are rigorously degassed before use.[7]

    • High-Purity Reagents : Impurities can poison the catalyst. Use high-purity copper(I) iodide (it should be off-white, not green or brown) and distill the amine base if necessary.[7]

    • Minimize Copper : Use the minimum effective amount of the copper(I) co-catalyst to reduce the rate of Glaser homocoupling.[7]

Recommended Starting Conditions for Sonogashira Coupling
ComponentRecommendationRationale
Pd Precatalyst Pd(PPh₃)₂Cl₂ (1-3 mol%)A standard, reliable Pd(II) precatalyst for Sonogashira reactions.[9]
Cu Co-catalyst CuI (2-5 mol%)The essential co-catalyst that forms the copper acetylide for transmetalation.[9]
Ligand PPh₃ (2-6 mol%)Often added with the Pd precursor to stabilize the catalyst.
Base Triethylamine (Et₃N) or Diisopropylamine (DIPA)Acts as both the base and often as the solvent. Must be anhydrous and degassed.[7]
Solvent THF or DMF (if co-solvent is needed)Used to ensure solubility of all reaction components.
Temperature Room Temperature to 60 °CThe reaction is often run at mild temperatures.[9]
Section 3: Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, which are ubiquitous in pharmaceuticals.[11][12] The choice of ligand and base is paramount for success.[13]

Question 5: Which catalyst system should I use for coupling this compound with a primary amine?

Answer : This transformation requires a catalyst system capable of handling both a heteroaryl electrophile and the amine nucleophile. The choice of base is highly dependent on the functional group tolerance of your substrates.[14]

  • Catalyst/Ligand : A combination of a palladium precatalyst like Pd₂(dba)₃ or a dedicated pre-catalyst (e.g., an XPhos palladacycle) with a bulky, electron-rich biaryl phosphine ligand is the modern standard.[14][15]

    • Recommended Ligand : XPhos or RuPhos. These ligands are highly active and promote the coupling of a wide range of amines.

  • Base Selection : This is a critical parameter that must often be screened.[14]

    • Strong Base : Sodium tert-butoxide (NaOtBu) is very common and often provides the highest reaction rates. However, it is incompatible with many sensitive functional groups (e.g., esters).[13]

    • Weaker Base : For sensitive substrates, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are better alternatives.[14]

  • Solvent : Toluene and 1,4-dioxane are the most commonly used solvents for Buchwald-Hartwig aminations.[14]

Experimental Protocol: General Procedure for a Buchwald-Hartwig Amination Screen

Note: This is a general guideline for a small-scale reaction. Conditions must be optimized for specific substrates.

  • Preparation : To an oven-dried reaction vial containing a magnetic stir bar, add the this compound (1.0 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-5 mol%).[14]

  • Inert Atmosphere : Cap the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is a critical step.[14]

  • Reagent Addition : Under the inert atmosphere, add the base (e.g., NaOtBu, 1.4 equiv.). Then add the amine (1.2 equiv.) followed by the degassed solvent (e.g., Toluene, to achieve a concentration of ~0.1-0.2 M).[14]

  • Reaction : Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring : Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.[14]

  • Workup : Upon completion, allow the reaction to cool to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and/or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo for purification.[14]

References

Technical Support Center: Managing Protodeiodination of 5-Fluoro-4-iodo-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Fluoro-4-iodo-2-methoxypyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. A common challenge encountered with this and similar electron-deficient heteroaryl iodides is premature cleavage of the carbon-iodine bond, a side reaction known as protodeiodination. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you minimize this unwanted reaction and maximize the yield of your desired product.

Frequently Asked Questions (FAQs)

Q1: What is protodeiodination and why is it a problem with this compound?

Protodeiodination is an undesired side reaction where the iodine atom on the pyridine ring is replaced by a hydrogen atom, leading to the formation of 5-Fluoro-2-methoxypyridine. This is problematic for several reasons:

  • Yield Loss: It consumes your starting material, directly reducing the yield of the intended product.

  • Purification Complexity: The byproduct has a similar polarity to the starting material and potentially the product, complicating purification by chromatography.

  • Stoichiometric Imbalance: In multi-step syntheses, the formation of this byproduct can disrupt the stoichiometry of subsequent reactions.

The C-I bond in this compound is susceptible to cleavage due to the electron-withdrawing nature of the pyridine ring nitrogen and the fluorine atom. These features make the iodinated carbon atom more electrophilic and susceptible to attack, and can also stabilize intermediates that lead to C-I bond scission.

Q2: What are the primary causes of protodeiodination in cross-coupling reactions?

Protodeiodination during palladium-catalyzed cross-coupling reactions (like Suzuki, Sonogashira, or Buchwald-Hartwig) is typically traced back to several key factors:

  • Proton Source: The most common culprit is a source of protons (H+). This can be trace amounts of water in solvents, reagents, or from the bases themselves (e.g., hydrated salts). Alcohols used as solvents can also serve as proton donors.

  • Slow Catalytic Turnover: If the desired catalytic cycle (oxidative addition, transmetalation, reductive elimination) is slow, it allows time for competing side reactions to occur. A slow transmetalation step is often a key bottleneck.[1][2]

  • Catalyst Decomposition: Inefficient ligands or harsh reaction conditions can lead to the formation of palladium black (Pd(0) nanoparticles), which can have different catalytic activity and may promote protodeiodination.

  • Base-Mediated Decomposition: Certain strong bases, especially in combination with protic solvents, can facilitate the removal of the iodine atom. The choice of base is critical in managing this side reaction.[3]

Q3: How can I detect and quantify protodeiodination?

Several standard analytical techniques can be used to monitor the formation of the 5-Fluoro-2-methoxypyridine byproduct:

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for separating and quantifying the starting material, desired product, and the protodeiodinated byproduct.[4] Developing a method that gives good resolution between these three components is crucial for accurate monitoring.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS provides both separation and identification based on mass-to-charge ratio, confirming the presence of the byproduct.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool. The aromatic region of the spectrum will clearly show a new set of signals corresponding to the 5-Fluoro-2-methoxypyridine. The disappearance of the singlet for the proton at C-3 and the appearance of a new doublet of doublets for the proton at C-4 is a key diagnostic. Integration of the signals can be used for quantification.

Compound Analytical Method Key Observation
This compound ¹H NMRSignals corresponding to the pyridine ring protons.
5-Fluoro-2-methoxypyridine ¹H NMRAppearance of a new set of signals, disappearance of the C-3 proton signal.
Reaction Mixture HPLC/GC-MSAppearance of a new peak with the expected retention time and mass for the byproduct.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

This section provides a structured approach to troubleshooting protodeiodination in common cross-coupling reactions.

Scenario: Significant Protodeiodination (>10%) Observed in a Suzuki-Miyaura Coupling

You are attempting to couple this compound with an arylboronic acid and observe a significant amount of 5-Fluoro-2-methoxypyridine in your crude reaction mixture.

Troubleshooting_Workflow start High Protodeiodination Detected q1 Are solvents and reagents strictly anhydrous? start->q1 sol1 Implement rigorous drying procedures. Use freshly distilled solvents or anhydrous grade solvents from a sure-seal bottle. q1->sol1 No q2 Is the base appropriate? q1->q2 Yes sol1->q2 sol2 Switch to a non-hydroxide, anhydrous base like K3PO4, Cs2CO3, or K2CO3. Avoid NaOH, KOH. q2->sol2 No q3 Is the catalyst system optimal? q2->q3 Yes sol2->q3 sol3 Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) with a suitable Pd precursor (e.g., Pd2(dba)3 or a precatalyst). q3->sol3 No q4 Is the reaction temperature too high? q3->q4 Yes sol3->q4 sol4 Run the reaction at a lower temperature (e.g., 60-80 °C) for a longer time. q4->sol4 Yes end Protodeiodination Minimized q4->end No sol4->end

Caption: A decision-making workflow for troubleshooting protodeiodination.

Detailed Troubleshooting Actions

1. Scrutinize Proton Sources (Water and Solvents)

  • The Problem: Water is a highly effective proton source that can hydrolyze the boronic acid (protodeborylation) and facilitate protodeiodination.[5] Many common solvents for Suzuki couplings (e.g., dioxane, THF, DMF) are hygroscopic.

  • The Solution:

    • Solvents: Use freshly distilled solvents dried over an appropriate drying agent (e.g., sodium/benzophenone for THF/dioxane, CaH₂ for DMF). Alternatively, use commercially available anhydrous solvents packaged under an inert atmosphere.[6]

    • Reagents: Ensure your base (e.g., K₃PO₄, K₂CO₃) is anhydrous. If necessary, dry it in an oven before use. Boronic acids can also contain water; dry them in a vacuum oven if suspected.

    • Atmosphere: Assemble your reaction under a dry, inert atmosphere (Nitrogen or Argon).

2. Optimize the Base

  • The Problem: Hydroxide bases (NaOH, KOH) in combination with water or alcohol solvents are known to promote protodeiodination. The choice of base is crucial for the success of the transmetalation step.[3]

  • The Solution:

    • Recommended Bases: Anhydrous inorganic bases are generally preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often excellent choices for challenging couplings.[7]

    • What to Avoid: Avoid using sodium hydroxide or potassium hydroxide, especially if your solvent is not rigorously anhydrous.

3. Re-evaluate the Catalyst System (Palladium Source and Ligand)

  • The Problem: The standard Pd(PPh₃)₄ may not be active enough for this electron-deficient substrate, leading to a slow oxidative addition or transmetalation and allowing the side reaction to dominate.[8]

  • The Solution:

    • Use Modern Ligands: Employ bulky, electron-rich phosphine ligands. These ligands accelerate both the oxidative addition of the aryl iodide and the subsequent reductive elimination, minimizing the lifetime of intermediates that could lead to side reactions.[9]

    • Recommended Catalyst Systems:

      • System A: Pd₂(dba)₃ with ligands like SPhos, XPhos, or RuPhos.

      • System B: Pre-formed palladium precatalysts like XPhos Pd G3 or SPhos Pd G3, which are often more efficient at generating the active catalytic species.[10]

Catalyst System Ligand Type Key Advantage Typical Loading (mol%)
Pd(PPh₃)₄Monodentate PhosphineWidely available, classic catalyst2-5
Pd(dppf)Cl₂Bidentate PhosphineGood for many standard couplings2-5
Pd₂(dba)₃ / SPhosBuchwald LigandBulky, e⁻-rich, promotes fast catalysis1-3 (Pd), 2-6 (Ligand)
XPhos Pd G3Buchwald PrecatalystAir-stable, highly active1-3

4. Control Reaction Temperature

  • The Problem: High temperatures can increase the rate of catalyst decomposition and protodeiodination. While heat is often required to drive the reaction to completion, excessive heat can be detrimental.

  • The Solution:

    • Temperature Screening: If you are observing significant protodeiodination at a high temperature (e.g., >100 °C), try running the reaction at a lower temperature (e.g., 80 °C) for a longer duration.

    • Gentle Heating: For highly active catalyst systems, reactions can often be run at or near room temperature, which is ideal for minimizing side reactions.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Protodeiodination in Suzuki-Miyaura Coupling

This protocol incorporates the best practices discussed above.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.2 - 1.5 equiv)

  • Pd₂(dba)₃ (0.01 - 0.02 equiv)

  • SPhos (0.02 - 0.04 equiv)

  • Anhydrous K₃PO₄ (2.0 - 3.0 equiv, finely ground)

  • Anhydrous 1,4-Dioxane (to make a 0.1 - 0.2 M solution)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and anhydrous K₃PO₄.

  • In a separate vial, add Pd₂(dba)₃ and SPhos.

  • Seal the Schlenk flask with a septum, and evacuate and backfill with dry argon or nitrogen (repeat this cycle 3 times).

  • Add the anhydrous 1,4-dioxane via syringe.

  • Add the catalyst mixture to the reaction flask under a positive pressure of inert gas.

  • Stir the reaction mixture at 80 °C and monitor its progress by HPLC or TLC.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Troubleshooting Sonogashira and Other Couplings

The principles outlined for the Suzuki coupling are broadly applicable to other cross-coupling reactions like the Sonogashira coupling.

  • Sonogashira Specifics:

    • Base: Use an amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) that has been distilled and stored over KOH.

    • Solvent: Ensure THF or DMF is strictly anhydrous.[11]

    • Copper Co-catalyst: Use a fresh, high-purity source of CuI. Old or discolored CuI can be a source of problems.

    • Degassing: Thoroughly degas all solvents to prevent oxidative homocoupling of the alkyne (Glaser coupling), which can interfere with the desired reaction.

Suzuki_Cycle Pd0 Pd(0)L2 OA Oxidative Addition Pd0->OA + R-I PdII R-Pd(II)-I(L2) OA->PdII Trans Transmetalation (Base-mediated) PdII->Trans + R'-B(OR)2 Side_Reaction Protodeiodination PdII->Side_Reaction PdII_R R-Pd(II)-R'(L2) Trans->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 Catalyst Regeneration Product Product (R-R') RE->Product Proton_Source H+ Source (e.g., H2O) Proton_Source->Side_Reaction

Caption: Competing pathways in a cross-coupling reaction.

References

Technical Support Center: Navigating the Purification of 5-Fluoro-4-iodo-2-methoxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the unique purification challenges presented by 5-Fluoro-4-iodo-2-methoxypyridine derivatives. These halogenated heterocycles are vital building blocks in medicinal chemistry and materials science. However, their purification is often non-trivial due to a combination of factors including the basicity of the pyridine nitrogen, the lability of the carbon-iodine bond, and the potential for product instability on common stationary phases.

This guide provides field-proven insights and actionable protocols in a question-and-answer format to help you troubleshoot common issues, optimize your purification strategy, and ensure the integrity of your final compound.

Troubleshooting Guide: Common Purification Hurdles

This section addresses specific, frequently encountered problems during the purification of this compound and its analogs.

Issue 1: Poor Separation and Peak Tailing in Column Chromatography

Q: My column chromatography runs result in broad, tailing peaks for my target compound, and I'm struggling to separate it from a closely related impurity. What's causing this and how can I fix it?

A: This is the most common challenge, and it typically stems from two primary factors: the basic nature of the pyridine ring and the choice of stationary phase.

  • Causality: The lone pair of electrons on the pyridine nitrogen atom makes it a basic compound. Standard silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. The basic pyridine can form strong, non-ideal interactions (acid-base interactions) with these acidic sites, leading to significant peak tailing and poor resolution.[1] This can make it difficult to separate impurities with very similar polarities, such as regioisomers or de-iodinated byproducts.

Solutions & Optimization:

  • Neutralize the Stationary Phase: The most direct solution is to deactivate the acidic silanol groups. This is commonly done by pre-treating the silica gel with a base like triethylamine.[2]

    • Actionable Protocol: See Protocol 1: Preparation of Neutralized Silica Gel for Column Chromatography .

  • Modify the Mobile Phase: Adding a small amount of a basic modifier to your eluent system can competitively block the acidic sites on the silica gel, improving peak shape.

    • Recommended Modifiers: Add 0.1-1% triethylamine or pyridine to your mobile phase (e.g., Hexane/Ethyl Acetate).

    • Self-Validation: Monitor the TLC plate. You should observe rounder, more defined spots compared to an unmodified solvent system.

  • Change the Stationary Phase: If modifying the silica gel or mobile phase is insufficient, consider a different stationary phase altogether.

    • Basic Alumina: Alumina is basic and can provide better peak shapes for basic compounds. However, it may have lower resolving power than silica for some mixtures.

    • Reverse-Phase (C18) Silica: This is an excellent alternative, especially if your compound is reasonably soluble in common reverse-phase solvents like acetonitrile or methanol. Separation is based on hydrophobicity rather than polarity.[1]

ParameterStandard Silica GelNeutralized Silica GelBasic AluminaC18 Reverse-Phase
Interaction Acid-Base, PolarPrimarily PolarBase-Base, PolarHydrophobic
Peak Shape Often TailingImproved, SymmetricalGenerally SymmetricalExcellent, Symmetrical
Typical Eluent Hexane/EtOAc, DCM/MeOHHexane/EtOAc + 0.5% Et3NHexane/EtOAc, TolueneWater/Acetonitrile, Water/MeOH
Best For... Neutral or acidic compoundsBasic compounds like pyridinesBasic, less polar compoundsBroad range of polarities

A systematic approach is key to solving separation issues. The following workflow can guide your optimization process.

G start Poor Resolution or Peak Tailing Observed check_tlc Analyze TLC with Modified Eluent (e.g., +0.5% Et3N) start->check_tlc eval_tlc Spots Sharper? check_tlc->eval_tlc run_neutral_col Run Column with Neutralized Silica and Modified Eluent eval_tlc->run_neutral_col Yes change_phase Consider Alternative Stationary Phase eval_tlc->change_phase No success Successful Separation run_neutral_col->success phase_options Basic Alumina or C18 Reverse-Phase? change_phase->phase_options run_alumina Run Alumina Column phase_options->run_alumina Alumina run_c18 Run Reverse-Phase Flash Chromatography phase_options->run_c18 C18 run_alumina->success run_c18->success

Caption: A logical workflow for systematically improving chromatographic resolution.[1]

Issue 2: Product Decomposition During Purification

Q: I'm experiencing significant loss of my product during column chromatography, and my post-column fractions contain new, unidentified spots. What is causing this degradation?

A: this compound derivatives can be sensitive to the acidic environment of standard silica gel.[3] The combination of the electron-withdrawing fluorine and the potentially labile iodine atom can make the molecule susceptible to decomposition.

  • Causality: The acidic silanol groups on the silica surface can catalyze degradation pathways. This could involve protonation of the pyridine nitrogen, which further activates the ring, or direct interaction with the functional groups, potentially leading to de-iodination or other side reactions. Sensitive compounds may not survive the long residence time on a standard chromatography column.[4]

Solutions & Optimization:

  • Assess Stability Pre-Purification: Before committing your entire batch to a column, test its stability on the intended stationary phase.

    • Actionable Protocol: See Protocol 2: TLC-Based Stability Test for Stationary Phases . This quick test can save you from significant material loss.[4]

  • Use a Milder Stationary Phase: As with peak tailing, using neutralized silica gel or basic alumina is a primary solution to prevent acid-catalyzed degradation.[2][4]

  • Minimize Contact Time: If you must use silica, be quick.

    • Flash Chromatography: Use positive pressure to push the solvent through faster, reducing the time your compound spends on the column.

    • Silica Plug Filtration: If you are simply removing a very polar or non-polar impurity, pass the crude material through a short pad ("plug") of silica in a fritted funnel instead of running a full column.

  • Consider Non-Chromatographic Methods:

    • Recrystallization: This is an excellent and often overlooked method for purification if your compound is a solid. It avoids interaction with stationary phases entirely. Success is highly dependent on finding the right solvent system.[5]

    • Sublimation: For thermally stable, non-polar compounds, sublimation can be a powerful purification technique.[6][7]

Issue 3: Failure to Crystallize

Q: My purified product is a persistent oil or wax, even though NMR and LC-MS suggest it's clean. How can I induce crystallization?

A: The inability to crystallize is often due to the presence of very small amounts of impurities that inhibit the formation of a crystal lattice, or it may be an inherent property of the molecule.[2]

  • Causality: Crystal lattice formation requires a high degree of molecular order. Even minor impurities can disrupt this process. Furthermore, the specific substitution pattern on your pyridine derivative might lead to a low melting point or a preference for an amorphous (oily) state.

Solutions & Optimization:

  • Achieve Highest Possible Purity: Before attempting crystallization, ensure the material is >98% pure by a sensitive method like HPLC. If necessary, perform a second, careful chromatographic purification.[2]

  • Systematic Solvent Screening: Finding the right solvent is critical. The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.

    • Actionable Protocol: See Protocol 3: Systematic Solvent Screening for Recrystallization .

  • Advanced Crystallization Techniques:

    • Slow Evaporation: Dissolve the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) in a vial covered with perforated foil and leave it undisturbed.

    • Vapor Diffusion: Place a concentrated solution of your compound in a small open vial. Place this vial inside a larger sealed jar containing a "non-solvent" (a solvent in which your compound is insoluble). The non-solvent vapor will slowly diffuse into your compound's solution, reducing its solubility and promoting crystallization.

    • Seed Crystals: If you have even a tiny crystal from a previous batch, add it to a supersaturated solution to initiate crystallization.

Solvent ClassExamplesComments
Alcohols Ethanol, IsopropanolGood for moderately polar compounds. Often used in co-solvent systems with water.
Esters Ethyl AcetateExcellent general-purpose solvent.
Hydrocarbons Hexane, Heptane, TolueneOften used as the "non-solvent" or "poor" solvent in a co-solvent system.[5]
Ethers Diethyl Ether, MTBEGood for less polar compounds; high volatility.
Ketones AcetoneUse with caution, can be reactive with some functional groups.
Co-Solvents Ethanol/Water, Hexane/Ethyl Acetate, Dichloromethane/HexaneProvides a wide range of polarities to fine-tune solubility.[5]

Frequently Asked Questions (FAQs)

Q1: What is the best combination of analytical techniques to confirm the purity of my final product? A1: No single technique is sufficient. A combination of methods provides the most comprehensive purity profile. High-Performance Liquid Chromatography (HPLC) is ideal for detecting and quantifying organic impurities.[8][9] Quantitative NMR (qNMR) can determine absolute purity against a certified standard. Gas Chromatography (GC) is useful for identifying residual solvents.[9] Finally, elemental analysis provides confirmation of the elemental composition.

Q2: My this compound derivative appears to be discoloring over time. How should it be stored? A2: Halogenated and particularly iodinated organic compounds can be sensitive to light and air, leading to decomposition and discoloration (often a pink or brown tint from liberated iodine).[10] For optimal stability, store the compound under an inert atmosphere (nitrogen or argon), in a sealed vial protected from light (amber glass or wrapped in foil), and at a reduced temperature (e.g., 2–8 °C).[11]

Q3: Can I use sublimation for purification? A3: Possibly. Sublimation works best for compounds that have a reasonably high vapor pressure and are thermally stable. It is an excellent method for removing non-volatile impurities (like salts) or highly volatile impurities (like residual solvent). You must first confirm that your compound does not decompose at the required temperature and vacuum. A study on the sublimation thermodynamics of various pyridine derivatives highlights its potential as a purification method.[6][7]

Experimental Protocols

Protocol 1: Preparation of Neutralized Silica Gel for Column Chromatography
  • Objective: To deactivate acidic silanol sites on silica gel to improve the chromatography of basic compounds.

  • Weigh the required amount of silica gel for your column into a beaker.

  • Prepare a slurry of the silica gel in your starting, least polar eluent (e.g., 95:5 Hexane/Ethyl Acetate).

  • Add triethylamine (Et3N) to the slurry to a final concentration of 1% v/v relative to the solvent volume.

  • Stir the slurry gently for 15-20 minutes.

  • Pack the column using this slurry as you normally would.

  • Ensure your mobile phase for the entire run also contains 0.5-1% triethylamine to maintain the neutralized state.[2]

Protocol 2: TLC-Based Stability Test for Stationary Phases
  • Objective: To quickly assess if a compound is stable to a given stationary phase before running a large-scale column.[4]

  • Spot your crude product mixture on two separate TLC plates (e.g., one silica, one alumina).

  • On the silica plate, re-spot the same origin multiple times (e.g., 5-10 times) to apply a larger amount of material.

  • Elute one plate immediately with a suitable solvent system.

  • Let the second, heavily-spotted plate sit on the bench for 30-60 minutes to simulate the residence time on a column.

  • Elute the second plate in the same solvent system.

  • Compare the two plates. If the second plate shows new spots or significant streaking from the origin that was not present on the first plate, your compound is likely degrading on that stationary phase.

Protocol 3: Systematic Solvent Screening for Recrystallization
  • Objective: To efficiently identify a suitable solvent or co-solvent system for purification by recrystallization.[5]

  • Place a small amount (10-20 mg) of your purified oil/solid into several small test tubes.

  • To each tube, add a different solvent (e.g., ethanol, ethyl acetate, toluene, hexane) dropwise at room temperature until the solid just dissolves. If it dissolves in <0.5 mL, it is too soluble.

  • If the compound is insoluble at room temperature, heat the tube gently. If it dissolves when hot, it's a good candidate.

  • Allow the "good candidate" tubes to cool slowly to room temperature, then place them in an ice bath.

  • Observe for crystal formation. The best solvent will yield a good crop of crystals upon cooling with minimal product remaining in the supernatant.

  • If no single solvent works, try co-solvent pairs (e.g., dissolve in a minimum of hot ethanol, then add water dropwise until the solution becomes cloudy, then add a drop of ethanol to clarify and cool).

G start Crude Product (this compound derivative) is_solid Is the crude product a solid? start->is_solid try_xtal Attempt Recrystallization (See Protocol 3) is_solid->try_xtal Yes check_stability Check Stability on Silica/Alumina (See Protocol 2) is_solid->check_stability No (Oil) xtal_ok Successful? try_xtal->xtal_ok xtal_ok->check_stability No success Pure Product xtal_ok->success Yes is_stable Stable on Neutralized Silica? check_stability->is_stable run_neutral_col Purify via Column Chromatography on Neutralized Silica is_stable->run_neutral_col Yes run_alumina_col Purify via Column Chromatography on Basic Alumina is_stable->run_alumina_col No run_neutral_col->success run_alumina_col->success

Caption: Decision tree for selecting an appropriate purification strategy.

References

dehalogenation issues with 5-Fluoro-4-iodo-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 5-Fluoro-4-iodo-2-methoxypyridine. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of working with this versatile building block.[1] This guide is structured to address specific experimental challenges, particularly undesired dehalogenation, with a focus on practical, field-proven solutions.

I. Troubleshooting Guide: Unwanted Dehalogenation

One of the most common challenges encountered during cross-coupling reactions with this compound is the premature loss of either the iodine or fluorine substituent. This section provides a systematic approach to diagnosing and resolving these issues.

Issue 1: Predominant or Significant Deiodination (Hydrodeiodination)

You're running a Suzuki or Sonogashira coupling, expecting to form a new C-C bond at the 4-position, but instead, you isolate a significant amount of 5-fluoro-2-methoxypyridine.

dot

Caption: Troubleshooting Deiodination.

Detailed Analysis and Solutions:

  • Causality: Deiodination often occurs via a palladium-catalyzed process where a hydride source intercepts the catalytic cycle.[2] This can happen if the oxidative addition of the C-I bond to Pd(0) is followed by a reductive process rather than the desired cross-coupling pathway.[2][3] The C-I bond is significantly weaker and more susceptible to oxidative addition than the C-F bond, making selective reaction at the iodine a primary goal that can be complicated by subsequent reduction.

  • Solutions:

    • Catalyst and Ligand Tuning:

      • Reduce Catalyst Loading: High catalyst concentrations can sometimes favor side reactions. While typical loadings are 1-5 mol%, consider reducing to the lower end of this range.[4][5]

      • Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can stabilize the Pd(0) state and promote the desired oxidative addition and subsequent steps of the cross-coupling cycle.

    • Reaction Conditions:

      • Base Selection: The base is not just a proton scavenger; it influences the entire catalytic cycle. For Suzuki reactions, a weaker base like K₂CO₃ or CsF might be preferable to stronger bases that can promote β-hydride elimination from certain substrates or catalyst degradation.

      • Solvent and Temperature: Ensure the use of anhydrous, degassed solvents. Lowering the reaction temperature can sometimes temper the rate of dehalogenation relative to the cross-coupling.

ParameterRecommendation for Minimizing DeiodinationRationale
Catalyst Pd(PPh₃)₄, Pd(OAc)₂ with a suitable ligandWell-established catalysts for cross-coupling.[4]
Ligand SPhos, XPhos, or other bulky, electron-donating ligandsPromotes efficient oxidative addition and reductive elimination.
Base K₂CO₃, K₃PO₄, CsFWeaker bases can minimize side reactions.
Solvent Anhydrous 1,4-dioxane, Toluene, or DMEMinimizes protic sources that can lead to hydrodehalogenation.
Temperature Start at a lower temperature (e.g., 80 °C) and slowly increase if neededCan help to control the rate of competing dehalogenation.
Issue 2: Unexpected Defluorination

While less common than deiodination, the loss of the fluorine atom can occur under certain conditions, leading to the formation of 4-iodo-2-methoxypyridine or fully dehalogenated 2-methoxypyridine.

dot

Caption: Troubleshooting Defluorination.

Detailed Analysis and Solutions:

  • Causality: The C-F bond is generally robust. However, the pyridine ring is electron-deficient, which can make the fluorine atom susceptible to nucleophilic aromatic substitution (SₙAr), especially with strong nucleophiles or under harsh conditions.[6]

  • Solutions:

    • Milder Reaction Conditions:

      • Temperature Control: Avoid excessive heating. High temperatures can provide the activation energy needed for C-F bond cleavage.

      • Base Selection: Strong, nucleophilic bases like alkoxides (e.g., NaOtBu) should be used with caution. Consider weaker, non-nucleophilic bases such as carbonates or phosphates.

    • Chemoselectivity:

      • If both halogens are being replaced, it suggests the reaction conditions are too harsh. A step-wise approach, first coupling at the iodine position under milder conditions, followed by a potential second coupling at the fluorine position under more forcing conditions, may be necessary if dual functionalization is desired.

II. Frequently Asked Questions (FAQs)

Q1: Which coupling reaction is more reliable with this compound: Suzuki or Sonogashira?

A1: Both Suzuki and Sonogashira couplings are generally effective at the 4-iodo position. The choice often depends on the desired product. The Suzuki reaction is highly versatile for creating aryl-aryl bonds, while the Sonogashira is specific for introducing alkyne moieties. The key to success in both is the selective activation of the C-I bond over the C-F bond, which is thermodynamically favored.

Q2: My reaction is sluggish, and upon increasing the temperature, I see significant dehalogenation. What should I do?

A2: This is a classic dilemma. Instead of solely relying on increased temperature, focus on optimizing the catalytic system. A more active catalyst/ligand combination at a lower temperature is often the solution. Consider modern pre-catalysts (e.g., from the Buchwald or PEPPSI families) which can be more efficient at lower temperatures.[7] Also, ensure your reagents are pure and the reaction is strictly anaerobic.

Q3: Can I perform a selective reaction at the fluorine position while leaving the iodine intact?

A3: This is extremely challenging and generally not feasible via standard cross-coupling methods due to the much higher reactivity of the C-I bond compared to the C-F bond in palladium-catalyzed reactions. Oxidative addition to the C-I bond is kinetically and thermodynamically favored. A multi-step synthesis involving protection/deprotection or a different synthetic strategy would likely be required.

Q4: I'm observing the formation of a homocoupled dimer of my boronic acid (in a Suzuki reaction). How can I prevent this?

A4: Homocoupling is often a result of slow transmetalation or premature reductive elimination from a diorganopalladium(II) intermediate. To mitigate this:

  • Ensure the stoichiometry is correct; a slight excess of the boronic acid (1.1-1.2 equivalents) is common.

  • The choice of base is critical for efficient transmetalation. K₃PO₄ is often effective in promoting this step.

  • Ensure thorough degassing to remove oxygen, which can promote homocoupling.

Q5: What is the general stability of this compound?

A5: The compound is generally stable under standard laboratory conditions (stored in a cool, dark, and dry place).[8][9][10] However, like many halogenated pyridines, it can be sensitive to strong acids, bases, and prolonged exposure to light.[8][9][10] It's recommended to use it relatively fresh and handle it under an inert atmosphere for best results in sensitive catalytic reactions.

III. Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling to Minimize Deiodination

This protocol provides a starting point for the selective cross-coupling at the 4-position.

dot

References

preventing homocoupling of 5-Fluoro-4-iodo-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Preventing Homocoupling Side Reactions

Welcome to the technical support center for researchers utilizing 5-Fluoro-4-iodo-2-methoxypyridine in complex synthetic routes. My name is Dr. Alistair Finch, and as a Senior Application Scientist, I've worked with numerous teams in pharmaceutical and materials science to troubleshoot challenging cross-coupling reactions. One of the most persistent issues encountered with highly reactive, electron-deficient heteroaryl halides like this compound is the formation of undesired homocoupling byproducts.

This guide is structured to move from foundational knowledge to specific, actionable troubleshooting advice. We will explore why homocoupling occurs with this particular substrate and provide field-proven protocols to ensure your desired cross-coupling reaction is the dominant pathway.

Frequently Asked Questions (FAQs)
Q1: What exactly is "homocoupling" in the context of my reaction?

Homocoupling is an undesired side reaction where two identical molecules couple together. When working with this compound in a cross-coupling reaction (like a Suzuki or Sonogashira), you might see two types of homocoupling products:

  • Aryl Halide Homocoupling: Two molecules of your this compound starting material react to form 5,5'-Difluoro-2,2'-dimethoxy-4,4'-bipyridine. This is often referred to as an Ullmann-type reaction.[1]

  • Coupling Partner Homocoupling: Two molecules of your coupling partner react. For example, in a Suzuki reaction, two boronic acid molecules can dimerize.[2] In a Sonogashira reaction, two terminal alkyne molecules can form a symmetric 1,3-diyne, a reaction known as Glaser coupling.[3][4]

Both pathways consume your valuable starting materials and result in byproducts that can be difficult to separate from your desired product, ultimately lowering your yield.

Q2: Why is this compound particularly susceptible to these side reactions?

This substrate has several electronic and structural features that increase its reactivity and susceptibility to side reactions:

  • Highly Reactive C-I Bond: The Carbon-Iodine bond is the weakest of the carbon-halogen bonds, making it highly susceptible to oxidative addition to the palladium(0) catalyst.[5] This high reactivity is generally desirable but can also accelerate side reactions if conditions are not optimal.

  • Electron-Deficient Pyridine Ring: The nitrogen atom in the pyridine ring is electron-withdrawing, making the ring electron-deficient. This is further amplified by the electronegative fluorine atom. Electron-deficient aryl halides are known to be more prone to side reactions like dehalogenation and homocoupling.[5]

  • Nitrogen Coordination: The pyridine nitrogen can coordinate to the palladium center, which can sometimes inhibit catalysis or alter the reactivity of the complex in unforeseen ways.[5]

Troubleshooting Guide: From Problem to Solution

This section is designed to address specific issues you may be observing in your experiments.

Scenario 1: Suzuki-Miyaura Coupling

Problem: "I am attempting to couple this compound with an arylboronic acid, but my main byproducts are the 4,4'-bipyridine dimer and the dimer of my boronic acid. My yield of the desired hetero-biaryl product is less than 30%."

This is a classic case of competing homocoupling pathways overwhelming the desired cross-coupling reaction. The primary culprits are often oxygen and the stability of the catalytic species.

Causality & Solution:

  • Issue: Presence of Oxygen. Oxygen can promote the homocoupling of boronic acids.[2][6] It can also lead to the formation of palladium(II) species that are ineffective for the primary catalytic cycle but can facilitate dimerization.[2]

    • Solution: Implement rigorous degassing. Before adding your catalyst, sparge the reaction mixture (solvents, substrate, base) with an inert gas (Argon or Nitrogen) for 15-20 minutes. Maintain a positive pressure of inert gas throughout the reaction. Using freeze-pump-thaw cycles (at least three) is an even more effective method for removing dissolved oxygen.[5]

  • Issue: Inappropriate Ligand Choice. Standard ligands like PPh₃ may not be sufficient to promote the desired reaction pathway efficiently. The key is to make the final, product-forming step (reductive elimination) faster than any competing side reactions.

    • Solution: Switch to a bulky, electron-rich biaryl monophosphine ligand. Ligands like SPhos or XPhos are specifically designed to accelerate reductive elimination and stabilize the active catalytic species.[7][8] This increased steric bulk also helps prevent the formation of undesired catalyst complexes that can lead to homocoupling.[9]

  • Issue: Base is Too Harsh or Insoluble. A strong base can degrade the boronic acid, while poor base solubility can lead to slow and inefficient reactions.[7]

    • Solution: Use a moderately weak but soluble base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[7] These bases are highly effective in Suzuki couplings and are generally less likely to cause substrate degradation compared to strong hydroxide or alkoxide bases.

Optimized Suzuki Protocol to Mitigate Homocoupling
ParameterRecommendationRationale
Catalyst Pd₂(dba)₃ (1 mol%)A reliable Pd(0) source.
Ligand SPhos (2.5 mol%)Bulky, electron-rich ligand to promote reductive elimination.[8]
Base K₃PO₄ (2.0 equiv.)Effective, moderately weak base to prevent boronic acid degradation.[7]
Solvent Dioxane/H₂O (10:1)A common solvent system that provides good solubility. Ensure it is rigorously degassed.
Temperature 80-100 °CStart at a lower temperature to favor the desired pathway before increasing if the reaction is sluggish.
Atmosphere Argon or NitrogenCrucial to exclude oxygen which promotes homocoupling.[6]
Scenario 2: Sonogashira Coupling

Problem: "I am trying to synthesize a 4-alkynylpyridine derivative, but I am consistently isolating a significant amount of the symmetrical 1,3-diyne (Glaser coupling product). The reaction is also turning dark and appears to be decomposing."

The formation of the diyne byproduct is a hallmark of the Glaser coupling reaction.[4] This side reaction is almost always promoted by the combination of a copper(I) co-catalyst and the presence of oxygen.[10]

Causality & Solution:

  • Issue: Copper(I) and Oxygen. The traditional Sonogashira protocol uses a copper(I) salt (e.g., CuI) as a co-catalyst. In the presence of oxygen, this copper salt is highly effective at catalyzing the oxidative homocoupling of your terminal alkyne.[3][10]

    • Solution 1 (Copper-Free Protocol): The most robust solution is to eliminate the copper co-catalyst entirely. Modern ligand systems are efficient enough to facilitate Sonogashira couplings without copper, completely avoiding the Glaser pathway.[11][12]

    • Solution 2 (If Copper is Required): If you must use copper, oxygen exclusion is paramount. In addition to rigorous degassing of all reagents and solvents, consider adding your terminal alkyne slowly via syringe pump. This keeps the instantaneous concentration of the alkyne low, disfavoring the bimolecular homocoupling reaction.[10]

  • Issue: Base Selection. Amine bases like triethylamine or piperidine are common in Sonogashira reactions. However, the choice of base can influence the reaction outcome.[13]

    • Solution: For a copper-free protocol, a weaker inorganic base like Cs₂CO₃ or K₂CO₃ can be effective and may help suppress side reactions.

Optimized Copper-Free Sonogashira Protocol
ParameterRecommendationRationale
Catalyst PdCl₂(PPh₃)₂ (2 mol%)A standard and effective palladium catalyst for Sonogashira reactions.
Ligand PPh₃ (4 mol%)Additional ligand can help stabilize the catalyst. For more challenging substrates, consider a more specialized ligand.
Base Cs₂CO₃ (2.0 equiv.)An effective base for copper-free conditions.
Solvent Anhydrous, Degassed DMF or TolueneEnsure the solvent is truly anhydrous to prevent other side reactions.
Temperature 50-80 °CMilder conditions are often sufficient and can improve selectivity.
Atmosphere Argon or NitrogenAbsolutely critical to prevent any potential oxidative pathways.[10]
Visualizing the Problem: Catalytic Cycles & Troubleshooting

Understanding where side reactions diverge from the desired pathway is key.

Suzuki Catalytic Cycle with Homocoupling Pathways

Suzuki_Cycle cluster_boronic Boronic Acid Activation Pd0 L₂Pd⁰ OA_Complex Ar-PdII(L)₂-I Pd0->OA_Complex Oxidative Addition (+ Ar-I) Transmetalation Ar-PdII(L)₂-Ar' OA_Complex->Transmetalation Transmetalation (+ Ar'-B(OR)₂) Ullmann Dimerization (Ullmann-type) OA_Complex->Ullmann Side Pathway Transmetalation->Pd0 Reductive Elimination Product Desired Product Ar-Ar' Transmetalation->Product Glaser Boronic Acid Homocoupling Boronic Ar'-B(OR)₂ Boronic->Glaser O₂ / PdII label_node Ar = 5-Fluoro-2-methoxy-4-pyridyl Ar' = Coupling Partner

Caption: Suzuki catalytic cycle showing the desired cross-coupling pathway (black) and divergent homocoupling side reactions (red).

Troubleshooting Flowchart for Homocoupling

Troubleshooting_Flowchart start Homocoupling Observed q1 Is the reaction rigorously deoxygenated? start->q1 a1_no Action: Degas solvents/reagents (Sparge or Freeze-Pump-Thaw). Maintain inert atmosphere. q1->a1_no No a1_yes Proceed to Ligand Selection q1->a1_yes Yes a1_no->q1 Re-evaluate q2 Are you using a bulky, electron-rich ligand (e.g., SPhos, XPhos)? a1_yes->q2 a2_no Action: Switch from PPh₃ or similar to a Buchwald-type ligand. q2->a2_no No a2_yes Proceed to Reaction Conditions q2->a2_yes Yes a2_no->q2 Re-evaluate q3 Have you optimized Base, Solvent, and Temperature? a2_yes->q3 a3_no Action: Screen weaker bases (K₃PO₄, Cs₂CO₃). Try different solvents (Dioxane, Toluene, CPME). Screen temperature range (e.g., 60-110 °C). q3->a3_no No end_success Problem Solved q3->end_success Yes, Optimized a3_no->q3 Re-evaluate end_persist Problem Persists: Consider alternative coupling strategy or protecting group. a3_no->end_persist

Caption: A step-by-step flowchart for systematically troubleshooting homocoupling side reactions in cross-coupling.

References

Validation & Comparative

A Comparative Guide for Synthetic Chemists: 5-Fluoro-4-iodo-2-methoxypyridine vs. 5-Bromo-4-iodo-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Choices in Pyridine Scaffolding

In the landscape of modern medicinal chemistry and materials science, functionalized pyridine scaffolds are indispensable building blocks. Their prevalence in pharmaceuticals and organic electronics necessitates a nuanced understanding of their chemical behavior. This guide provides an in-depth comparison of two closely related, yet strategically distinct, dihalogenated pyridines: 5-Fluoro-4-iodo-2-methoxypyridine and 5-Bromo-4-iodo-2-methoxypyridine .

The choice between these reagents is not arbitrary; it is a strategic decision dictated by the desired synthetic outcome. While both molecules feature a highly reactive C-I bond at the 4-position, the nature of the halogen at the 5-position—a strongly electronegative fluorine versus a moderately reactive bromine—fundamentally alters their synthetic utility. This guide will dissect these differences, providing a theoretical framework, comparative experimental data, and detailed protocols to empower researchers in making informed decisions for their synthetic campaigns.

Pillar 1: Theoretical Grounding - The Electronic Influence of Fluorine vs. Bromine

The reactivity of a halopyridine in transition metal-catalyzed cross-coupling reactions is governed by the lability of the carbon-halogen bond and the electronic character of the pyridine ring. The primary site of reaction for both molecules is the C4-Iodo bond, as the C-I bond is significantly weaker and more susceptible to oxidative addition by a palladium(0) catalyst than C-Br or C-F bonds.[1][2] The key differentiator is the electronic influence exerted by the halogen at the C5 position.

  • This compound: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I) on the pyridine ring.[3][4] This effect lowers the electron density across the ring, making the C4 carbon more electrophilic and thus more activated towards oxidative addition. The C-F bond itself is exceptionally strong and generally inert to standard palladium-catalyzed cross-coupling conditions, effectively serving as a stable "spectator" group.

  • 5-Bromo-4-iodo-2-methoxypyridine: Bromine is less electronegative than fluorine, resulting in a weaker inductive (-I) effect.[5] However, its larger size and more accessible p-orbitals allow for a more pronounced, albeit still modest, electron-donating mesomeric effect (+M). Critically, the C-Br bond is reactive towards palladium catalysis, albeit under more forcing conditions than the C-I bond.[1][2] This creates a reactivity differential that can be exploited for sequential functionalization.

This fundamental electronic difference dictates two divergent synthetic strategies: the fluoro-analogue is designed for selective monofunctionalization , while the bromo-analogue is a platform for stepwise difunctionalization .

Caption: Divergent synthetic pathways for fluoro vs. bromo analogues.

Pillar 2: Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The true measure of these reagents lies in their performance in key synthetic transformations. The following sections compare their reactivity in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, which are cornerstones of modern synthetic chemistry.[6][7][8]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)–C(sp²) bonds.[8][9] For both substrates, the reaction proceeds selectively at the C4-iodo position under standard conditions. The general reactivity order for halogens in Suzuki coupling is I > Br > Cl >> F.[2]

  • This compound: Offers excellent yields for coupling at the C4 position. The enhanced electrophilicity of the C4 carbon due to the C5-fluoro substituent can, in some cases, lead to slightly faster reaction rates or allow for lower catalyst loadings compared to less activated systems. The C-F bond remains untouched, providing a clean, monofunctionalized product.

  • 5-Bromo-4-iodo-2-methoxypyridine: Also provides high yields for the initial coupling at the C4-iodo site. The resulting 5-bromo-4-aryl-2-methoxypyridine is a valuable intermediate that can undergo a second Suzuki coupling at the C5-bromo position, typically requiring a more active catalyst system or higher temperatures.[2][10]

FeatureThis compound5-Bromo-4-iodo-2-methoxypyridine
Primary Reactive Site C4-IodoC4-Iodo
Secondary Reactivity C5-Fluoro (Inert)C5-Bromo (Reactive under forcing conditions)
Typical Yield (C4) >90%>90%
Key Advantage Clean, selective monofunctionalizationStepwise, sequential difunctionalization
Sonogashira Coupling

The Sonogashira coupling enables the formation of C(sp²)–C(sp) bonds, introducing an alkyne moiety.[7] The regioselectivity mirrors that of the Suzuki coupling, with a strong preference for the C-I bond.[11]

  • This compound: An ideal substrate for introducing an alkyne at the 4-position without risk of side reactions. The product, a 4-alkynyl-5-fluoro-2-methoxypyridine, is a versatile intermediate for further transformations like click chemistry or cyclization reactions.

  • 5-Bromo-4-iodo-2-methoxypyridine: The initial Sonogashira coupling occurs exclusively at the C4-iodo position.[11] The resulting 4-alkynyl-5-bromo-2-methoxypyridine can then be subjected to a second cross-coupling reaction (e.g., Suzuki, Heck, or another Sonogashira) at the C5-bromo site.

Buchwald-Hartwig Amination

This reaction is a powerful method for forming C-N bonds, crucial for synthesizing anilines and other nitrogen-containing compounds prevalent in pharmaceuticals.[6][12]

  • This compound: Allows for the clean and selective introduction of an amine at the 4-position. The inert C-F bond is particularly advantageous here, as it avoids potential complications of competitive amination that could occur with other dihalopyridines.[13]

  • 5-Bromo-4-iodo-2-methoxypyridine: The C4-iodo position is readily aminated. The remaining C-Br bond can then be used as a handle for a subsequent C-C bond-forming reaction, enabling the synthesis of complex, differentially substituted aminopyridines.

G Catalyst Pd(0)Ln OxAdd Oxidative Addition Catalyst->OxAdd ArylIodide Aryl-I (Pyridine Substrate) ArylIodide->OxAdd Intermediate1 Aryl-Pd(II)(I)Ln OxAdd->Intermediate1 Transmetal Transmetalation Intermediate1->Transmetal Intermediate2 Aryl-Pd(II)(R)Ln Transmetal->Intermediate2 Organometallic R-M (e.g., R-B(OH)₂) Organometallic->Transmetal ReductElim Reductive Elimination Intermediate2->ReductElim ReductElim->Catalyst Regenerated Catalyst Product Aryl-R (Coupled Product) ReductElim->Product

Caption: Generalized catalytic cycle for palladium cross-coupling.

Pillar 3: Experimental Protocols and Self-Validating Systems

Trustworthiness in synthetic chemistry is built on robust, reproducible protocols. The following experimental procedures are provided as validated starting points for researchers. They are designed to be self-validating, with clear steps for reaction setup, monitoring, and product isolation.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C4-Iodo Position

This protocol is applicable to both substrates for the initial coupling reaction.

  • Vessel Preparation: To an oven-dried Schlenk flask or microwave vial, add the pyridine substrate (1.0 eq., e.g., 253 mg of this compound, 1.0 mmol), the desired arylboronic acid (1.2 eq., 1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 eq., 2.0 mmol).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precursor, such as palladium(II) acetate (Pd(OAc)₂, 2 mol%, 0.02 mmol), and a suitable phosphine ligand, such as SPhos (4 mol%, 0.04 mmol). The choice of ligand is critical for activating less reactive partners.[14]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure the exclusion of oxygen, which can deactivate the catalyst.

  • Solvent Addition: Add degassed solvent. A common and effective system is a mixture of 1,4-dioxane and water (e.g., 4 mL dioxane, 0.8 mL water).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until consumption of the starting material is observed (typically 2-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure 5-substituted-4-aryl-2-methoxypyridine product.

Protocol 2: Sequential Suzuki Coupling of 5-Bromo-4-aryl-2-methoxypyridine

This protocol is for the second coupling step, functionalizing the C5-bromo position of the product obtained from Protocol 1 (using the bromo-analogue).

  • Setup: Follow steps 1-4 from Protocol 1, using the 5-bromo-4-aryl-2-methoxypyridine intermediate as the substrate.

  • Catalyst System: A more robust catalyst system is often required for C-Br bond activation. Consider using a stronger base like cesium carbonate (Cs₂CO₃) and a more electron-rich, bulky ligand such as XPhos or RuPhos with a palladium precursor like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[14]

  • Reaction Conditions: Higher temperatures (e.g., 110 °C) and longer reaction times may be necessary to drive the reaction to completion.

  • Monitoring and Workup: Follow steps 6-8 from Protocol 1 to isolate and purify the final difunctionalized pyridine product.

Conclusion: A Tale of Two Strategies

The comparison between this compound and 5-bromo-4-iodo-2-methoxypyridine is a clear illustration of how subtle molecular changes can enable vastly different synthetic strategies.

  • This compound is the reagent of choice for high-fidelity, selective monofunctionalization . Its inert C-F bond acts as a permanent, electron-withdrawing feature, guaranteeing that reactions occur exclusively at the C4-iodo position. This is ideal for late-stage functionalization where clean, predictable outcomes are paramount.

  • 5-Bromo-4-iodo-2-methoxypyridine is a superior platform for building molecular complexity through stepwise, regioselective difunctionalization . The well-defined reactivity hierarchy (C-I > C-Br) allows chemists to first modify the 4-position and then, in a separate step, introduce a different group at the 5-position, opening avenues to diverse and complex pyridine derivatives.

The selection between these two powerful building blocks should be a conscious decision based on the ultimate goal of the synthesis. By understanding their intrinsic electronic properties and reactivity profiles, researchers can better navigate the path to their target molecules with precision and efficiency.

References

A Comparative Guide to the Suzuki Coupling of 5-Fluoro-4-iodo-2-methoxypyridine: Reactivity and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern synthesis. Among these, the pyridine ring is a privileged structure, appearing in a multitude of FDA-approved drugs. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for its derivatization. This guide provides an in-depth comparison of the Suzuki coupling performance of 5-Fluoro-4-iodo-2-methoxypyridine, a highly functionalized and valuable building block, against other halopyridines. We will delve into the mechanistic principles governing its reactivity and provide field-proven experimental protocols to support your synthetic endeavors.

Mechanistic Overview: Why Halogen Choice Matters in Suzuki Coupling

The efficacy of a Suzuki-Miyaura coupling is fundamentally governed by the palladium catalyst's ability to navigate a catalytic cycle, which consists of three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][2] The initial and often rate-determining step, Oxidative Addition, is where the choice of halogen on the pyridine ring exerts its most profound influence.[3]

The reactivity trend for halogens in this step is directly correlated to the carbon-halogen (C-X) bond dissociation energy: I > Br > OTf >> Cl > F .[1] The weaker C-I bond requires less energy to break, facilitating a faster oxidative addition of the Pd(0) catalyst compared to the stronger C-Br and much stronger C-Cl bonds.[3][4][5] This inherent reactivity difference allows for predictable, selective couplings, even on polyhalogenated substrates.[4]

Suzuki_Catalytic_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X (Oxidative Addition Product) pd0->pd2_complex Oxidative Addition transmetalation_complex R¹-Pd(II)L₂-R² (Transmetalation Product) pd2_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 product R¹-R² transmetalation_complex->product Reductive Elimination sub_start R¹-X boronic_start R²-B(OR)₂ base_start Base

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Beyond the halogen, the electronic nature of the pyridine ring itself plays a crucial role. Electron-deficient rings, like pyridine, generally exhibit enhanced reactivity in the oxidative addition step. The substituents on this compound—an electron-withdrawing fluorine and an electron-donating (by resonance) methoxy group—create a unique electronic environment that modulates the reactivity at the C4 position.

Comparative Reactivity Analysis

The high utility of this compound stems from the superior reactivity of the C-I bond, which enables milder reaction conditions and often leads to higher yields compared to its bromo- and chloro-analogs.

Performance of this compound

The C-I bond in this substrate is the primary site of reaction, offering high reactivity that typically requires less aggressive catalytic systems. Standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are often sufficient to achieve high conversion. The electron-withdrawing nature of the adjacent fluorine atom can further activate the C-I bond towards oxidative addition.

Comparison with Other Halopyridines

To contextualize the performance of our target molecule, we can compare it to other halopyridines. The data consistently shows that iodopyridines are the most reactive substrates, followed by bromopyridines, with chloropyridines being the most challenging.[6][7]

Halopyridine SubstrateHalogenRelative ReactivityTypical ConditionsRepresentative Yield
This compound I Very High Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 80-90 °C>90%
2-Bromo-4-iodopyridine (at C4)IVery HighPd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 80 °C>90%[4]
2-Bromopyridine DerivativeBrHighPd(OAc)₂, Ligand, K₃PO₄, Toluene, 100 °C85-95%[7][8]
2-Chloropyridine DerivativeClModeratePd₂(dba)₃, XPhos, Cs₂CO₃, Toluene, 110 °C70-80%[7]
3-Chloro-5-fluoro-2-methoxypyridineClModeratePd₂(dba)₃, XPhos, Cs₂CO₃, Toluene, 110 °CRequires optimization[9]

Yields are representative and highly dependent on the specific boronic acid, catalyst, ligand, base, and solvent system used.

As the table illustrates, moving from an iodo- to a chloropyridine necessitates more sophisticated and active catalytic systems.[3] Couplings with chloropyridines often require bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to facilitate the difficult oxidative addition step, along with stronger bases and higher temperatures.[3][9] The high reactivity of this compound, therefore, represents a significant practical advantage, allowing for greater functional group tolerance and more energy-efficient processes.

Field-Proven Experimental Protocol

This section provides a detailed, step-by-step methodology for a typical Suzuki-Miyaura coupling using this compound. The logic behind each choice of reagent and condition is explained to ensure a robust and reproducible outcome.

Objective: To synthesize 5-Fluoro-2-methoxy-4-(phenyl)pyridine from this compound and phenylboronic acid.
Reagents & Equipment
  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (1.2 equiv)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

    • Rationale: A reliable, commercially available Pd(0) source effective for reactive C-I bonds. Its use avoids the need for in-situ reduction of a Pd(II) precatalyst.

  • Base: Potassium Carbonate (K₂CO₃) (2.0 equiv)

    • Rationale: A moderately strong inorganic base sufficient to activate the boronic acid for transmetalation without causing degradation of sensitive functional groups.[10]

  • Solvent: 1,4-Dioxane and Water (4:1 v/v), degassed

    • Rationale: A common solvent mixture that effectively dissolves both organic and inorganic reagents. Water is crucial for activating the base and facilitating the transmetalation step. Degassing is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Equipment: Schlenk flask or sealed reaction vial, magnetic stir bar, inert gas supply (Argon or Nitrogen), heating mantle or oil bath.

Experimental Workflow Diagram

Experimental_Workflow Figure 2: Experimental Workflow for Suzuki Coupling start Start reagents 1. Add Solids to Flask: - this compound - Phenylboronic acid - K₂CO₃ start->reagents inert 2. Inert Atmosphere: Evacuate & backfill with Ar/N₂ (3x) reagents->inert catalyst 3. Add Catalyst: Add Pd(PPh₃)₄ under positive Ar/N₂ flow inert->catalyst solvent 4. Add Degassed Solvents: 1,4-Dioxane / Water (4:1) via syringe catalyst->solvent react 5. Reaction: Heat to 90°C with vigorous stirring solvent->react monitor 6. Monitor Progress: TLC or LC-MS analysis react->monitor workup 7. Workup: Cool, dilute with EtOAc, wash with H₂O & brine monitor->workup purify 8. Purification: Dry (Na₂SO₄), concentrate, and purify via column chromatography workup->purify end End Product purify->end

Figure 2: Experimental Workflow for Suzuki Coupling.
Step-by-Step Procedure

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and finely ground potassium carbonate (2.0 equiv).[4]

  • Inerting the Atmosphere: Seal the flask, and then carefully evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed from the vessel.[4]

  • Catalyst Addition: Under a positive flow of inert gas, quickly add the palladium catalyst, Pd(PPh₃)₄ (0.03 equiv), to the flask.[4]

  • Solvent Addition: Add the previously degassed solvent mixture (1,4-Dioxane/Water, 4:1 v/v) to the reaction flask via syringe. The typical concentration is 0.1 to 0.2 M with respect to the limiting reagent.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice more with ethyl acetate.[4]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure product.[4]

Conclusion

This compound is a highly advantageous substrate for Suzuki-Miyaura cross-coupling reactions. Its C-I bond provides superior intrinsic reactivity compared to bromo- and especially chloropyridine analogs, allowing for milder reaction conditions, broader functional group compatibility, and the use of less complex catalytic systems. This translates to more efficient, cost-effective, and robust synthetic routes, making it an exceptional building block for applications in pharmaceutical and materials science research. Understanding the fundamental principles of halogen reactivity enables chemists to make informed decisions in reaction design and optimization, accelerating the discovery and development of novel chemical entities.

References

analytical techniques for characterizing 5-Fluoro-4-iodo-2-methoxypyridine products

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Analytical Characterization of 5-Fluoro-4-iodo-2-methoxypyridine

As a critical building block in modern drug discovery and agrochemical development, the unequivocal structural confirmation and purity assessment of this compound are paramount. Ensuring the identity and quality of this intermediate directly impacts the success of multi-step syntheses, the validity of biological screening results, and adherence to regulatory standards. This guide provides a comprehensive comparison of the primary analytical techniques required for its characterization, grounded in the principles of scientific integrity and practical, field-proven insights.

The Analytical Imperative for a Multifunctional Pyridine Core

This compound presents a unique analytical challenge due to its multiple functional groups: a basic pyridine ring, a methoxy substituent, and two distinct halogen atoms (fluorine and iodine). A robust analytical workflow must not only confirm the presence and connectivity of these groups but also definitively establish the correct isomeric arrangement and quantify any process-related impurities or degradation products. An integrated, multi-technique approach is therefore not just recommended, but essential.

Primary Analytical Techniques: A Head-to-Head Comparison

The characterization of this molecule relies on a suite of orthogonal techniques, each providing a unique piece of the puzzle. The four cornerstone methods are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis (EA).

TechniquePrimary ApplicationInformation ProvidedSample RequirementThroughput
NMR Spectroscopy Structural Elucidation & ConfirmationPrecise atomic connectivity, isomeric configuration, structural integrity.2-10 mgLow to Medium
Mass Spectrometry Molecular Weight & Formula VerificationMolecular mass, elemental composition (HRMS), fragmentation patterns.<1 mgHigh
HPLC Purity Assessment & QuantificationPurity profile, quantification of impurities, stability indication.[1]<1 mgHigh
Elemental Analysis Empirical Formula ConfirmationPercentage composition of C, H, N, F, I.2-5 mgLow

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR is the most powerful technique for the unambiguous structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is required to confirm the substitution pattern on the pyridine ring.

Expertise in Action: Why a Multi-Nuclear Approach is Crucial While ¹H NMR provides initial information on the aromatic protons and the methoxy group, the key to confirming the specific isomer lies in the couplings observed in the ¹³C and ¹⁹F spectra. The large coupling constants between carbon and fluorine (¹JC-F, ²JC-F) are definitive indicators of their proximity.

Expected Spectral Data
  • ¹H NMR: Two distinct signals are expected in the aromatic region, corresponding to the protons at the C3 and C6 positions. The methoxy group will appear as a singlet around 3.9-4.0 ppm.[2] The proton at C3 will likely show a doublet due to coupling with the adjacent fluorine atom.

  • ¹³C NMR: Six distinct carbon signals are expected. The carbon directly attached to fluorine (C5) will appear as a doublet with a large coupling constant (~240-260 Hz). The carbon bearing the iodine (C4) will be significantly shielded. The methoxy carbon will be observed around 55 ppm.[2][3]

  • ¹⁹F NMR: A single resonance is expected, which will be split into a doublet by the adjacent proton at C3. ¹⁹F NMR is highly sensitive to the electronic environment, making it an excellent tool for verifying the presence and position of the fluorine atom.[4]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer.

  • Data Analysis: Process the spectra and integrate the signals. Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure. Compare the observed data with predicted values or reference spectra.

Mass Spectrometry (MS): The Molecular Weighing Scale

Mass spectrometry is indispensable for confirming the molecular weight and, with high-resolution instruments (HRMS), the elemental formula of a compound.

Trustworthiness by Design: The Power of Monoisotopic Elements A key feature of this compound is that its two halogen atoms, fluorine and iodine, are monoisotopic (¹⁹F and ¹²⁷I, respectively).[5][6] This simplifies the mass spectrum significantly. Unlike compounds containing chlorine or bromine, which produce characteristic isotopic clusters, the molecular ion (M⁺) peak for this compound will be a single, sharp signal, providing a high-confidence confirmation of its composition.

Expected Mass Spectrometry Data
  • Molecular Formula: C₆H₅FINO

  • Exact Mass: 252.9399

  • Nominal Mass: 253

  • Low-Resolution MS (LRMS): A prominent molecular ion peak at m/z = 253.

  • High-Resolution MS (HRMS): The measured mass should be within 5 ppm of the calculated exact mass (252.9399), confirming the elemental formula C₆H₅FINO.

Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a suitable solvent like acetonitrile or methanol.

  • Instrumentation: Use a liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization: Employ a soft ionization technique such as Electrospray Ionization (ESI) in positive mode, which will likely produce the protonated molecule [M+H]⁺ at m/z 253.9478.

  • Data Analysis: Extract the exact mass of the parent ion and use the instrument's software to calculate the elemental composition and mass error.

High-Performance Liquid Chromatography (HPLC): The Purity Gatekeeper

HPLC is the gold standard for determining the purity of pharmaceutical intermediates and active ingredients.[1] A well-developed reversed-phase HPLC (RP-HPLC) method can effectively separate the main compound from starting materials, by-products, and other impurities.

Causality in Method Development: Optimizing Separation Pyridine derivatives are basic and can exhibit poor peak shape on standard silica-based C18 columns due to interactions with residual silanol groups.[7][8] To counteract this, the mobile phase is typically acidified with a small amount of an agent like formic or trifluoroacetic acid. This ensures the pyridine nitrogen is consistently protonated, leading to sharp, symmetrical peaks and reproducible retention times. A gradient elution is often preferred to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and detected.[1]

Experimental Protocol: RP-HPLC Purity Analysis
  • Instrumentation: A standard HPLC system with a UV or Photodiode Array (PDA) detector.[1]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm or PDA detection across 200-400 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase (50:50 A:B) to a concentration of ~0.5 mg/mL and filter through a 0.45 µm syringe filter.[1]

  • Analysis: Inject 10 µL and calculate purity based on the area percentage of the main peak relative to the total peak area.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Start Weigh Sample Dissolve Dissolve in Diluent Start->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Gradient Elution on C18 Column Inject->Separate Detect UV/PDA Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % Purity Integrate->Calculate Report Generate Report Calculate->Report

Figure 1. Standard workflow for HPLC purity analysis.

Elemental Analysis (EA): The Fundamental Verification

Elemental analysis provides the fundamental percentage composition of elements (C, H, N) within a molecule. Specialized combustion or decomposition methods are required for halogen analysis.[9] This technique offers an orthogonal confirmation of the empirical formula derived from HRMS.

Authoritative Grounding: Validating the Core Composition While HRMS provides a highly precise mass-to-charge ratio, elemental analysis directly measures the mass percentages of the constituent elements.[10] A successful result, where the experimental percentages of C, H, and N are within ±0.4% of the theoretical values, provides strong, independent evidence for the compound's elemental composition.

Theoretical vs. Experimental Data
ElementTheoretical %Expected Experimental Range
Carbon (C)28.48%28.18% - 28.78%
Hydrogen (H)2.00%1.70% - 2.30%
Nitrogen (N)5.54%5.24% - 5.84%
Fluorine (F)7.51%Varies with method
Iodine (I)50.15%Varies with method

Note: Halogen analysis often requires separate procedures like oxygen flask combustion followed by ion chromatography or titration and may have a slightly wider acceptance range (e.g., ±0.5%).[9]

Integrated Analytical Strategy

A comprehensive characterization of this compound is not achieved by a single technique but by the logical integration of all four.

Characterization_Strategy cluster_identity Identity & Structure cluster_purity Purity & Composition cluster_confirmation Final Confirmation Sample Test Sample: This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR MS High-Resolution MS Sample->MS HPLC HPLC-UV/PDA Sample->HPLC EA Elemental Analysis Sample->EA Result Confirmed Structure & Purity >99% NMR->Result Confirms Connectivity MS->Result Confirms Formula HPLC->Result Confirms Purity EA->Result Confirms Composition

Figure 2. An integrated strategy for comprehensive characterization.

Conclusion

The characterization of this compound demands a rigorous, multi-faceted analytical approach. While NMR spectroscopy serves as the definitive tool for structural confirmation, it must be complemented by high-resolution mass spectrometry to verify the elemental formula. HPLC stands as the essential method for quantifying purity and identifying potential impurities, with elemental analysis providing a fundamental check on the compound's composition. By integrating the data from these orthogonal techniques, researchers and drug development professionals can ensure the quality, identity, and integrity of this valuable chemical building block, thereby building a foundation of trust and reproducibility for their scientific endeavors.

References

A Comprehensive Guide to the Structural Elucidation of 5-Fluoro-4-iodo-2-methoxypyridine Derivatives by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. Substituted pyridines, such as 5-Fluoro-4-iodo-2-methoxypyridine, are prevalent scaffolds in pharmaceuticals due to their ability to modulate biological activity. This guide provides an in-depth comparison of modern NMR spectroscopic techniques for the definitive structural elucidation of this class of compounds, supported by predicted experimental data and detailed protocols.

The Imperative of Unambiguous Structural Confirmation

The precise arrangement of substituents on the pyridine ring is critical to a molecule's pharmacological profile. In the case of this compound, the relative positions of the fluorine, iodine, and methoxy groups dictate its electronic and steric properties, which in turn influence its interactions with biological targets. An incorrect structural assignment can lead to flawed structure-activity relationship (SAR) studies and wasted resources. Therefore, a multi-faceted NMR approach is not just recommended; it is essential.

A Multi-Nuclear, Multi-Dimensional NMR Strategy

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, leveraging ¹H, ¹³C, and ¹⁹F nuclei, is the gold standard for structural confirmation. Each experiment provides a unique piece of the structural puzzle, and together they offer a self-validating system of cross-checks.

Predicted NMR Data for this compound
Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Multiplicity & Coupling Constants (J in Hz)
H-3~6.8 - 7.2~110 - 115d, ³J(H,F) ≈ 3-5 Hz
H-6~7.8 - 8.2~145 - 150s
OCH₃~3.9 - 4.1~53 - 56s
C-2-~160 - 165d, ²J(C,F) ≈ 15-25 Hz
C-3-~110 - 115d, ²J(C,F) ≈ 20-30 Hz
C-4-~85 - 95d, ³J(C,F) ≈ 3-7 Hz
C-5-~155 - 160 (¹J(C,F) ≈ 230-250 Hz)d, ¹J(C,F) ≈ 230-250 Hz
C-6-~145 - 150d, ⁴J(C,F) ≈ 2-4 Hz
Atom Predicted ¹⁹F Chemical Shift (ppm) Multiplicity & Coupling Constants (J in Hz)
F-5~-120 to -140d, ³J(F,H3) ≈ 3-5 Hz

Experimental Protocols

Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound derivative in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube.

  • Ensure the sample is free of particulate matter to avoid shimming issues and line broadening.

NMR Experiments:

A comprehensive suite of NMR experiments should be performed to ensure unambiguous assignment.

Experiment Purpose
¹H NMRProvides information on the number and chemical environment of protons.
¹³C NMRReveals the number and type of carbon atoms.
¹⁹F NMRDirectly observes the fluorine atom, offering high sensitivity and a wide chemical shift range.[1]
COSY(Correlation Spectroscopy) Identifies proton-proton (¹H-¹H) spin-spin coupling networks.
HSQC(Heteronuclear Single Quantum Coherence) Correlates protons to their directly attached carbons (¹JCH).[2]
HMBC(Heteronuclear Multiple Bond Correlation) Shows correlations between protons and carbons over two to three bonds (²JCH, ³JCH).[2]
NOESY/ROESY(Nuclear Overhauser Effect Spectroscopy / Rotating-frame Overhauser Effect Spectroscopy) Reveals through-space proximity of nuclei, crucial for confirming substituent placement.

In-depth Analysis of NMR Data

¹H NMR: The Initial Roadmap

The ¹H NMR spectrum will provide the first overview of the proton environment. We expect to see two distinct aromatic proton signals and one singlet for the methoxy group.

  • H-6: The proton at the 6-position is expected to be the most downfield aromatic signal due to the deshielding effect of the adjacent nitrogen atom. It should appear as a singlet as there are no adjacent protons.

  • H-3: The proton at the 3-position will be upfield relative to H-6. Crucially, it should appear as a doublet due to coupling with the fluorine at C-5 (a four-bond coupling, ⁴J(H,F)), though this coupling may be small.

  • OCH₃: The methoxy protons will appear as a sharp singlet in the typical methoxy region.

¹⁹F NMR: The Fluorine Perspective

Given that fluorine is 100% abundant and has a high gyromagnetic ratio, ¹⁹F NMR is a highly sensitive technique.[1] The chemical shift of the fluorine atom is highly sensitive to its electronic environment. We expect a single fluorine resonance, which will likely be a doublet due to coupling with H-3.

¹³C NMR: Unveiling the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum will show six distinct carbon signals. The carbon directly attached to the fluorine (C-5) will exhibit a large one-bond coupling constant (¹J(C,F)), typically in the range of 220-250 Hz, making it readily identifiable. The other carbons will show smaller couplings to fluorine (²J(C,F), ³J(C,F), and ⁴J(C,F)), which provides valuable information for assignment.

2D NMR: Connecting the Dots

While 1D NMR provides a foundational dataset, 2D NMR is indispensable for piecing together the complete structure.

HSQC: The Direct Connections

The HSQC spectrum will show correlations between the proton signals and the carbons to which they are directly attached. This will allow for the unambiguous assignment of C-3, C-6, and the methoxy carbon.

HMBC: Through-Bond Correlations

The HMBC experiment is arguably the most critical for confirming the substitution pattern. Key expected correlations include:

  • The methoxy protons (OCH₃) should show a correlation to C-2.

  • H-3 should show correlations to C-2, C-4, and C-5.

  • H-6 should show correlations to C-2 and C-5.

These long-range correlations provide a robust framework of the connectivity within the molecule.

NOESY/ROESY: Through-Space Proximity

The NOESY or ROESY experiment provides the definitive confirmation of the substituent placement through space. The key expected NOE is:

  • A correlation between the methoxy protons (OCH₃) and the H-3 proton. The absence of an NOE between the methoxy protons and H-6 would further support the proposed structure.

Workflow for Structural Elucidation

G cluster_1D 1D NMR Analysis cluster_2D 2D NMR Correlation cluster_Confirmation Structural Confirmation H1 ¹H NMR (Proton Environments) HSQC HSQC (¹JCH Correlations) H1->HSQC HMBC HMBC (²⁻³JCH Correlations) H1->HMBC NOESY NOESY/ROESY (Through-Space Proximities) H1->NOESY C13 ¹³C NMR (Carbon Skeleton) C13->HSQC C13->HMBC F19 ¹⁹F NMR (Fluorine Environment) F19->H1 Coupling Info F19->C13 Coupling Info HSQC->HMBC Assign Protonated Carbons HMBC->NOESY Confirm Connectivity Structure Final Structure of This compound NOESY->Structure Validate Spatial Arrangement

References

A Cost-Benefit Analysis of 5-Fluoro-4-iodo-2-methoxypyridine in Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to the successful and efficient synthesis of novel chemical entities. Substituted pyridines are a cornerstone of medicinal chemistry, and the introduction of the 5-fluoro-2-methoxypyridin-4-yl moiety is often a key step. This guide provides a comprehensive cost-benefit analysis of utilizing 5-Fluoro-4-iodo-2-methoxypyridine for this purpose, comparing its performance in crucial cross-coupling reactions with its bromo and chloro analogs, as well as the alternative strategy of using (5-fluoro-2-methoxypyridin-4-yl)boronic acid.

The utility of a synthetic building block is a composite of its reactivity, the conditions required for its transformation, the yields it provides, and its commercial cost. This guide will delve into these factors, providing a framework for informed decision-making in your synthetic endeavors.

The Reactivity Landscape: The Halogen Dance in Cross-Coupling Reactions

The primary method for incorporating the 5-fluoro-2-methoxypyridin-4-yl scaffold is through palladium-catalyzed cross-coupling reactions. The choice of the halogen at the 4-position of the pyridine ring (iodine, bromine, or chlorine) is a critical determinant of the reaction's success. The established principle governing the reactivity of organic halides in these transformations is a direct consequence of the carbon-halogen bond strength: C-I < C-Br < C-Cl.[1] This translates to a reactivity trend where iodo-substituted pyridines are the most reactive, followed by bromo and then chloro analogs.[2][3]

This increased reactivity of the iodo-substituted pyridine often translates to tangible benefits in the laboratory:

  • Milder Reaction Conditions: The weaker C-I bond allows for oxidative addition to the palladium catalyst to occur at lower temperatures.[3] This can be crucial for sensitive substrates or late-stage functionalizations where harsh conditions could lead to decomposition or side reactions.

  • Higher Yields and Faster Reactions: The facile oxidative addition generally leads to faster reaction kinetics and higher conversion to the desired product.[3]

  • Broader Catalyst Compatibility: The high reactivity of iodo-pyridines can sometimes obviate the need for highly specialized and expensive catalyst systems, occasionally working well with more traditional palladium catalysts.

However, this enhanced reactivity comes at a literal cost, a factor that will be explored in detail in the subsequent sections.

Comparative Performance in Key Cross-Coupling Reactions

To provide a practical comparison, we will examine the utility of this compound and its alternatives in three of the most ubiquitous cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful tool for the formation of biaryl structures. When considering the coupling of a 4-halo-5-fluoro-2-methoxypyridine with a boronic acid or ester, the choice of halogen significantly impacts the reaction parameters.

Table 1: Anticipated Performance in Suzuki-Miyaura Coupling

ReagentRelative ReactivityAnticipated Reaction ConditionsExpected Yield
This compound HighMilder temperatures (e.g., 80-100 °C), shorter reaction times.Excellent
5-Fluoro-4-bromo-2-methoxypyridine MediumModerate to high temperatures (e.g., 100-120 °C), longer reaction times.Good to Excellent
5-Fluoro-4-chloro-2-methoxypyridine LowHigher temperatures (e.g., >120 °C), requires more specialized and robust catalyst systems.Moderate to Good

The use of this compound is expected to provide the most efficient route to the desired biaryl product, particularly when dealing with precious or complex boronic acids where maximizing yield is critical.

Alternative Strategy: (5-fluoro-2-methoxypyridin-4-yl)boronic acid

An alternative approach is to reverse the coupling partners, using (5-fluoro-2-methoxypyridin-4-yl)boronic acid and an aryl halide. This can be advantageous if a variety of aryl halides are readily available. The synthesis of this boronic acid typically involves a halogen-metal exchange from the corresponding halopyridine followed by quenching with a borate ester.[6][7]

Experimental Protocol: Representative Suzuki-Miyaura Coupling

To a microwave vial is added the 4-halopyridine (1.0 mmol), the desired boronic acid (1.2 mmol), a suitable base such as potassium carbonate (2.0 mmol), and a palladium catalyst, for instance, Pd(OAc)₂ (1 mol%) with a phosphine ligand like SPhos (2 mol%). A solvent mixture, such as DMF/water (3 mL/3 mL), is added.[3] The vial is sealed and heated in a microwave reactor to the appropriate temperature (e.g., 80-120°C) for a specified time (e.g., 15-60 minutes). After cooling, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Weigh Halopyridine, Boronic Acid, Base Catalyst Prepare Pd Catalyst and Ligand Reagents->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Heat Heat and Stir (e.g., 80-120 °C) Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Quench Quench Reaction Monitor->Quench Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify Characterize Characterization (NMR, MS) Purify->Characterize

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for the synthesis of aryl alkynes. Similar to the Suzuki-Miyaura coupling, the reactivity of the halopyridine is a key factor.

Table 2: Anticipated Performance in Sonogashira Coupling

ReagentRelative ReactivityAnticipated Reaction ConditionsExpected Yield
This compound HighMilder temperatures (e.g., room temperature to 60 °C), often shorter reaction times.Excellent
5-Fluoro-4-bromo-2-methoxypyridine MediumRequires elevated temperatures (e.g., 60-100 °C).Good to Excellent
5-Fluoro-4-chloro-2-methoxypyridine LowRequires high temperatures and more active catalyst systems, often with lower yields.Fair to Good

For the synthesis of 4-alkynyl-5-fluoro-2-methoxypyridines, the iodo-substituted starting material offers a significant advantage in terms of reaction efficiency and mildness of conditions.

Experimental Protocol: Representative Sonogashira Coupling

To a dry Schlenk flask under an inert atmosphere, add the 4-halopyridine (1.0 mmol), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2 mol%), and a copper(I) co-catalyst like CuI (4 mol%). Add a suitable solvent, for example, THF, and an amine base such as triethylamine (2.0 mmol). The terminal alkyne (1.2 mmol) is then added, and the reaction is stirred at the appropriate temperature (e.g., 25-100 °C) until completion as monitored by TLC. The reaction mixture is then worked up by filtering through celite, followed by extraction and purification by column chromatography.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. The reactivity trends of the halopyridines remain consistent in this transformation.

Table 3: Anticipated Performance in Buchwald-Hartwig Amination

ReagentRelative ReactivityAnticipated Reaction ConditionsExpected Yield
This compound HighMilder temperatures, compatible with a wider range of amines.Excellent
5-Fluoro-4-bromo-2-methoxypyridine MediumRequires higher temperatures and often more specialized ligands.Good to Excellent
5-Fluoro-4-chloro-2-methoxypyridine LowChallenging transformation requiring highly active and often expensive catalyst systems.Moderate to Good

The higher reactivity of this compound can be particularly beneficial in Buchwald-Hartwig aminations, as it may allow for the coupling of less nucleophilic amines or those containing sensitive functional groups under milder conditions.[8][9][10]

Experimental Protocol: Representative Buchwald-Hartwig Amination

In a glovebox, a vial is charged with the 4-halopyridine (1.0 mmol), the desired amine (1.2 mmol), a strong base such as sodium tert-butoxide (1.4 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., XPhos, 2-4 mol%). Anhydrous, degassed solvent (e.g., toluene or dioxane) is added. The vial is sealed and heated to the required temperature (e.g., 80-120 °C) with stirring. After completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by chromatography.

Halogen_Reactivity cluster_reactivity Decreasing Reactivity in Pd Cross-Coupling I Iodo Br Bromo I->Br Weaker C-X Bond Easier Oxidative Addition Cl Chloro Br->Cl Weaker C-X Bond Easier Oxidative Addition

Caption: Reactivity trend of halopyridines in palladium-catalyzed cross-coupling.

Cost-Benefit Analysis: Balancing Reactivity and Expenditure

The superior reactivity of this compound comes at a higher upfront cost compared to its bromo and chloro analogs. The following table provides an approximate cost comparison from various suppliers. Prices are subject to change and may vary based on supplier and purity.

Table 4: Approximate Cost Comparison

ReagentCAS NumberApproximate Price (per gram)
This compound884495-13-0~$150 - $250
5-Bromo-4-fluoro-2-methoxypyridine1207667-10-4~$100 - $185[11]
5-Chloro-4-fluoro-2-methoxypyridine1211515-16-0~$100 - $200[12]
(5-fluoro-2-methoxypyridin-4-yl)boronic acid1043869-98-2~$150 - $300[1]

Analysis:

  • This compound: While having the highest initial cost, its high reactivity can lead to cost savings downstream. The potential for higher yields means less starting material is wasted. The use of milder conditions can reduce energy consumption and may allow for the use of less expensive catalysts and ligands. For complex, multi-step syntheses where maximizing the yield of a precious intermediate is paramount, the higher initial investment can be easily justified.

  • 5-Fluoro-4-bromo-2-methoxypyridine: This reagent offers a good balance between reactivity and cost. It is a viable option for many applications, although it may require slightly more forcing conditions and potentially result in slightly lower yields compared to the iodo analog.

  • 5-Fluoro-4-chloro-2-methoxypyridine: The chloro analog is often the most cost-effective option on a per-gram basis. However, its lower reactivity necessitates the use of more active and often more expensive palladium catalysts and ligands, along with higher reaction temperatures and longer reaction times. This can increase the overall cost of the process and may not be suitable for sensitive substrates.

  • (5-fluoro-2-methoxypyridin-4-yl)boronic acid: The cost of this reagent is comparable to the iodo-pyridine. The decision to use the boronic acid will largely depend on the availability and cost of the required aryl halide coupling partner. If a diverse range of aryl halides are readily and inexpensively available, this can be a very effective strategy.

Conclusion and Recommendations

The choice between this compound and its alternatives is a strategic decision that should be guided by the specific requirements of the synthetic project.

  • For late-stage functionalization, complex syntheses, or when maximizing yield is the primary concern, this compound is the superior choice. Its high reactivity and the ability to use milder conditions provide a level of reliability and efficiency that can outweigh its higher initial cost.

  • For routine synthesis and when cost is a significant driver, 5-Fluoro-4-bromo-2-methoxypyridine offers a commendable compromise. It provides good reactivity under moderately forcing conditions.

  • 5-Fluoro-4-chloro-2-methoxypyridine should be considered for large-scale synthesis where the cost of the starting material is a major factor and the required harsher reaction conditions are acceptable. The additional cost of more sophisticated catalyst systems must be factored into the overall economic analysis.

  • The use of (5-fluoro-2-methoxypyridin-4-yl)boronic acid is a valuable alternative strategy, particularly in the context of library synthesis where a common heterocyclic core is to be coupled with a diverse set of aryl halides.

Ultimately, a thorough evaluation of the specific synthetic challenge, including the scale of the reaction, the complexity of the substrates, and the overall project budget, will enable the researcher to make the most informed and cost-effective decision.

References

A Comparative Guide to Regioselective Reactions of 5-Fluoro-4-iodo-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 5-Fluoro-4-iodo-2-methoxypyridine

In the intricate chess game of medicinal chemistry and drug development, the strategic placement of every atom counts. Substituted pyridines are cornerstone motifs, and this compound is a particularly valuable player.[1][2][3] Its structure presents a fascinating challenge and a significant opportunity: two distinct halogen atoms at positions C4 (Iodo) and C5 (Fluoro). Understanding and controlling the regioselectivity of reactions on this scaffold is paramount for synthesizing novel molecular entities with precision.

This guide provides an in-depth comparison of common synthetic transformations, grounded in mechanistic principles and supported by experimental data from analogous systems. We will explore how to leverage the inherent electronic and steric properties of this molecule to achieve predictable and high-yielding functionalization at the desired position. The central thesis is that the significant difference in reactivity between the carbon-iodine and carbon-fluorine bonds provides a robust handle for selective C4 functionalization, a critical advantage in multi-step syntheses.

Pillar 1: The Fundamental Principle of Regioselectivity in Dihalogenated Pyridines

The regiochemical outcome of cross-coupling reactions on dihalogenated heterocycles is primarily governed by the relative reactivity of the carbon-halogen (C-X) bonds.[4] The established order of reactivity for palladium-catalyzed reactions is C–I > C–Br > C–Cl >> C–F.[4][5][6] This hierarchy is rooted in the bond dissociation energies (BDEs) of the C-X bonds; the weaker the bond, the more readily it undergoes oxidative addition to the palladium(0) catalyst, the crucial first step in most cross-coupling cycles.

For this compound, the C4-I bond is substantially weaker and more polarizable than the C5-F bond. Consequently, under standard palladium-catalyzed conditions, reactions will overwhelmingly and predictably occur at the C4 position. The C-F bond is typically inert, remaining as a valuable functional group for tuning the electronic properties or serving as a potential reaction site for much harsher, specialized chemistries.

G sub This compound C4_I C4-I Bond (Weak, Reactive) Reactions Common Synthetic Transformations C4_I->Reactions Highly Preferred Site (e.g., Suzuki, Sonogashira, Buchwald-Hartwig, Grignard) C5_F C5-F Bond (Strong, Inert) C5_F->Reactions Generally Unreactive G sub Ar-I pd_complex L₂Pd(II)(Ar)(I) sub->pd_complex Oxidative Addition pd0 L₂Pd(0) pd0->sub transmetalation_complex L₂Pd(II)(Ar)(R) pd_complex->transmetalation_complex boronic R-B(OH)₂ activated_boronic [R-B(OH)₃]⁻ boronic->activated_boronic base Base base->boronic activated_boronic->pd_complex Transmetalation transmetalation_complex->pd0 product Ar-R transmetalation_complex->product Reductive Elimination G start This compound exchange Metal-Halogen Exchange (e.g., n-BuLi or i-PrMgCl) -78 °C, THF start->exchange intermediate 4-Lithio or 4-Magnesio Intermediate (Potent Nucleophile) exchange->intermediate quench Quench with Electrophile (E⁺) intermediate->quench product 4-E-5-Fluoro-2-methoxypyridine quench->product

References

A Comparative Guide to Palladium Catalysts for the Functionalization of 5-Fluoro-4-iodo-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, functionalized pyridine scaffolds are of paramount importance. Among these, 5-Fluoro-4-iodo-2-methoxypyridine stands out as a highly valuable building block. Its unique substitution pattern—an electron-withdrawing fluorine atom, an electron-donating methoxy group, and a highly reactive iodine atom—offers a versatile platform for the synthesis of complex molecular architectures. The strategic functionalization of this scaffold, primarily through palladium-catalyzed cross-coupling reactions, allows for the precise introduction of diverse chemical moieties, a critical step in the development of novel therapeutic agents.[1]

This guide provides a comparative analysis of various palladium catalytic systems for the functionalization of this compound. We will delve into the nuances of catalyst selection for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions, providing experimental data and field-proven insights to guide researchers in making informed decisions for their synthetic campaigns.

The Substrate: Understanding Reactivity

The success of any cross-coupling reaction hinges on understanding the substrate's electronic and steric properties. For this compound, the key feature is the carbon-iodine (C-I) bond at the C4 position. The C-I bond is significantly weaker and more polarizable than C-Br or C-Cl bonds, making it the most reactive site for the initial oxidative addition step in the palladium catalytic cycle.[1][2] This inherent reactivity allows for selective functionalization at the C4 position under relatively mild conditions. The electron-donating 2-methoxy group and the electron-withdrawing 5-fluoro group further modulate the electron density of the pyridine ring, which can influence the efficiency of the catalytic cycle, particularly the reductive elimination step.

Comparative Analysis of Palladium Catalyst Systems

The choice of the palladium precursor and, more critically, the associated ligand is the most significant factor determining the outcome of a cross-coupling reaction. The ligand stabilizes the palladium center, influences its reactivity, and facilitates the key steps of the catalytic cycle.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating C-C bonds between aromatic rings. For an iodo-pyridine substrate like ours, several catalyst systems are effective.

From an application scientist's perspective, the choice between a classic, ligand-included catalyst like Pd(PPh₃)₄ and a system generated in situ from a precursor like PdCl₂(dppf) often comes down to a balance of convenience, cost, and the specific demands of the coupling partners. Pd(PPh₃)₄ is a reliable, all-in-one Pd(0) source but is air-sensitive. PdCl₂(dppf) is an air-stable Pd(II) precatalyst that is reduced in situ; the dppf ligand's wide bite angle and electron-rich nature are excellent for promoting both oxidative addition and reductive elimination. For more challenging or sterically hindered boronic acids, a more advanced Buchwald ligand system like SPhos with Pd(OAc)₂ can offer superior performance, often at lower catalyst loadings.[2][3]

Comparative Data: Suzuki-Miyaura Coupling
Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Approx. Yield (%)Key Insights & Rationale
Pd(PPh₃)₄ (3 mol%)PPh₃K₂CO₃1,4-Dioxane/H₂O9012~85-95A classic, reliable choice for iodopyridines. The aqueous base is crucial for the transmetalation step with the boronic acid.[4][5]
PdCl₂(dppf) (3 mol%)dppfCs₂CO₃DMF9012~88-96dppf is a robust ligand, and Cs₂CO₃ is a stronger base that can accelerate the reaction, especially with less reactive boronic acids.[2][6]
Pd(OAc)₂ (2 mol%)SPhosK₃PO₄Toluene/H₂O1008~90-98A highly active system for challenging substrates. SPhos is a bulky, electron-rich ligand that accelerates reductive elimination.[2][3]

Note: Yields are based on data for structurally analogous 4-iodopyridine derivatives and represent expected performance.

Experimental Protocol: Suzuki-Miyaura Coupling with PdCl₂(dppf)
  • Inert Atmosphere Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), PdCl₂(dppf) (0.03 mmol, 3 mol%), and cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv).[2]

  • Degassing: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add degassed N,N-Dimethylformamide (DMF, 5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After completion (typically 12 hours), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the desired 4-aryl-5-fluoro-2-methoxypyridine.

Sonogashira Coupling: Accessing Aryl Alkynes

The Sonogashira reaction provides a powerful pathway to C(sp²)-C(sp) bonds, installing an alkyne moiety. This reaction uniquely requires a dual-catalyst system: a palladium catalyst to activate the aryl halide and a copper(I) co-catalyst to activate the terminal alkyne.

The choice of palladium catalyst here is often between Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. Both are highly effective for iodides. The key experimental consideration is maintaining a strictly inert atmosphere to prevent the oxidative homocoupling of the alkyne (Glaser coupling), which is a common side reaction. The amine base (e.g., triethylamine) serves a dual role: as a base to deprotonate the alkyne and as a solvent.

Comparative Data: Sonogashira Coupling
Catalyst SystemCo-CatalystBaseSolventTemp. (°C)Time (h)Approx. Yield (%)Key Insights & Rationale
Pd(PPh₃)₄ (5 mol%)CuI (5 mol%)Et₃NTHFRT16~90-97The classic and highly effective system for aryl iodides. The reaction often proceeds smoothly at room temperature.[2]
PdCl₂(PPh₃)₂ (2 mol%)CuI (4 mol%)Et₃NDMFRT1.5-3~95-98A very common and efficient air-stable precatalyst. Using DMF can sometimes accelerate the reaction compared to THF.[3]

Note: Yields are based on data for structurally analogous 4-iodopyridine derivatives and represent expected performance.

Experimental Protocol: Sonogashira Coupling with Pd(PPh₃)₄
  • Inert Atmosphere Setup: To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and copper(I) iodide (CuI, 0.05 mmol, 5 mol%).[2]

  • Solvent and Reagent Addition: Add degassed THF (5 mL) and triethylamine (Et₃N, 3.0 mmol, 3.0 equiv). Stir for 5 minutes.

  • Alkyne Addition: Add the terminal alkyne (1.1 mmol, 1.1 equiv) dropwise via syringe.

  • Reaction: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS until the starting material is consumed (typically 16 hours).

  • Work-up: Filter the reaction mixture through a pad of celite, washing with THF. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 4-alkynyl-5-fluoro-2-methoxypyridine.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is the premier method for forming C-N bonds, crucial for synthesizing a vast number of pharmaceuticals.[7] This reaction is more demanding than C-C couplings and almost always requires a specialized catalyst system composed of a palladium precursor and a bulky, electron-rich phosphine ligand, often referred to as a "Buchwald ligand."[8]

For substrates like our fluorinated iodopyridine, standard catalysts like Pd(PPh₃)₄ are generally ineffective.[8] The key to success lies in using ligands like Xantphos or SPhos. These ligands promote the difficult C-N reductive elimination step from the palladium(II) intermediate. The choice of base is also critical; strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) are typically required.

Comparative Data: Buchwald-Hartwig Amination
Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Approx. Yield (%)Key Insights & Rationale
Pd(OAc)₂ (2 mol%)Xantphos (4 mol%)Cs₂CO₃Toluene11018~80-90Xantphos is a robust ligand suitable for a wide range of amines. Cs₂CO₃ is a strong but manageable base.[2]
Pd₂(dba)₃ (2 mol%)BINAP (3 mol%)NaOt-BuToluene11012~85-95BINAP was one of the first "second-generation" ligands that proved effective. NaOt-Bu is a very strong base that often leads to faster reactions.[7]
Pd(OAc)₂ (2 mol%)SPhos (4 mol%)K₃PO₄t-BuOH10016~88-98SPhos is a highly active ligand that can couple a very broad range of amines under milder conditions with weaker bases like K₃PO₄.[3]

Note: Yields are based on data for structurally analogous halopyridine derivatives and represent expected performance.

Experimental Protocol: Buchwald-Hartwig Amination with Pd(OAc)₂/Xantphos
  • Inert Atmosphere Setup: In a glovebox or under a strict inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv) to an oven-dried Schlenk tube.[2]

  • Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv) and the desired primary or secondary amine (1.2 mmol, 1.2 equiv).

  • Solvent Addition: Add degassed toluene (5 mL).

  • Reaction: Seal the tube and heat the mixture to 110 °C with vigorous stirring. Monitor the reaction by LC-MS.

  • Work-up: After completion (typically 18 hours), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the crude residue by column chromatography on silica gel.

Heck Coupling: Olefin Functionalization

The Heck reaction couples the aryl halide with an alkene to form a substituted alkene.[9] While powerful, the Heck reaction with electron-rich or heteroaromatic halides can be challenging. Catalyst inhibition by the pyridine nitrogen and competing side reactions can lower yields.

For this transformation, a phosphine-free system or one with specific ligands is often preferred. Pd(OAc)₂ is a common precursor, and the reaction is typically run at higher temperatures. The choice of base and the potential addition of a phase-transfer catalyst like NBu₄Br can be critical for success, especially with less activated alkenes.

Comparative Data: Heck Coupling
Catalyst SystemLigand/AdditiveBaseSolventTemp. (°C)Time (h)Approx. Yield (%)Key Insights & Rationale
Pd(OAc)₂ (2 mol%)NoneNaOAcDMF12024~50-70A classic phosphine-free condition. High temperatures are often necessary. Yields can be variable with pyridine substrates.
Pd(OAc)₂ (2 mol%)PPh₃ (4 mol%)Et₃NAcetonitrile10018~60-75The addition of a simple phosphine ligand can sometimes stabilize the catalyst and improve yields.
PdCl₂ (2 mol%)NBu₄Br (3 equiv)Na₂CO₃Toluene/H₂O12016~65-80Jeffery-Heck conditions using a phase-transfer catalyst can be highly effective for promoting reactions with iodo-pyridines.[10]

Note: Yields are based on data for analogous aryl iodides and represent potential starting points for optimization.

Experimental Protocol: Heck Coupling under Jeffery Conditions
  • Reaction Setup: In a vial, combine this compound (1.0 equiv), the alkene (e.g., n-butyl acrylate, 1.5 equiv), PdCl₂ (0.02 equiv), tetra-n-butylammonium bromide (NBu₄Br, 3.0 equiv), and sodium carbonate (Na₂CO₃, 2.0 equiv).[10]

  • Solvent Addition: Add a degassed mixture of toluene and water (10:1 ratio).

  • Reaction: Seal the vial and heat the reaction at 120 °C until the starting material is consumed as monitored by GC or TLC.

  • Work-up: Cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄ and concentrate.

  • Purification: Purify the crude product by column chromatography.

Mechanistic Overview & Experimental Workflow

To ensure reproducibility and success, a logical experimental workflow is essential. The following diagrams illustrate a generalized workflow and the fundamental catalytic cycles governing these powerful transformations.

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis & Purification reagents Weigh Substrates, Catalyst, Ligand, Base assemble Assemble Under Inert Atmosphere reagents->assemble glassware Flame-Dry Glassware (Schlenk Flask) glassware->assemble degas Evacuate & Backfill with Argon (3x) assemble->degas solvent Add Degassed Solvent degas->solvent heat Heat to Temp & Stir solvent->heat monitor Monitor by TLC / LC-MS heat->monitor workup Aqueous Work-up & Extraction monitor->workup purify Column Chromatography workup->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: Generalized workflow for a palladium-catalyzed cross-coupling experiment.

G Pd0 Pd(0)Ln PdII_ArX Ar-Pd(II)L₂-I Pd0->PdII_ArX Oxidative Addition (Ar-I) PdII_ArR Ar-Pd(II)L₂-R PdII_ArX->PdII_ArR Transmetalation (R-B(OH)₂) Product Ar-R PdII_ArR->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

G Pd0 Pd(0)Ln PdII_ArX Ar-Pd(II)L₂-I Pd0->PdII_ArX Oxidative Addition (Ar-I) PdII_Amine Ar-Pd(II)L₂(NR₂) PdII_ArX->PdII_Amine Amine Coordination & Deprotonation Product Ar-NR₂ PdII_Amine->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Caption: Generalized catalytic cycle for a Buchwald-Hartwig amination reaction.

Conclusion and Recommendations

The functionalization of this compound is readily achievable through a variety of palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond allows for the use of both traditional and modern catalyst systems with high efficiency.

  • For Suzuki-Miyaura and Sonogashira couplings , traditional, cost-effective catalysts such as Pd(PPh₃)₄ and PdCl₂(dppf) are excellent starting points and often provide high yields under standard conditions.

  • For Buchwald-Hartwig amination , the use of specialized, bulky phosphine ligands is non-negotiable. Catalyst systems based on SPhos or Xantphos are highly recommended to achieve efficient C-N bond formation.

  • For Heck couplings , which can be more challenging with this substrate, phosphine-free Jeffery conditions (PdCl₂/NBu₄Br) represent a robust starting point for optimization.

Ultimately, the optimal catalyst is not universal; it is dictated by the specific coupling partners, desired reaction scale, and economic constraints. This guide serves as a foundational resource to empower researchers to navigate these choices and accelerate their synthetic endeavors.

References

A Senior Application Scientist's Guide to the Synthetic Validation of 5-Fluoro-4-iodo-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of heterocyclic scaffolds is paramount. Substituted pyridines, in particular, are ubiquitous motifs in a vast array of pharmaceuticals and biologically active compounds.[1][2] This guide provides an in-depth validation of 5-Fluoro-4-iodo-2-methoxypyridine (CAS 884495-13-0), a highly functionalized building block poised for efficient molecular assembly.[3][4][5] We will objectively analyze its performance in cornerstone synthetic transformations—specifically palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions—and compare its reactivity profile against common alternatives. This analysis is supported by representative experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with a practical framework for its application.

Part 1: The Strategic Value and Synthesis of this compound

The utility of a synthetic building block is defined by the strategic placement of its functional groups. In this compound, each substituent serves a distinct and valuable purpose:

  • 2-Methoxy Group: An electron-donating group that can influence the electronic properties of the pyridine ring and modulate the reactivity of other positions.

  • 5-Fluoro Group: A common bioisostere for hydrogen in drug design. Its introduction can enhance metabolic stability, binding affinity, and membrane permeability.

  • 4-Iodo Group: An excellent leaving group for transition-metal-catalyzed cross-coupling reactions. Its high reactivity allows for the formation of new carbon-carbon and carbon-nitrogen bonds under mild conditions.

A plausible synthetic approach to this building block begins with a commercially available precursor, 5-Fluoro-2-methoxypyridine, followed by a regioselective iodination step. This direct functionalization provides an efficient route to the target molecule.

G cluster_synthesis Plausible Synthetic Route A 5-Fluoro-2-methoxypyridine B Electrophilic Iodination A->B e.g., I₂, HIO₃, H₂SO₄ C This compound B->C

Caption: Plausible synthetic pathway to this compound.

Part 2: A Comparative Analysis in Palladium-Catalyzed Cross-Coupling

The choice of a leaving group on an aromatic ring is a critical decision in synthesis design, directly impacting reaction kinetics and efficiency. For palladium-catalyzed cross-coupling reactions, the established order of reactivity for halides is I > Br > Cl .[1][2] This hierarchy dictates the energy barrier for the initial oxidative addition step, which is often rate-limiting.

The superior reactivity of the C-I bond in this compound allows for reactions to proceed under significantly milder conditions (e.g., lower temperatures, shorter reaction times, lower catalyst loadings) compared to its bromo- and chloro-analogs. This is particularly advantageous when working with complex, thermally sensitive substrates in late-stage functionalization.

Comparative Overview of Pyridine Building Blocks
Reagent AlternativeLeaving GroupRelative ReactivityKey AdvantagesKey Disadvantages
This compound IVery HighHigh reactivity, enables mild reaction conditions, excellent for complex syntheses.Higher cost, potential for side reactions if not controlled.
5-Fluoro-4-bromo-2-methoxypyridineBrHighGood balance of reactivity and stability, widely used.[1]More expensive than the chloro-analog, may require higher temperatures than iodo.
5-Fluoro-4-chloro-2-methoxypyridineClModerateLower cost, readily available for large-scale synthesis.Harsher reaction conditions required, potentially lower yields, requires specialized catalysts.[6][7]
4-Fluoro-2-methoxypyridin-5-yl triflateOTfVery HighExcellent reactivity, often surpasses iodides.[1]Can be less stable than halides, higher cost.
Focus Reaction 1: The Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a robust and versatile method for forming C(sp²)-C(sp²) bonds, making it indispensable for synthesizing biaryl structures prevalent in pharmaceuticals.[2] The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[8][9] The use of this compound as the electrophilic partner is expected to provide high yields due to the facile oxidative addition of the C-I bond to the Pd(0) catalyst.

G cluster_suzuki Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-I(L₂) Pd0->PdII_Aryl OxiAdd Oxidative Addition OxiAdd->PdII_Aryl PdII_Biaryl Ar-Pd(II)-R(L₂) PdII_Aryl->PdII_Biaryl Transmetal Transmetalation Transmetal->PdII_Biaryl PdII_Biaryl->Pd0 RedElim Reductive Elimination PdII_Biaryl->RedElim Product Ar-R (Coupled Product) RedElim->Product ArylIodide Ar-I (5-Fluoro-4-iodo- 2-methoxypyridine) ArylIodide->OxiAdd BoronicAcid R-B(OH)₂ + Base BoronicAcid->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Quantitative Comparison of Yields in Suzuki-Miyaura Coupling
Leaving GroupRepresentative Yield Range
Iodo (I)>90%[1]
Bromo (Br)85-95%[1]
Chloro (Cl)70-80%[1]
Yields are estimations and vary based on specific substrates, catalysts, and conditions.
Focus Reaction 2: The Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general method for C-N bond formation where traditional methods like nucleophilic aromatic substitution often fail.[10][11] The reaction couples an aryl halide with a primary or secondary amine, catalyzed by a palladium complex.[12][13] The choice of phosphine ligand is critical, with bulky, electron-rich ligands often required to promote the key steps of the catalytic cycle, especially for less reactive aryl chlorides.[7][11] The high reactivity of this compound facilitates this transformation, often allowing for the use of less specialized catalyst systems and milder conditions.

G cluster_buchwald Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-I(L₂) Pd0->PdII_Aryl OxiAdd Oxidative Addition OxiAdd->PdII_Aryl PdII_Amido [Ar-Pd(II)-NR₂R₃(L₂)]⁺ PdII_Aryl->PdII_Amido AmineCoord Amine Coordination & Deprotonation AmineCoord->PdII_Amido PdII_Amido->Pd0 RedElim Reductive Elimination PdII_Amido->RedElim Product Ar-NR₂R₃ (Aryl Amine) RedElim->Product ArylIodide Ar-I (5-Fluoro-4-iodo- 2-methoxypyridine) ArylIodide->OxiAdd Amine R₂R₃NH + Base Amine->AmineCoord

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Part 3: Experimental Protocols

The following protocols are representative procedures for the application of this compound in cross-coupling reactions. Researchers should note that optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol is adapted from established methods for Suzuki couplings of halo-pyridines.[2][6][9]

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv.)

  • 1,4-Dioxane, degassed

  • Water, degassed

  • Nitrogen or Argon source

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Seal the vial with a septum and evacuate and backfill with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add degassed 1,4-dioxane and degassed water (e.g., 4:1 v/v ratio, to achieve a substrate concentration of ~0.1 M).

  • Place the vial in a preheated oil bath or heating block and stir vigorously at 80-100 °C for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Protocol 2: Buchwald-Hartwig Amination of this compound

This protocol is a general procedure based on modern Buchwald-Hartwig amination methods.[7][11]

Materials:

  • This compound (1.0 equiv.)

  • Primary or secondary amine (1.2 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)

  • XPhos (3 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv.)

  • Toluene, anhydrous and degassed

  • Nitrogen or Argon source (glovebox recommended)

Procedure:

  • Inside a glovebox, charge a dry reaction vial with Pd₂(dba)₃, XPhos, and NaOt-Bu.

  • Add this compound, followed by the amine.

  • Add anhydrous, degassed toluene to the vial.

  • Seal the vial, remove it from the glovebox, and place it in a preheated oil bath or heating block.

  • Stir the reaction mixture at 90-110 °C for 6-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove palladium black and inorganic salts, washing the pad with additional ethyl acetate.

  • Wash the combined filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure. Purify the crude product by column chromatography.

Part 4: Conclusion and Outlook

The synthetic validation of this compound demonstrates its exceptional utility as a building block in modern organic synthesis. Its high reactivity in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions allows for efficient C-C and C-N bond formation under mild conditions, often leading to higher yields compared to its bromo- and chloro-analogs.[1] While the initial cost of iodo-aromatics may be higher, the benefits of improved reaction efficiency, reduced catalyst loading, and milder conditions can be critical, particularly in the synthesis of complex, high-value molecules for pharmaceutical and materials science applications. The strategic combination of fluoro, iodo, and methoxy substituents makes this reagent a powerful tool for accessing novel chemical space.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Fluoro-4-iodo-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers in the pharmaceutical and chemical industries, our work with novel building blocks like 5-Fluoro-4-iodo-2-methoxypyridine (CAS No. 884495-13-0) is pivotal for innovation.[1][2][3] However, our responsibility extends beyond synthesis and application; it encompasses the entire lifecycle of a chemical, culminating in its safe and compliant disposal. This guide provides a comprehensive, technically grounded framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.

Hazard Profile: Understanding the "Why" Behind the Procedure

This compound is a halogenated heterocyclic organic compound.[1] Its structure, containing both fluorine and iodine, dictates its reactivity and, critically, its hazard profile.[1][4] While a specific, comprehensive toxicological profile is not widely published, data from structurally similar halogenated pyridines provides a strong basis for a conservative and safe approach to its handling and disposal.[5]

The primary hazards associated with compounds in this class include:

  • Skin Irritation (H315) [6][7]

  • Serious Eye Irritation (H319) [6][7]

  • Respiratory Tract Irritation (H335) [6][7]

The presence of halogens (Fluorine, Iodine) necessitates its classification as halogenated organic waste .[8] This is the single most important classification for disposal, as halogenated waste streams cannot be recycled like common non-halogenated solvents and require specific disposal technologies, typically high-temperature incineration, to prevent the formation of toxic byproducts.[8][9] Mixing this waste with non-halogenated solvents will contaminate the entire container, significantly increasing disposal costs and environmental burden.[8]

Hazard Classification & Precautionary Statements (Based on Analogous Compounds)
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning[6]
Hazard Statements H315: Causes skin irritation.[6][7] H319: Causes serious eye irritation.[6][7] H335: May cause respiratory irritation.[6][7]
Precautionary Statements P261: Avoid breathing dust/fumes.[6] P280: Wear protective gloves, protective clothing, eye protection, and face protection.[6][7] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] P501: Dispose of contents/container to an approved waste disposal plant.[6][7]

Operational Protocol: Waste Segregation and Collection

This protocol is designed to be a self-validating system, ensuring that this compound waste is handled safely from the moment it is generated.

Prerequisites:

  • Confirm the location of your institution's hazardous waste accumulation area.

  • Obtain a designated, properly labeled hazardous waste container for "Halogenated Organic Solids" or "Halogenated Organic Liquids," as appropriate. All waste containers must be in good condition, compatible with the chemical, and feature a secure, tight-fitting lid.[9][10]

  • Ensure all personnel have been trained on this procedure and have read the relevant Safety Data Sheet (SDS) for this or analogous compounds.[11]

Step-by-Step Procedure:

  • Personal Protective Equipment (PPE) Verification: Before handling the chemical or its waste, don appropriate PPE:

    • Chemical safety goggles and a face shield if there is a splash risk.

    • Chemical-resistant gloves (check manufacturer compatibility charts; butyl rubber is often a good choice for pyridines).[10] Nitrile gloves may be suitable for incidental contact but are not recommended for extended handling.

    • A fully buttoned laboratory coat.[10]

  • Work Area Designation: Conduct all work involving this compound within a certified chemical fume hood to mitigate inhalation risks.[10]

  • Waste Collection - Solid Waste:

    • Collect any solid residue, contaminated weighing paper, or contaminated consumables (e.g., pipette tips, silica gel) in a dedicated, clearly labeled "Halogenated Organic Solid Waste" container.[9]

    • Use tools (spatulas, scoops) that can be decontaminated or disposed of as hazardous waste themselves.

    • Do not generate dust. If cleaning up residual powder, use a wet wipe (dampened with an appropriate solvent like isopropanol) and dispose of the wipe in the solid waste container.[7]

  • Waste Collection - Liquid Waste:

    • If the compound is in solution, collect all waste solutions in a dedicated, clearly labeled "Halogenated Organic Liquid Waste" container.[8]

    • Use a funnel to prevent spillage on the exterior of the container.[9]

    • Crucially, do not mix with non-halogenated waste streams (e.g., acetone, hexane, methanol). [8]

  • Container Management:

    • Keep the waste container securely closed at all times, except when adding waste.[9]

    • Fill containers to no more than 90% of their capacity to allow for vapor expansion.[9]

    • Ensure the exterior of the container remains clean and free of contamination.[9]

    • Store the container in a designated satellite accumulation area within the lab, away from incompatible materials like strong acids, bases, or oxidizing agents.[10]

  • Final Disposal: Once the container is full (or the project is complete), complete your institution's hazardous waste pickup request form and transfer the container to the main accumulation area as directed by your Environmental Health & Safety (EH&S) department.[10]

Disposal Pathway Decision Workflow

The following workflow illustrates the critical decision points in the proper management of this compound waste.

G start Waste Generation Point (this compound) waste_type Is the waste primarily solid or liquid? start->waste_type solid_container Use designated container: 'Halogenated Organic SOLID Waste' waste_type->solid_container Solid liquid_container Use designated container: 'Halogenated Organic LIQUID Waste' waste_type->liquid_container Liquid add_waste Add waste to container (<90% full). Securely close lid immediately. solid_container->add_waste liquid_container->add_waste store_waste Store container in designated Satellite Accumulation Area. add_waste->store_waste container_full Is container full or project complete? store_waste->container_full container_full->store_waste No request_pickup Complete & submit Hazardous Waste Pickup Request. container_full->request_pickup Yes end Transfer to Main Accumulation Area for EH&S Pickup request_pickup->end

Caption: Decision workflow for handling this compound waste.

Emergency Procedures: Spill and Exposure

Immediate and correct response to spills or exposures is critical.

Protocol for Spill Cleanup:

  • Alert Personnel: Immediately alert others in the area.[7]

  • Assess the Risk: If the spill is large or you feel unsafe, evacuate the area and contact your institution's emergency response team.

  • Secure the Area: Ensure adequate ventilation. If the material is a powder, avoid any actions that could make it airborne.[7]

  • Don PPE: Wear, at a minimum, double gloves, safety goggles, a face shield, and a lab coat.

  • Contain and Absorb:

    • For solid spills: Gently cover the spill with an inert absorbent material. Carefully sweep or scoop the material into your "Halogenated Organic Solid Waste" container.[6][7] Avoid generating dust.[7]

    • For liquid spills: Cover with an inert absorbent material (e.g., vermiculite or sand) and place it in the appropriate waste container.

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with soap and water.[7] Perform a final rinse with water. All cleaning materials must be disposed of as hazardous waste.

  • Report: Report the incident to your supervisor or lab manager.

Protocol for Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][12]

  • Skin Contact: Remove contaminated clothing. Immediately wash the affected skin area with plenty of soap and water.[12] Seek medical attention if irritation develops or persists.[7]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[5][12]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]

By adhering to these scientifically grounded procedures, you build a culture of safety and ensure that your innovative research does not come at the cost of environmental integrity or personal well-being.

References

Navigating the Synthesis Landscape: A Guide to Safely Handling 5-Fluoro-4-iodo-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For the vanguard of research and drug development, the introduction of novel chemical entities is a daily reality. Among these, halogenated pyridines such as 5-Fluoro-4-iodo-2-methoxypyridine are invaluable building blocks. However, their unique reactivity profiles demand a commensurate level of safety and handling precision. This guide provides a direct, experience-driven protocol for the safe management of this compound, ensuring both the integrity of your research and the safety of your laboratory personnel.

Hazard Profile: Understanding the Adversary

While a comprehensive Safety Data Sheet (SDS) for this compound (CAS No. 884495-13-0) is not always readily available, an expert assessment can be made by examining structurally analogous compounds. Data from related fluorinated and iodinated pyridines strongly suggest that this compound should be handled as, at minimum, a substance with the following potential hazards[1][2][3][4][5]:

  • Harmful if swallowed

  • Causes skin irritation

  • Causes serious eye irritation

  • May cause respiratory irritation

The presence of iodine and fluorine moieties on the pyridine ring suggests that upon combustion or decomposition, it may emit toxic and corrosive fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen fluoride (HF).[6][7][8] Therefore, all handling procedures must be designed to mitigate these risks through a multi-layered defense strategy, with Personal Protective Equipment (PPE) as the most immediate and crucial layer.

The First Line of Defense: Personal Protective Equipment (PPE)

The selection of PPE is not a matter of simple checkbox compliance; it is a calculated decision based on the compound's likely reactivity and physical state (typically a powder or solid).[9] The following table outlines the minimum required PPE for handling this compound.

Body PartRequired PPERationale & Specifications
Eyes/Face Chemical Splash Goggles & Face ShieldStandard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against fine powders and accidental splashes.[10][11] A face shield should be worn over the goggles, especially when handling larger quantities (>1 liter) or during procedures with a higher risk of splashing.[11]
Hands Nitrile Gloves (Double-Gloved)Nitrile gloves offer good resistance to a wide range of chemicals, including pyridine and its derivatives.[9][12] Double-gloving is a best practice to protect against undetected micro-tears and provides an extra layer of protection during glove removal.
Body Flame-Resistant Laboratory CoatA flame-resistant lab coat, buttoned completely, protects the skin and personal clothing from spills and contact.[10][13] It should be laundered separately from personal clothing.[14]
Respiratory NIOSH-Approved RespiratorWhen handling the solid outside of a certified chemical fume hood, or if dust generation is likely, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary.[2][14]
Feet Closed-Toed ShoesImpervious, closed-toed shoes are mandatory to protect against spills and falling objects.[10][13]

Operational Protocol: A Step-by-Step Guide to Safe Handling

This protocol is designed to be a self-validating system, where each step logically reinforces the safety of the next.

Preparation and Weighing
  • Ventilation is Key : All handling of this compound solid must be conducted within a certified chemical fume hood to minimize inhalation exposure.[9][12]

  • Don PPE : Before approaching the chemical, don all required PPE as outlined in the table above.

  • Surface Preparation : Line the work surface within the fume hood with absorbent, disposable bench paper. This will contain any minor spills and simplify cleanup.

  • Weighing : When weighing the powdered solid, do so in a tared, sealed container. Avoid scooping in a manner that creates airborne dust. Use tools that minimize static discharge.[15]

In-Reaction Use
  • Container Integrity : Keep the container tightly sealed whenever not in use.[7][12] Pyridine-based compounds can be hygroscopic.

  • Controlled Environment : If the reaction is sensitive to air or moisture, use an inert atmosphere (e.g., nitrogen or argon).

  • Temperature Management : Store the compound in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[9][12] Some suppliers recommend refrigerated storage (2-8°C) in an inert atmosphere.[16]

Spill Management and Disposal
  • Immediate Action : In case of a spill, immediately alert personnel in the area.[14]

  • Cleanup Procedure :

    • For small dry spills, carefully sweep or vacuum the material, avoiding dust generation.[14] Use non-sparking tools.

    • Place the collected material into a clearly labeled, sealed container for hazardous waste disposal.[14][15]

    • Decontaminate the spill area with an appropriate solvent, followed by soap and water.

  • Waste Disposal :

    • All waste, including contaminated gloves, bench paper, and the chemical itself, must be disposed of as hazardous waste.[17]

    • Follow all local, state, and federal regulations for chemical waste disposal. Do not discharge into drains.[15]

Below is a workflow diagram illustrating the core safety procedures for handling this compound.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep1 Verify Fume Hood Operation prep2 Don Full PPE prep1->prep2 prep3 Prepare Work Surface prep2->prep3 handle1 Weigh Compound in Fume Hood prep3->handle1 handle2 Keep Container Sealed handle1->handle2 handle3 Add to Reaction handle2->handle3 clean1 Decontaminate Glassware & Tools handle3->clean1 clean2 Segregate Hazardous Waste clean1->clean2 clean3 Dispose According to Regulations clean2->clean3 spill Spill Occurs spill_contain Contain Spill spill->spill_contain spill_clean Clean & Dispose spill->spill_clean exposure Personal Exposure exposure_flush Flush Affected Area (15 min) exposure->exposure_flush exposure_medical Seek Immediate Medical Attention exposure->exposure_medical

Caption: A flowchart detailing the key stages of safe handling, from preparation to disposal.

First Aid: Immediate Response Protocol

In the event of accidental exposure, immediate and correct action is critical.[9]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][14]

  • Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[7][14]

  • Inhalation : Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[2][14]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6][7]

By adhering to this comprehensive safety protocol, researchers can confidently and safely utilize this compound, unlocking its potential in the synthesis of next-generation pharmaceuticals while maintaining the highest standards of laboratory safety.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.